molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1302210
CAS No.: 725-14-4
M. Wt: 228.24 g/mol
InChI Key: FDPKGXQCDURRBM-UHFFFAOYSA-N
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Description

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKGXQCDURRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374836
Record name 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725-14-4
Record name 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid
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Record name 725-14-4
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Foundational & Exploratory

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS number 725-14-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid (CAS 725-14-4): Synthesis, Characterization, and Applications

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, liquid crystals, and organic electronics. Its rigid, planar geometry allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules with specific biological targets or material properties. Within this important class of compounds, this compound (CAS 725-14-4) stands out as a particularly versatile synthetic intermediate. The presence of a carboxylic acid group on one phenyl ring and a methoxy group on the other provides two distinct points for chemical modification, enabling the creation of diverse molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, detailed synthesis protocols with mechanistic insights, a survey of its applications in modern research, and essential safety and handling information.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics determine its solubility, reactivity, and the analytical methods required for its identification and quality control.

Key Physicochemical Properties

The essential physicochemical data for this compound are summarized below. The high melting point is indicative of a stable, crystalline solid, a common feature of rigid aromatic structures.

PropertyValueReference
CAS Number 725-14-4[1][2]
Molecular Formula C₁₄H₁₂O₃[2][3]
Molecular Weight 228.24 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 253-256 °C[1][4]
SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)C(O)=O[1]
InChI Key FDPKGXQCDURRBM-UHFFFAOYSA-N[5]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H and ¹³C NMR Data: The proton NMR spectrum is characterized by distinct doublets in the aromatic region, corresponding to the protons on the two phenyl rings.[2] The sharp singlet around 3.80 ppm is a hallmark of the methoxy group's protons. The ¹³C NMR spectrum complements this, showing characteristic signals for the carboxylic acid carbon, the methoxy carbon, and the aromatic carbons.[2]

NucleusChemical Shift (δ, ppm)Multiplicity / NoteReference
¹H NMR 12.9 (s, 1H)Carboxylic Acid (Broad)[2]
7.99 (d, 2H)Aromatic[2]
7.74 (d, 2H)Aromatic[2]
7.69 (d, 2H)Aromatic[2]
7.04 (d, 2H)Aromatic[2]
3.80 (s, 3H)Methoxy Group[2]
¹³C NMR 167.17C=O (Carboxylic Acid)[2]
159.49C-O (Methoxy)[2]
143.90, 131.16, 129.91, 128.77, 128.09, 126.08Aromatic Carbons[2]
114.45Aromatic Carbon[2]
55.17-OCH₃[2]

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra can further confirm the presence of key functional groups.[3] Expected vibrations include a strong C=O stretch for the carboxylic acid, C-O stretches for the acid and ether functionalities, and characteristic C=C stretches from the aromatic rings.

Section 2: Synthesis Methodologies

The efficient synthesis of this compound is crucial for its availability as a research chemical. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method, offering high yields and broad functional group tolerance.

Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron species. This reaction is catalyzed by a palladium(0) complex. The choice of this methodology is driven by its reliability, the commercial availability of the starting materials, and the relatively mild reaction conditions that are tolerant of the carboxylic acid and methoxy functional groups present in the target molecule.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification BoronicAcid 4-Methoxyphenyl boronic acid Mixing Combine in DME/Water Solvent BoronicAcid->Mixing ArylHalide 4-Iodobenzoic acid ArylHalide->Mixing Catalyst Pd(PPh₃)₄ (Catalyst) Base Cs₂CO₃ (Base) Base->Mixing Degassing Degas with N₂ Mixing->Degassing Add Catalyst Heating Heat to 80 °C (6 hours) Degassing->Heating Acidification Acidify with HCl Heating->Acidification Reaction Complete Filtration Filter Precipitate Acidification->Filtration Extraction Extract with DCM Filtration->Extraction Purification Dry & Concentrate Extraction->Purification Product 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic acid Purification->Product

General workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[2]

Reagents & Equipment:

  • 4-Methoxyphenylboronic acid (1.0 eq)

  • 4-Iodobenzoic acid (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 mixture)

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add the 3:1 solvent mixture of DME/water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is below 7. A precipitate of the product should form.

  • Workup - Isolation: Collect the solid precipitate by filtration. Extract the aqueous filtrate twice with dichloromethane to recover any dissolved product.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. The reported yield for this method is high, often around 95%.[2]

Alternative Synthesis: Haloform Reaction

An older, classical method involves the oxidation of 4-acetyl-4'-methoxybiphenyl using sodium hypobromite, which is a haloform reaction.[6] While effective, this route is often less favored in modern labs due to the use of halogenated reagents and potentially lower yields compared to cross-coupling methods.

Section 3: Applications in Research and Drug Discovery

This compound is primarily used as a molecular scaffold. Its two distinct functional groups allow for selective derivatization to explore structure-activity relationships (SAR) across various therapeutic targets.

Applications cluster_mods Chemical Modifications cluster_activities Resulting Biological Activities Core 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic acid (Scaffold) Mod1 Esterification of Carboxylic Acid Core->Mod1 Mod2 Amide Coupling Core->Mod2 Mod3 Demethylation of Methoxy Group Core->Mod3 Mod4 Further Ring Functionalization Core->Mod4 Act2 Antifungal Mod1->Act2 [ref] Act1 Anticancer (Tubulin Inhibition) Mod2->Act1 [ref] Act3 Antiresorptive (Osteoporosis) Mod3->Act3 [ref] Act4 Enzyme Inhibition (e.g., Tyrosinase) Mod4->Act4 [ref]

Logical relationship between the core scaffold and its derived biological activities.

Case Studies in Drug Discovery:

  • Anticancer Agents: Derivatives of biphenyl-4-carboxylic acid have been investigated as potent anticancer agents.[7] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells.[8]

  • Antifungal Activity: Esterification of the carboxylic acid group has led to a series of compounds with activity against pathogenic Candida species.[9] This highlights the importance of the carboxylic acid moiety as a handle for tuning the compound's pharmacokinetic properties, such as cell permeability.

  • Osteoporosis Treatment: Some biphenyl-carboxylic acid derivatives have shown potential as antiresorptive drugs, which act by slowing or stopping bone loss, a key pathology in osteoporosis.[8]

  • Enzyme Inhibition: The biphenyl scaffold has also been used to design inhibitors of enzymes like tyrosinase, which is involved in melanin production.[8]

Section 4: Quality Control and Analytical Procedures

Ensuring the purity and identity of this compound is paramount for reproducible research. A standard quality control (QC) workflow involves a combination of chromatographic and spectroscopic techniques.

QC_Workflow Start Incoming Material (CAS 725-14-4) Visual Visual Inspection (Color, Form) Start->Visual HPLC Purity Analysis (HPLC/UPLC) Visual->HPLC NMR Identity Confirmation (¹H NMR) HPLC->NMR MS Mass Verification (LC-MS) NMR->MS Decision QC Decision (Pass/Fail) MS->Decision Pass Release for Use Decision->Pass Purity & Identity Confirmed Fail Reject Batch Decision->Fail Out of Specification

Typical Quality Control (QC) workflow for analytical verification.
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically used. Purity is assessed by the area percentage of the main peak detected by a UV detector.

  • Nuclear Magnetic Resonance (NMR): As detailed in Section 1.2, ¹H NMR is used to confirm the chemical structure and identity of the compound, ensuring it matches the reference spectrum.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing definitive evidence of its identity.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is intended for research use only by qualified individuals.[10][11]

Hazard InformationGHS PictogramPrecautionary Statements
H315: Causes skin irritation.WarningP261: Avoid breathing dust.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P405: Store locked up.

(Data sourced from ChemicalBook)[4]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[10] The compound should be kept in a desiccated environment to prevent moisture absorption.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its well-defined structure and dual functional handles. The reliability of modern synthetic methods like the Suzuki coupling ensures its accessibility for a wide range of research endeavors. From developing novel anticancer and antifungal therapeutics to exploring new materials, this biphenyl derivative serves as a foundational building block. This guide has provided the essential technical knowledge—from synthesis to safe handling—to empower scientists and researchers to effectively utilize this versatile compound in their work.

References

An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl core, a terminal carboxylic acid group, and a methoxy substituent. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. Its rigid biphenyl scaffold is a privileged structure found in numerous pharmacologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, methods for its analytical characterization, and a discussion of its applications in drug discovery and development.

Physicochemical Properties and Identification

This compound is a white to off-white solid at room temperature.[1] Its key identifying properties are summarized below. The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (methoxy group and carbonyl oxygen) influences its solubility and crystal packing.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
Molecular Weight 228.24 g/mol [2][3]
Molecular Formula C₁₄H₁₂O₃[2][3][4][5]
CAS Number 725-14-4[2][4][5][6]
IUPAC Name 4-(4-methoxyphenyl)benzoic acid[2]
Synonyms 4'-Methoxybiphenyl-4-carboxylic acid[1][2]
Melting Point 253-256 °C[7]
Boiling Point 406.4 °C (Predicted)[7]
Appearance White to off-white solid[1]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored by synthetic chemists due to its mild reaction conditions, high functional group tolerance, and typically high yields.[8][9] The reaction couples an aryl halide with an arylboronic acid.

Synthesis via Suzuki-Miyaura Coupling

The synthesis involves the coupling of 4-iodobenzoic acid with 4-methoxyphenylboronic acid. The palladium catalyst, typically in its Pd(0) oxidation state (often generated in situ from a Pd(II) precursor), is the key to forming the new carbon-carbon bond between the two aromatic rings.[10] A base is required to activate the boronic acid component for transmetalation to the palladium center.

Reaction Scheme: (4-Iodobenzoic Acid) + (4-Methoxyphenylboronic Acid) --[Pd Catalyst, Base]--> this compound

Detailed Experimental Protocol

Materials:

  • 4-Iodobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)[10]

  • Solvent: 1,2-Dimethoxyethane (DME) and water mixture (e.g., 3:1 ratio)

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq) and 4-methoxyphenylboronic acid (~1.0 eq).

  • Solvent and Base Addition: Add the DME/water solvent mixture and the base (e.g., Cesium Carbonate, ~2.5 eq).

  • Degassing: Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (~0.05 eq), to the reaction mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is less than 7, which will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and extract twice with a suitable organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetic acid) to yield the final product as a pure solid.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Iodobenzoic Acid 4-Methoxyphenylboronic Acid B Add Solvent (DME/H₂O) and Base (Cs₂CO₃) A->B C Degas with Nitrogen (15-20 min) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 80-90 °C (6-12 hours) D->E F Monitor by TLC/HPLC E->F G Cool to RT & Acidify with 2M HCl F->G H Filter Precipitate G->H I Extract Filtrate with DCM G->I J Dry & Concentrate Organic Layers I->J K Purify by Recrystallization J->K L Final Product K->L

References

An In-Depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative that serves as a crucial scaffold in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of key functional groups—a carboxylic acid and a methoxy ether—renders it a versatile building block for the synthesis of compounds with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and purification via the Suzuki-Miyaura cross-coupling reaction, and an in-depth analysis of its characterization using modern spectroscopic techniques. Furthermore, we explore its significance as a pharmacophore in drug development, with a particular focus on the role of its derivatives as potential anticancer agents through mechanisms such as the inhibition of tubulin polymerization and allosteric modulation of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds.[1] Its inherent chemical stability and rigid conformation provide a robust framework for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.[2] The introduction of substituents onto the biphenyl core, such as the carboxylic acid and methoxy groups in this compound, allows for the fine-tuning of its physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.[3] This versatile scaffold has been explored for a multitude of therapeutic applications, including as an anti-inflammatory, antihypertensive, and anticancer agent.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development.

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃[4]
Molecular Weight 228.24 g/mol [4]
CAS Number 725-14-4[4]
Melting Point 285 °C[5]
Appearance White to off-white solid[4]
IUPAC Name 4-(4-methoxyphenyl)benzoic acid[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.

¹H NMR (DMSO-d₆): The expected signals in the ¹H NMR spectrum include a singlet for the methoxy protons (around 3.8 ppm), and a series of doublets in the aromatic region (7.0-8.1 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (around 13.0 ppm).

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum will show distinct signals for the methoxy carbon (around 55 ppm), the carboxylic carbon (around 167 ppm), and the twelve aromatic carbons, with quaternary carbons appearing at different chemical shifts than the protonated carbons.

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹), and C-O stretches from the ether and carboxylic acid groups (around 1000-1300 cm⁻¹).

Synthesis and Purification: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of biaryl compounds, including this compound.[6] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-iodobenzoic_acid 4-Iodobenzoic Acid reaction_center 4-iodobenzoic_acid->reaction_center 4-methoxyphenylboronic_acid 4-Methoxyphenylboronic Acid 4-methoxyphenylboronic_acid->reaction_center Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_center Base K₂CO₃ Base->reaction_center Solvent Toluene/Ethanol/Water Solvent->reaction_center product This compound reaction_center->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials and Reagents:

  • 4-Iodobenzoic acid

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water (degassed)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and degassed water.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is a critical step as oxygen can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Acidification and Precipitation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add 2M HCl with stirring until the pH is acidic, which will cause the product to precipitate out of solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is crucial for successful recrystallization.

Procedure:

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. A mixture of ethanol and acetic acid has also been reported as a suitable recrystallization solvent.[5]

Role in Drug Development: A Scaffold for Anticancer Agents

The this compound scaffold is a key pharmacophore in the design of novel therapeutic agents, particularly in oncology. Its derivatives have shown promise as inhibitors of critical cellular processes involved in cancer progression.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several biphenyl derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[8][9] This binding event prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The 4'-methoxy and 4-carboxylic acid groups can engage in specific hydrogen bonding and hydrophobic interactions within the colchicine binding pocket, contributing to the inhibitory activity.

Tubulin Polymerization Inhibition Biphenyl_Derivative 4'-Methoxy-[1,1'-biphenyl]- 4-carboxylic acid Derivative Binding Binding Biphenyl_Derivative->Binding Tubulin β-Tubulin (Colchicine Binding Site) Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by biphenyl derivatives.

Allosteric Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. While many EGFR inhibitors target the ATP-binding site, the emergence of drug resistance has spurred the development of allosteric inhibitors that bind to a different site on the enzyme.[10][11] Derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been identified as potent allosteric inhibitors of EGFR.[10][12][13] These compounds induce a conformational change in the receptor, leading to the inhibition of its kinase activity and downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[10]

A derivative of 4'-hydroxybiphenyl-4-carboxylic acid, compound S4 , has demonstrated significant cytotoxic activity against the HCT-116 colorectal cancer cell line, with an IC₅₀ value comparable to the established EGFR inhibitor, Erlotinib.[10][13] This compound was shown to induce apoptosis by arresting the cell cycle in the G2/M phase.[10]

EGFR Allosteric Inhibition Biphenyl_Derivative 4'-Hydroxybiphenyl- 4-carboxylic acid Derivative Binding Binding Biphenyl_Derivative->Binding EGFR EGFR (Allosteric Site) EGFR->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream_Signaling Inhibition of Downstream Signaling Pathways Inhibition->Downstream_Signaling Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of allosteric inhibition of EGFR by biphenyl derivatives.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, coupled with its versatile structure, makes it an invaluable scaffold for the development of novel compounds with therapeutic potential. The demonstrated activity of its derivatives as inhibitors of tubulin polymerization and allosteric modulators of EGFR underscores the importance of the biphenyl core in modern drug design. This guide has provided a detailed technical overview of this compound, from its synthesis and characterization to its applications in the ongoing search for more effective anticancer agents. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and professionals in their endeavors to advance the fields of chemistry and medicine.

References

A Comprehensive Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic compound featuring a rigid biphenyl scaffold. This structure imparts valuable physicochemical properties that make it a significant building block in materials science and a key intermediate in pharmaceutical synthesis. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, key applications, and essential quality control and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Chemical Identity and Nomenclature

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS number.

Table 1: Core Identifiers

Identifier Value
Primary Name This compound[1][2][3]
IUPAC Name 4-(4-methoxyphenyl)benzoic acid[4]
CAS Number 725-14-4[1][2][5][6][7][8]
Molecular Formula C₁₄H₁₂O₃[1][2][5]
PubChem CID 2759552[4]

| MDL Number | MFCD00185792[1][2] |

Common Synonyms:

  • 4'-Methoxybiphenyl-4-carboxylic acid[4][5][8][9]

  • 4-(4-Methoxyphenyl)benzoic acid[2][4][6][7]

  • 4-Biphenyl-(4'-methoxy)carboxylic acid[2][6]

Physicochemical Properties

The compound's properties are dictated by its three main structural components: the hydrophobic and rigid biphenyl core, the electron-donating methoxy group (-OCH₃), and the acidic carboxylic acid group (-COOH). These features govern its solubility, melting point, and reactivity.

Table 2: Key Physicochemical Data

Property Value Source
Molecular Weight 228.24 g/mol [1][2][5] PubChem, Supplier Data
Appearance White to off-white solid[2] Supplier Data
Melting Point 253-256 °C[2][7] ChemicalBook, ChemSynthesis
Boiling Point (Predicted) 406.4 ± 38.0 °C[2] ChemicalBook
Density (Predicted) 1.193 ± 0.06 g/cm³[2] ChemicalBook
pKa (Predicted) 4.28 ± 0.10[2] ChemicalBook

| Storage | Sealed in dry, room temperature conditions[1][2] | Supplier Data |

Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling is the industry-standard method for synthesizing biphenyl structures due to its high efficiency, mild reaction conditions, and exceptional tolerance for a wide range of functional groups.[10][11] This makes it the ideal choice for coupling an aryl iodide (containing the carboxylic acid) with an arylboronic acid (containing the methoxy group) without the need for cumbersome protection-deprotection steps.

Rationale for Method Selection
  • Expertise & Experience: The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is based on its proven reliability and effectiveness for this class of transformation.[2][10] Cesium carbonate is selected as the base because it is highly effective in promoting the transmetalation step of the catalytic cycle, often leading to higher yields compared to other inorganic bases.[2] The DME/water solvent system is designed to solubilize both the organic substrates and the inorganic base, creating a productive reaction environment.[2]

Detailed Experimental Protocol

This protocol describes a reliable laboratory-scale synthesis of this compound.

Materials:

  • 4-Iodobenzoic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.0 eq)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)[2]

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.0 eq), and cesium carbonate (2.5 eq).[2]

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.[2]

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.[2]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.[2]

  • Heating: Heat the mixture to 80 °C and stir vigorously for 6 hours.[2] Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup - Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly acidify with 2M HCl until the pH is below 7. A precipitate of the crude product will form.[2]

  • Workup - Filtration & Extraction: Collect the solid precipitate by vacuum filtration. Extract the aqueous filtrate twice with dichloromethane (DCM).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield any remaining product.[2]

  • Purification: Combine all crude product and purify by recrystallization from an appropriate solvent system (e.g., ethanol/acetic acid) to yield pure this compound as a white solid.[9]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Steps R1 4-Iodobenzoic Acid Setup 1. Combine in DME/Water R1->Setup R2 4-Methoxyphenylboronic Acid R2->Setup Cat Pd(PPh3)4 Cat->Setup Base Cs2CO3 Base->Setup Inert 2. N2 Purge (15 min) Setup->Inert React 3. Heat (80°C, 6h) Inert->React Acidify 4. Acidify with 2M HCl React->Acidify Filter 5. Filter Precipitate Acidify->Filter Extract 6. Extract with DCM Filter->Extract Purify 7. Recrystallize Extract->Purify Product Pure Product Purify->Product

Caption: Suzuki-Miyaura coupling workflow for this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable component in several high-technology fields.

  • Pharmaceutical Intermediates: The biphenyl carboxylic acid scaffold is a crucial structural motif in drug discovery.[13] It provides a rigid, well-defined core from which other functional groups can be elaborated to interact with biological targets. Derivatives have been investigated for a range of therapeutic areas, including as anticancer agents that inhibit tubulin polymerization and as antiresorptive drugs for osteoporosis.[14] The carboxylic acid group serves as a convenient chemical handle for forming amides, esters, and other derivatives, making it a versatile building block for creating complex active pharmaceutical ingredients (APIs).[13]

  • Liquid Crystals and Materials Science: Biphenyl-based molecules are foundational to the field of liquid crystals (LCs).[11] The rigid, rod-like shape of the biphenyl core promotes the formation of ordered mesophases, which are essential for applications in liquid crystal displays (LCDs) and optical devices.[15] The carboxylic acid and methoxy groups can be modified to tune the material's phase transition temperatures, dielectric anisotropy, and other critical performance characteristics.[16][17]

Quality Control and Analytical Characterization

Ensuring the identity and purity of the synthesized compound is paramount for its use in any application. A multi-step analytical workflow provides a self-validating system of characterization.

  • Trustworthiness: This workflow establishes trust in the material's quality. It begins with a simple, rapid check (Melting Point) and proceeds to definitive structural confirmation (NMR, FTIR). Purity is then quantified using a high-resolution separation technique (HPLC).

Key Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The proton NMR spectrum should show distinct aromatic signals corresponding to the two different phenyl rings, as well as a characteristic singlet for the methoxy (-OCH₃) protons.[2][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. Expect to see a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C-O stretches associated with the ether and carboxylic acid.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. When run against a reference standard, it can quantify the compound's purity to >95%, >98%, or higher, depending on the application's requirements.

  • Melting Point Analysis: A sharp melting point range close to the literature value (253-256 °C) is a strong indicator of high purity.[2][7]

Quality Control Workflow Diagram

G Start Synthesized Batch MP Melting Point (Purity Indicator) Start->MP FTIR FTIR (Functional Groups) Start->FTIR NMR 1H & 13C NMR (Structure ID) MP->NMR If passes Fail Repurify / Reject MP->Fail FTIR->NMR If passes FTIR->Fail HPLC HPLC (Quantitative Purity) NMR->HPLC Structure Confirmed NMR->Fail Pass Release Batch HPLC->Pass Purity ≥ 98% HPLC->Fail

Caption: A logical workflow for the analytical validation of synthesized product.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[19][20]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][22]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][22]

References

Spectroscopic Data for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering in-depth interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside validated experimental protocols.

Introduction

This compound (CAS 725-14-4) is a bifunctional organic compound featuring a biphenyl core, a versatile scaffold in the design of liquid crystals, polymers, and biologically active molecules.[1] The presence of a carboxylic acid group and a methoxy group at the para positions of the two phenyl rings imparts specific electronic and structural properties that are crucial for its application. Accurate structural elucidation and purity assessment are paramount, and a multi-technique spectroscopic approach is the cornerstone of such characterization. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of the molecule's chemical identity.

Molecular Structure and Key Features

The molecular structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.90br s1H-COOH
7.99d2H8.4H-2, H-6
7.74d2H8.4H-3, H-5
7.69d2H8.7H-2', H-6'
7.04d2H8.7H-3', H-5'
3.80s3H--OCH₃

Data sourced from ChemicalBook.[3]

Interpretation:

  • Carboxylic Acid Proton (12.90 ppm): The downfield singlet at approximately 12.90 ppm is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.[4]

  • Aromatic Protons (7.04 - 7.99 ppm): The aromatic region of the spectrum displays four distinct doublets, consistent with two para-substituted benzene rings.

    • The doublet at 7.99 ppm is assigned to the protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6).

    • The doublet at 7.74 ppm corresponds to the protons meta to the carboxylic acid group (H-3, H-5).

    • The doublet at 7.69 ppm is assigned to the protons ortho to the biphenyl linkage on the methoxy-substituted ring (H-2', H-6').

    • The most upfield doublet at 7.04 ppm is attributed to the protons ortho to the electron-donating methoxy group (H-3', H-5').

  • Methoxy Protons (3.80 ppm): The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of a methoxy group.

G cluster_nmr ¹H NMR Workflow Sample_Prep Sample Preparation (dissolution in DMSO-d6) NMR_Acquisition NMR Data Acquisition (400 MHz spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation G cluster_ms Mass Spectrometry Workflow Ionization Ionization (e.g., Electron Ionization) Mass_Analysis Mass Analysis (separation by m/z ratio) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Mass Spectrum Generation Detection->Spectrum_Generation

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of a Disubstituted Biphenyl

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a key bifunctional molecule, integral in the synthesis of advanced materials and pharmaceutical compounds. Its rigid biphenyl core, functionalized with an electron-donating methoxy group and an electron-withdrawing carboxylic acid group at opposite ends, creates a unique electronic and structural profile. Understanding this profile is paramount for quality control, reaction monitoring, and final product verification. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, delving into the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation.

Molecular Structure and Proton Environments: A Theoretical Framework

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure of this compound presents five unique sets of protons, each influenced differently by its local electronic environment.

Chemical structure of this compound with protons labeled.

Figure 1: Labeled proton environments in this compound.

  • Ha (Carboxylic Acid Proton): This proton is attached to a highly electronegative oxygen atom and participates in intermolecular hydrogen bonding. This leads to significant deshielding.

  • Hb (Methoxy Protons): These three equivalent protons are on a methyl group attached to an oxygen, placing them in a relatively shielded environment compared to aromatic protons.

  • Ring A Protons (Hc, Hd): This aromatic ring is directly attached to the electron-withdrawing carboxylic acid group (-COOH). This group pulls electron density from the ring, deshielding the attached protons. The effect is strongest on the ortho protons (Hc).

  • Ring B Protons (He, Hf): This aromatic ring is attached to the electron-donating methoxy group (-OCH₃). This group donates electron density into the ring through resonance, shielding the attached protons. This shielding effect is most pronounced at the ortho (Hf) and para positions.[1][2]

The interplay of these electronic effects dictates the precise chemical shift of each proton, providing a unique spectral fingerprint for the molecule.

Predicted vs. Experimental ¹H NMR Spectrum: Analysis and Assignment

The ¹H NMR spectrum of this compound is a classic example of a 4,4'-disubstituted biphenyl system. The signals are well-resolved and highly informative. The spectrum is typically acquired in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which is capable of solvating the carboxylic acid and preserving the signal of the acidic proton.[3][4]

Data Summary

The following table summarizes the expected and experimentally observed ¹H NMR data in DMSO-d₆.

Proton LabelPredicted δ (ppm)Experimental δ (ppm)[3]MultiplicityCoupling Constant (J)IntegrationAssignment
Ha 10.0 - 13.0~12.9 (broad)Singlet (s)N/A1HCarboxylic Acid (-COOH)
Hc 7.9 - 8.17.99Doublet (d)8.4 Hz2HAromatic (ortho to -COOH)
Hd 7.7 - 7.87.74Doublet (d)8.4 Hz2HAromatic (meta to -COOH)
He 7.6 - 7.77.69Doublet (d)8.7 Hz2HAromatic (meta to -OCH₃)
Hf 6.9 - 7.17.04Doublet (d)8.7 Hz2HAromatic (ortho to -OCH₃)
Hb 3.8 - 3.93.80Singlet (s)N/A3HMethoxy (-OCH₃)
Detailed Interpretation
  • The Carboxylic Acid Proton (Ha): As predicted, this proton appears far downfield as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to varying degrees of hydrogen bonding.[5][6][7] In many deuterated solvents like CDCl₃, this proton can exchange with residual water, causing the signal to broaden significantly or disappear entirely.[6][8] The use of DMSO-d₆ stabilizes the proton through strong hydrogen bonding, making it readily observable.

  • The Aromatic Region (Hc, Hd, He, Hf): This region, from ~7.0 to 8.0 ppm, contains the signals for the eight protons on the biphenyl core.

    • Ring A: The protons on the carboxylic acid-bearing ring (Hc and Hd) are deshielded. The Hc protons, being ortho to the carbonyl group, experience the strongest deshielding effect and appear furthest downfield at 7.99 ppm.[3][8] They are split into a doublet by their neighbors, the Hd protons, with a typical ortho-coupling constant of ~8.4 Hz. Consequently, the Hd protons appear as a doublet at 7.74 ppm, split by Hc.

    • Ring B: The protons on the methoxy-bearing ring (He and Hf) are more shielded. The Hf protons, ortho to the electron-donating methoxy group, are the most shielded aromatic protons, appearing upfield at 7.04 ppm.[3] They appear as a doublet due to coupling with the He protons. The He protons are found at 7.69 ppm, also as a doublet.

  • The Methoxy Protons (Hb): The three equivalent protons of the methoxy group appear as a sharp, intense singlet at 3.80 ppm, consistent with a methyl group attached to an oxygen atom.[3][9] Its integration value of 3H serves as an excellent internal reference for quantifying the other signals.

The logical flow from molecular structure to the observed spectrum is illustrated below.

Causality diagram from structure to spectral confirmation.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition. This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Part A: NMR Sample Preparation

Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration for NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.

  • Solvent Addition: Add ~0.7 mL of DMSO-d₆ to the vial using a clean Pasteur pipette.

    • Causality Note: DMSO-d₆ is chosen for its excellent solvating power for polar compounds like carboxylic acids and its ability to slow the exchange rate of the acidic proton, ensuring its signal is sharp and observable.[3][4]

  • Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. A brief application of heat from a heat gun may be necessary if solubility is low, but allow the solution to return to room temperature before proceeding.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

  • Final Check: Inspect the sample for any suspended particles. If present, filter the solution through a small plug of glass wool in the pipette during transfer.

Part B: Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring a ¹H NMR spectrum on a modern spectrometer.

NMR_Acquisition_Workflow start Insert Sample lock Lock on Solvent Signal (e.g., DMSO-d6) start->lock Step 1 shim Shim Gradients (Optimize B₀ Homogeneity) lock->shim Step 2 tune Tune & Match Probe shim->tune Step 3 setup Load Standard ¹H Experiment (Set Parameters: scans, pulse width, etc.) tune->setup Step 4 acquire Acquire FID (Start Acquisition) setup->acquire Step 5 process Process Data - Fourier Transform - Phasing - Baseline Correction acquire->process Step 6 analyze Analyze Spectrum - Reference (TMS=0) - Peak Picking - Integration process->analyze Step 7 end Final Structure Verified analyze->end Step 8

Standard workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, from the downfield carboxylic acid proton to the upfield methoxy singlet, provides a distinct piece of the molecular puzzle. The characteristic doublet patterns in the aromatic region, governed by the opposing electronic effects of the methoxy and carboxylic acid substituents, serve as a definitive fingerprint for the 4,4'-disubstituted biphenyl core. By combining a robust theoretical understanding with meticulous experimental practice, researchers can confidently utilize ¹H NMR to verify the identity, purity, and structure of this versatile compound, ensuring the integrity of their scientific endeavors.

References

13C NMR data for 4'-methoxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4'-methoxy-4-biphenylcarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-methoxy-4-biphenylcarboxylic acid is a biphenyl derivative with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1][2] Its rigid, rod-like structure, functionalized with a hydrophilic carboxylic acid group and a lipophilic methoxy group, makes it a valuable building block in the synthesis of liquid crystals, polymers, and pharmacologically active molecules. Accurate structural elucidation is paramount in these applications, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive, non-destructive technique for this purpose.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 4'-methoxy-4-biphenylcarboxylic acid. It moves beyond a simple data report to explain the causal relationships between the molecular structure and the observed spectral data, offers a detailed experimental protocol grounded in best practices, and presents a framework for data validation and interpretation.

Section 1: Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, it is essential to first understand the unique electronic environment of each carbon atom in the molecule. The structure consists of two phenyl rings linked together. One ring is substituted with a carboxylic acid group (-COOH), an electron-withdrawing group (EWG), while the other is substituted with a methoxy group (-OCH₃), a strong electron-donating group (EDG). This substitution pattern removes the symmetry of a simple biphenyl molecule, resulting in ten distinct aromatic carbon signals and two aliphatic carbon signals (one from the methoxy group and one from the carboxyl group).

For clarity in spectral assignment, the carbon atoms are numbered as shown in the diagram below.

Caption: Structure of 4'-methoxy-4-biphenylcarboxylic acid with IUPAC numbering.

Section 2: Interpreting the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-donating groups increase electron density, "shielding" the nucleus and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal to a higher chemical shift (downfield).

  • Carboxylic Acid (-COOH): The carbonyl carbon is extremely deshielded due to the strong electronegativity of the two oxygen atoms, placing it far downfield, typically in the 165-180 ppm range.[3][4] The attached aromatic carbon (C-4) is also deshielded.

  • Methoxy Group (-OCH₃): The oxygen atom strongly donates electron density via resonance to the aromatic ring, particularly at the ortho (C-3', C-5') and para (C-1') positions, causing them to be shielded (shifted upfield). The carbon directly attached to the oxygen (C-4') is, however, deshielded by the inductive effect of the oxygen. The methyl carbon of the methoxy group itself appears in the aliphatic region, typically around 55-60 ppm.

Spectral Data and Peak Assignments

The reported ¹³C NMR spectrum for 4'-methoxy-4-biphenylcarboxylic acid was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts are presented and assigned in the table below.[1]

Assigned Carbon Observed Chemical Shift (δ) in ppm Rationale for Assignment
C=O (Carboxyl)167.17Most downfield signal, characteristic of a carboxylic acid carbon.[5]
C-4' (C-OCH₃)159.49Aromatic carbon directly bonded to the highly electronegative oxygen atom of the methoxy group.
C-1 (ipso-C)143.90Quaternary carbon of the carboxylic acid-substituted ring, deshielded by the adjacent ring and the EWG.
C-4 (C-COOH)131.16Quaternary carbon directly attached to the electron-withdrawing carboxylic acid group.
C-2, C-6 129.91ortho to the carboxylic acid group. Deshielded by the anisotropic effect of the -COOH group.
C-2', C-6' 128.09ortho to the ipso-carbon (C-1') and meta to the methoxy group.
C-1' (ipso-C)128.77Quaternary carbon of the methoxy-substituted ring. Shielded relative to C-1 due to the EDG on its ring.
C-3, C-5 126.08meta to the carboxylic acid group. Least affected by the substituent on its ring.
C-3', C-5' 114.45ortho to the methoxy group. Strongly shielded by the electron-donating resonance effect of the -OCH₃ group.
-OCH₃ (Methyl)55.17Aliphatic carbon of the methoxy group, consistent with typical values.

Note: The original data source lists 10 peaks.[1] A standard ¹³C NMR would show 12 distinct carbons due to the lack of symmetry. The provided data may have overlapping signals or some quaternary carbons may not be distinctly resolved.

Section 3: Experimental Protocol for Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of 4'-methoxy-4-biphenylcarboxylic acid. The causality behind key experimental choices is explained to ensure technical accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 Weigh ~20-30 mg of 4'-methoxy-4-biphenylcarboxylic acid prep2 Transfer to NMR tube prep1->prep2 prep3 Add ~0.7 mL of DMSO-d6 (containing 0.03% TMS) prep2->prep3 prep4 Vortex/sonicate until fully dissolved prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 Transfer to Spectrometer acq2 Shim magnet coils for homogeneous field acq1->acq2 acq3 Set acquisition parameters (e.g., ¹³C frequency, pulse program) acq2->acq3 acq4 Run proton-decoupled ¹³C experiment acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 Raw Data (FID) proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Calibrate spectrum (TMS to 0.00 ppm) proc3->proc4 end Analysis & Assignment proc4->end Final Spectrum

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Sample Preparation
  • Analyte Weighing: Accurately weigh 15-30 mg of high-purity 4'-methoxy-4-biphenylcarboxylic acid.

    • Expertise & Experience: This mass provides a sufficient concentration for a strong signal-to-noise ratio in a reasonable timeframe, as ¹³C is an insensitive nucleus (1.1% natural abundance).

  • Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice due to the compound's good solubility and the solvent's high boiling point, which allows for variable temperature experiments if needed. The reference spectrum was acquired in DMSO-d₆.[1]

    • Trustworthiness: Using a deuterated solvent is critical for the spectrometer's field-frequency lock system.

  • Internal Standard: Use a solvent that contains a small amount (e.g., 0.03% v/v) of tetramethylsilane (TMS).

    • Authoritative Grounding: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Its single, sharp signal does not overlap with most analyte signals.

  • Dissolution: Ensure the sample is completely dissolved by vortexing or brief sonication. Insoluble material will degrade spectral quality (line broadening, poor shimming).

Instrument Parameters and Acquisition

The following are typical parameters on a 400 MHz (for ¹H) spectrometer, which corresponds to a ¹³C frequency of ~101 MHz.

  • Pulse Program: A standard one-pulse (zgpg30) sequence with proton decoupling is used. Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and provides a Nuclear Overhauser Effect (NOE) enhancement, which boosts signal intensity.

  • Acquisition Time (AQ): ~1.0-2.0 seconds. This determines the digital resolution of the spectrum.

  • Relaxation Delay (D1): ~2.0 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses. Quaternary carbons have longer relaxation times and may require a longer D1 for accurate quantitative analysis (though ¹³C NMR is not typically used for integration).

  • Number of Scans (NS): 1024 to 4096 scans.

    • Expertise & Experience: A large number of scans is required to average the signal and overcome the low natural abundance and sensitivity of the ¹³C nucleus. The required number will depend on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation (FT): The raw data, a Free Induction Decay (FID) signal, is converted into a frequency-domain spectrum. An exponential multiplication (line broadening factor of ~1-2 Hz) is often applied before FT to improve the signal-to-noise ratio at the cost of slight resolution loss.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

  • Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary standard (DMSO-d₆ resonates at 39.52 ppm).

Section 4: Data Validation and Potential Pitfalls

A self-validating protocol requires checks for accuracy and potential sources of error.

  • Impurity Identification: The synthesis of 4'-methoxy-4-biphenylcarboxylic acid often proceeds via a Suzuki coupling between 4-iodobenzoic acid and 4-methoxyphenylboronic acid.[1] Incomplete reaction could leave residual starting materials. Compare the acquired spectrum to reference spectra of these precursors to check for purity.

  • Solvent Peaks: Always identify the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Its presence confirms the solvent and it should not be mistaken for an analyte signal.

  • Quaternary Carbons: Be aware that quaternary carbons (C-1, C-4, C-1', C-4') often have lower intensity than protonated carbons due to longer relaxation times and the lack of NOE enhancement. Their signals may be weak but are crucial for full structural confirmation.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of 4'-methoxy-4-biphenylcarboxylic acid. A thorough understanding of substituent effects on aromatic chemical shifts allows for the confident assignment of all carbon signals in the molecule. By following a meticulous and well-understood experimental protocol, from sample preparation to data processing, researchers can acquire high-quality, reproducible spectra. This level of analytical rigor is essential for ensuring the identity and purity of this versatile compound in its diverse applications across materials science and drug development.

References

Mass spectrometry of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid group and a methoxy group at opposite ends of the biphenyl core structure. This molecule serves as a crucial building block in organic synthesis, a key scaffold in medicinal chemistry, and a potential metabolite in drug development studies. Its structural features—a stable aromatic system combined with functional groups prone to ionization—make it an ideal candidate for analysis by mass spectrometry (MS). Understanding its behavior in a mass spectrometer is paramount for its accurate identification, structural elucidation, and quantification in complex matrices.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from sample preparation and ionization to fragmentation analysis and quantitative method development. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the mass spectrometric analysis of this and structurally related compounds.

Core Molecular Properties for Mass Spectrometry

A precise understanding of the analyte's molecular properties is the foundation of any mass spectrometry experiment. These values dictate the initial instrument settings for detecting the molecular ion.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃--INVALID-LINK--[1][2][3]
Average Molecular Weight 228.24 g/mol --INVALID-LINK--[1][2][3]
Monoisotopic (Exact) Mass 228.078644 Da--INVALID-LINK--[1]

The exact mass is the critical parameter for high-resolution mass spectrometry (HRMS), enabling precise identification and differentiation from other compounds with the same nominal mass.

Ionization & Molecular Ion Formation

The choice of ionization technique is dictated by the analyte's physicochemical properties. Given its polarity and thermal lability, Electrospray Ionization (ESI) is the preferred method over harsher techniques like Electron Impact (EI). ESI is a soft ionization technique that generates intact molecular ions, which is essential for determining the molecular weight and serving as the precursor for fragmentation analysis (MS/MS).[4][5]

Negative Ion Mode ESI: The Primary Choice

The presence of the carboxylic acid group makes this molecule highly amenable to negative ion mode ESI. The acidic proton is readily abstracted in the ESI process, leading to the formation of a stable carboxylate anion.

  • Primary Ion: [M-H]⁻

  • Expected m/z (Exact Mass): 228.078644 - 1.007825 = 227.070819

This deprotonated molecule is typically the most abundant ion observed and should be the primary target for initial detection and subsequent fragmentation experiments. Analysis in negative ion mode often provides a cleaner background and higher sensitivity for acidic compounds.[6][7]

Positive Ion Mode ESI: An Alternative View

While less efficient than negative mode, positive ion mode can still yield valuable information. Protonation can occur on the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group.

  • Primary Ion: [M+H]⁺

  • Expected m/z (Exact Mass): 228.078644 + 1.007825 = 229.086469

  • Adduct Ions: In positive mode, it is common to observe adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺, m/z 251.0606) or potassium ([M+K]⁺, m/z 267.0345).

The choice between positive and negative mode should be determined experimentally by assessing the signal intensity and stability for the specific analytical application.

Fragmentation Pathways and Structural Elucidation (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule by inducing fragmentation of the isolated molecular ion. The resulting product ions are diagnostic of the molecule's structure. The fragmentation pathways differ significantly between negative and positive ionization modes.

Negative Mode Fragmentation ([M-H]⁻)

The fragmentation of the deprotonated molecule is typically initiated at the high-energy carboxylate site.

  • Primary Fragmentation: Decarboxylation: The most characteristic fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂; 44.01 Da).[8] This is a highly favorable process resulting in a stable biphenyl anion.

    • Precursor Ion (m/z): 227.07

    • Product Ion (m/z): 183.08 ([M-H-CO₂]⁻)

This transition (m/z 227.07 → 183.08) is highly specific and serves as an excellent choice for quantitative analysis using Multiple Reaction Monitoring (MRM).

cluster_neg Negative Mode Fragmentation M_H [M-H]⁻ m/z 227.07 Loss_CO2 - CO₂ (44 Da) M_H->Loss_CO2 Frag1_neg [C₁₃H₁₁O]⁻ m/z 183.08 Loss_CO2->Frag1_neg

Caption: Primary fragmentation of [M-H]⁻ via decarboxylation.

Positive Mode Fragmentation ([M+H]⁺)

Fragmentation in positive mode is more complex, with multiple potential pathways initiated by the protonated functional groups.

  • Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O; 18.01 Da).

    • Precursor Ion (m/z): 229.09

    • Product Ion (m/z): 211.08 ([M+H-H₂O]⁺)

  • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO; 28.00 Da).

    • Precursor Ion (m/z): 211.08

    • Product Ion (m/z): 183.08

  • Loss of Formic Acid: A concerted loss of the entire carboxyl group as formic acid (HCOOH; 46.01 Da) can also occur.

    • Precursor Ion (m/z): 229.09

    • Product Ion (m/z): 183.08

  • Cleavage of Methoxy Group: Fragmentation can also be directed by the methoxy group, typically involving the loss of a methyl radical (•CH₃; 15.02 Da) or formaldehyde (CH₂O; 30.01 Da), though these are often less intense than cleavages at the carboxylic acid site.[9]

cluster_pos Positive Mode Fragmentation Pathways M_H [M+H]⁺ m/z 229.09 Loss_H2O - H₂O M_H->Loss_H2O Loss_HCOOH - HCOOH M_H->Loss_HCOOH Frag1_pos [C₁₄H₁₁O₂]⁺ m/z 211.08 Loss_H2O->Frag1_pos Frag2_pos [C₁₃H₁₁O]⁺ m/z 183.08 Loss_HCOOH->Frag2_pos Loss_CO - CO Frag1_pos->Loss_CO Loss_CO->Frag2_pos

Caption: Key fragmentation pathways for the [M+H]⁺ precursor ion.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

For robust quantification, coupling liquid chromatography (LC) with a triple quadrupole mass spectrometer (QQQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[10]

Sample & Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Working Standards: Perform serial dilutions from the stock solution to create a set of calibration standards. A typical range for sensitive assays is 1 ng/mL to 1000 ng/mL.[11][12]

  • Internal Standard (IS): For highest accuracy, use a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled). If unavailable, a structurally similar compound with different mass but similar retention time and ionization efficiency is acceptable. Spike the IS into all samples and standards at a constant concentration.

Liquid Chromatography (LC) Method

A reversed-phase LC method provides excellent separation for this type of molecule.

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18, <2.5 µm particle size (e.g., 2.1 x 50 mm)C18 chemistry offers excellent retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier promotes protonation (positive mode) or acts as a counter-ion (negative mode), improving peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5-7 minutesA gradient is necessary to elute the moderately hydrophobic compound with a good peak shape.
Injection Volume 1 - 5 µLKept low to prevent peak distortion.
Mass Spectrometry (MS) Method

The following parameters are a starting point and must be optimized for the specific instrument. We will focus on the superior negative ion mode.

ParameterRecommended SettingRationale
Ionization Mode ESI, NegativeOptimal for the acidic nature of the analyte.
Capillary Voltage -2.5 to -4.0 kVOptimized to achieve stable spray and maximum ion signal.
Source Temperature 120 - 150 °CSet to facilitate desolvation without causing thermal degradation.[6]
Desolvation Gas Nitrogen, 350 - 450 °CHigh temperature gas aids in the evaporation of solvent from ESI droplets.[5]
MRM Transitions Quantifier: m/z 227.1 → 183.1Qualifier: m/z 227.1 → [Secondary Fragment]The transition from decarboxylation is highly specific and intense, making it ideal for quantification. A second, less intense transition should be monitored for confirmation.
Collision Energy (CE) Instrument DependentMust be empirically optimized for the quantifier transition to maximize product ion intensity. A CE ramp or series of discrete injections at varying CE values should be performed.

Workflow Diagram

Caption: Standard workflow for quantitative analysis via LC-MS/MS.

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties. Electrospray ionization in negative mode is the superior technique, yielding a stable and abundant deprotonated molecular ion [M-H]⁻ at m/z 227.07. The subsequent MS/MS fragmentation is dominated by a highly specific decarboxylation event, producing a primary product ion at m/z 183.08. This predictable and robust fragmentation makes the m/z 227.1 → 183.1 transition an ideal choice for developing sensitive and selective quantitative LC-MS/MS methods. By following the principles and protocols outlined in this guide, researchers can confidently identify, characterize, and quantify this important molecule in a variety of scientific applications.

References

FT-IR spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Spectroscopy Division

Foreword: Beyond the Spectrum

Infrared spectroscopy is a cornerstone of molecular characterization, yet its true power lies not in the mere generation of a spectrum, but in its nuanced interpretation. For a molecule such as this compound, a compound with relevance in materials science and as a precursor in medicinal chemistry, FT-IR provides a rapid, non-destructive method for structural verification and quality assessment.[1] This guide moves beyond a simple peak-list. It is designed to provide a framework for understanding why the spectrum appears as it does, grounding interpretation in the principles of molecular vibrations and providing a robust, self-validating methodology for analysis.

Molecular Architecture and Vibrational Blueprint

To interpret the infrared spectrum, one must first understand the molecule's structure and the bonds it contains. This compound (C₁₄H₁₂O₃) is a multi-functional molecule.[2] Its structure is built upon a rigid biphenyl core, with functionalization at the para positions, creating a distinct electronic and vibrational landscape.

Key Functional Groups and Expected IR Signatures:

  • Carboxylic Acid (-COOH): This is the most prominent functional group. Its IR signature is dominated by strong, characteristic absorptions from the O-H and C=O bonds. Crucially, carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which profoundly influences the spectrum.[3][4]

  • Aromatic Biphenyl System (C₆H₄-C₆H₄): The two phenyl rings give rise to a series of C-H and C=C stretching and bending vibrations. The substitution pattern (1,4- or para-substitution on both rings) will influence the out-of-plane bending modes in the fingerprint region.

  • Methoxy Group (-OCH₃): This ether linkage introduces characteristic C-O stretching vibrations and C-H stretching from the methyl group. As an electron-donating group, it influences the electronic environment of the adjacent phenyl ring.

The interplay of these groups creates a unique spectral fingerprint, which we will deconstruct in the following sections.

The Experimental Protocol: A Foundation of Trust

The integrity of any spectral interpretation rests upon the quality of the data acquisition. The following protocol for Attenuated Total Reflectance (ATR) FT-IR is designed as a self-validating system, ensuring reproducibility and accuracy.

Protocol: ATR-FTIR Analysis of a Solid Sample
  • Instrument Preparation & Verification:

    • Causality: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, whose broad and sharp peaks can obscure sample features.

    • Action: Allow the instrument to warm up for at least 30 minutes. Run a performance verification test using a polystyrene standard to confirm wavenumber accuracy.

  • ATR Crystal Cleaning:

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

    • Action: Clean the ATR crystal (typically diamond or germanium) with a solvent known to dissolve the analyte and potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry cloth.

  • Background Spectrum Acquisition:

    • Causality: This is the most critical step for data integrity. The background scan measures the instrument's response, the clean ATR crystal, and the ambient atmosphere. This signal is subtracted from the sample scan to isolate the sample's true absorbance.

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line centered at 100% transmittance.

  • Sample Application:

    • Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.

    • Action: Place a small amount of the powdered this compound onto the crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring the sample covers the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: The signal-to-noise ratio is improved by co-adding multiple scans.

    • Action: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition Processing:

    • Causality: Raw data may require minor corrections for interpretation.

    • Action: Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing A Instrument Purge & Warm-up B Clean ATR Crystal A->B C Acquire Background Spectrum (Empty Crystal) B->C D Apply Solid Sample C->D E Acquire Sample Spectrum D->E F ATR & Baseline Correction E->F G Final Spectrum for Analysis F->G

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Deconstruction and Interpretation

The is rich with information. The analysis below correlates specific absorption bands with the molecule's structural components. The spectral data presented here are based on characteristic vibrational frequencies for the functional groups present.[3][4][5][6]

Table 1: Key Vibrational Modes and Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3300 - 2500Very Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)
~3030Medium, SharpC-H StretchAromatic (sp² C-H)
2950 - 2850Weak to Medium, SharpC-H StretchMethoxy group (sp³ C-H)
1710 - 1680Very Strong, SharpC=O StretchCarboxylic Acid (conjugated)
~1610, ~1500Medium to StrongC=C StretchAromatic Ring Skeletal Vibrations
1320 - 1210StrongC-O StretchCarboxylic Acid
~1250StrongC-O-C StretchAryl Ether (asymmetric)
~1040MediumC-O-C StretchAryl Ether (symmetric)
960 - 900Broad, MediumO-H BendCarboxylic Acid (out-of-plane)
~840StrongC-H BendAromatic (para-disubstituted)
Detailed Analysis by Spectral Region:
  • The Hydroxyl Region (3300 - 2500 cm⁻¹): The most telling feature of a carboxylic acid is an extremely broad O-H stretching band in this region.[3] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding that forms a dimeric structure. This broad envelope often obscures the sharper aromatic and aliphatic C-H stretching peaks that appear within the same range.[3][5]

  • The Carbonyl Region (1710 - 1680 cm⁻¹): An intense, sharp peak in this range is the unmistakable signature of the C=O (carbonyl) stretch.[3] For this compound, this band is expected at a lower frequency (typically <1700 cm⁻¹) compared to a saturated carboxylic acid (~1730-1700 cm⁻¹).[5] This shift is caused by conjugation; the delocalized π-electrons from the biphenyl system slightly weaken the C=O double bond, lowering the energy required to excite its vibration.[4][6]

  • The Fingerprint Region (1600 - 600 cm⁻¹): This complex region contains a wealth of structural information.

    • Aromatic C=C Stretching (~1610, ~1500 cm⁻¹): These bands confirm the presence of the phenyl rings.

    • C-O Stretching (~1320-1210 cm⁻¹ and ~1250 cm⁻¹): Two strong C-O stretching bands are expected. One, typically around 1250 cm⁻¹, is the asymmetric C-O-C stretch of the aryl ether (methoxy group).[7] The other, often coupled with O-H in-plane bending, arises from the C-O single bond of the carboxylic acid group and is typically found between 1320-1210 cm⁻¹.[3][5]

    • O-H Out-of-Plane Bending (~960-900 cm⁻¹): A broad, medium-intensity band in this area is another characteristic feature of a hydrogen-bonded carboxylic acid dimer.[5]

    • Aromatic C-H Out-of-Plane Bending (~840 cm⁻¹): The substitution pattern on the aromatic rings gives rise to strong bands in this region. For 1,4-disubstituted (para) rings, a strong absorption is expected between 860-800 cm⁻¹, confirming the connectivity of the molecular backbone.

Logical Relationship Diagram for Spectral Interpretation

Logic_Diagram Molecule This compound COOH Carboxylic Acid Group (-COOH) Molecule->COOH Biphenyl Biphenyl Core Molecule->Biphenyl Methoxy Methoxy Group (-OCH3) Molecule->Methoxy OH_Stretch Broad O-H Stretch (3300-2500 cm⁻¹) COOH->OH_Stretch H-Bonding CO_Stretch Strong C=O Stretch (~1690 cm⁻¹) COOH->CO_Stretch Conjugated OH_Bend Broad O-H Bend (~920 cm⁻¹) COOH->OH_Bend CC_Stretch Aromatic C=C Stretches (~1610, 1500 cm⁻¹) Biphenyl->CC_Stretch CH_Bend Para C-H Bend (~840 cm⁻¹) Biphenyl->CH_Bend 1,4-Subst. COC_Stretch Asymmetric C-O-C Stretch (~1250 cm⁻¹) Methoxy->COC_Stretch

Caption: Correlation of molecular structure to key FT-IR absorptions.

Conclusion: A Synthesized, Authoritative View

The is a definitive tool for its identification. The combination of a very broad O-H stretch, a strong conjugated carbonyl absorption below 1700 cm⁻¹, and a prominent out-of-plane O-H bend provides a self-validating signature for the aromatic carboxylic acid moiety.[3][5] This, coupled with the characteristic absorptions for the para-disubstituted biphenyl core and the aryl ether linkage, creates a unique fingerprint. By following a rigorous experimental protocol and interpreting the spectrum through the lens of fundamental vibrational principles, researchers can confidently verify the structure and purity of this important chemical compound.

References

Solubility of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a molecule of significant interest in pharmaceutical and materials science research. We delve into the theoretical principles governing its solubility, grounded in its distinct molecular structure which features a polar carboxylic acid group, a methoxy substituent, and a nonpolar biphenyl backbone. A detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the universally recognized shake-flask method is presented. The guide synthesizes theoretical predictions with practical methodology to offer researchers and drug development professionals a robust framework for solvent selection and formulation strategies.

Introduction: The Significance of this compound

This compound (CAS No. 725-14-4, Molecular Formula: C₁₄H₁₂O₃) is a bifunctional organic compound featuring a rigid biphenyl core.[1] This structural motif is prevalent in the design of liquid crystals, functional polymers, and, most critically, as a scaffold in medicinal chemistry. Its carboxylic acid moiety provides a key site for hydrogen bonding and salt formation, while the methoxy group and biphenyl system influence its lipophilicity and potential for π-π stacking interactions.

Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application. In drug development, solubility directly impacts bioavailability, formulation, and outcomes of in vitro screening assays.[2][3] Low solubility can lead to unreliable biological data and significant challenges in developing effective delivery systems.[2] This guide, therefore, aims to provide a foundational understanding and a practical approach to characterizing the solubility of this important molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. The structure of this compound presents a classic case of competing functionalities:

  • Polar, Protic Group (Carboxylic Acid): The -COOH group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Nonpolar Core (Biphenyl): The biphenyl system is large, rigid, and hydrophobic. It primarily interacts through weaker van der Waals forces and is best solvated by nonpolar or aromatic solvents that can engage in favorable π-π stacking.

  • Polar, Aprotic Group (Methoxy): The -OCH₃ group adds some polarity and can act as a hydrogen bond acceptor, influencing interactions with protic solvents.[6]

Based on this analysis, we can predict that the compound's solubility will be highest in solvents that can effectively solvate both its polar and nonpolar regions, such as polar aprotic solvents like DMSO and DMF. Conversely, solubility is expected to be poor in highly nonpolar solvents like hexane, which cannot favorably interact with the polar carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium at a specific temperature.[7][8] The method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Excess Solid: An excess of the compound is used to ensure that the solution becomes saturated and that equilibrium is established with the solid phase.[7]

  • Equilibration Time: A prolonged incubation period (typically 18-24 hours) is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium.[2][9] Kinetic solubility measurements, which use shorter incubation times, can often overestimate the true solubility.[7]

  • Temperature Control: Solubility is highly dependent on temperature. A constant temperature must be maintained throughout the experiment using a calibrated incubator or water bath to ensure data accuracy and reproducibility.

  • Phase Separation: It is critical to completely separate the saturated solution from the excess solid before analysis. High-speed centrifugation or filtration with a chemically inert filter (e.g., PTFE) is employed to prevent solid particles from artificially inflating the measured concentration.[9]

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used for accurate quantification. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure precise measurement.[8]

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator set to 25 °C (or the desired temperature). Agitate the vials for 24 hours to allow the system to reach equilibrium.[2]

  • Phase Separation: After incubation, remove the vials and allow them to stand for a short period to let the excess solid settle. Carefully aspirate a portion of the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant.[3]

  • Sample Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method.

  • Calculation: Determine the concentration of the compound in the filtrate using the pre-established calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G A Weigh excess solid (this compound) B Add to vial with known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24h @ 25°C) B->C D Centrifuge or Filter to remove excess solid C->D E Collect clear saturated supernatant D->E F Prepare dilutions E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Solubility Data and Discussion

Solvent ClassSolventDielectric Constant (ε)Polarity IndexH-Bonding AbilityPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2AcceptorVery High Excellent solvation of both the polar -COOH group and the nonpolar biphenyl core.
Dimethylformamide (DMF)36.76.4AcceptorVery High Similar to DMSO, effectively bridges the polarity gap within the solute molecule.
Acetone20.75.1AcceptorModerate Good polarity but less effective at solvating the large nonpolar moiety compared to DMSO/DMF.
Polar Protic Methanol32.75.1Donor & AcceptorModerate Strong H-bonding with the carboxylic acid, but the nonpolar hydrocarbon chain of methanol is less effective for the biphenyl core.
Ethanol24.54.3Donor & AcceptorModerate to Low H-bonding is favorable, but lower polarity and a larger alkyl chain than methanol reduce its solvating power for this molecule.[10]
Intermediate Dichloromethane (DCM)8.93.1Weak AcceptorLow Insufficient polarity to effectively solvate the highly polar carboxylic acid group.
Ethyl Acetate6.04.4AcceptorLow Moderate polarity and H-bond accepting ability are offset by the strong solute-solute interactions of the carboxylic acid.
Nonpolar Toluene2.42.4NoneLow Favorable π-π interactions with the biphenyl core, but cannot solvate the polar -COOH group.
n-Hexane1.90.1NoneVery Low Highly nonpolar nature is incompatible with the polar carboxylic acid, leading to minimal dissolution.[4]

Conclusion

The solubility of this compound is a complex function of its dual-nature molecular structure. Its profile is dominated by the polar carboxylic acid group and the large, nonpolar biphenyl backbone. This guide establishes that polar aprotic solvents like DMSO and DMF are prime candidates for achieving high solubility, a critical factor for stock solution preparation in drug discovery and formulation. The provided shake-flask protocol offers a reliable and authoritative method for researchers to generate precise, quantitative solubility data. A thorough understanding of these principles and methodologies is essential for any scientist working with this compound, enabling informed decisions that can prevent costly downstream failures in research and development.

References

An In-depth Technical Guide to the Melting Point of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative with a molecular formula of C14H12O3 and a molecular weight of 228.24 g/mol .[1] Its structure, featuring a carboxylic acid group and a methoxy group on opposite phenyl rings, makes it a valuable building block in organic synthesis, particularly for the development of liquid crystals and pharmacologically active compounds. The melting point is a fundamental thermodynamic property that provides insights into the purity, crystal lattice energy, and solid-state stability of a compound. For drug development professionals, an accurate and well-understood melting point is crucial for formulation, polymorph screening, and ensuring batch-to-batch consistency.

Reported Melting Point Values

A review of commercially available this compound reveals a range of reported melting points, underscoring the importance of standardized analytical procedures. The observed variations can be attributed to differences in purity, crystalline form (polymorphism), and the analytical technique employed for determination.

Supplier/SourceReported Melting Point (°C)
iChemical253-256[2]
ChemicalBook253-256[1][3]
Echemi253-256[4]
ChemBK202-203

It is important to note that the significantly lower melting point reported by ChemBK may correspond to a different isomer or a compound with substantial impurities. The consensus among several other suppliers points towards a melting range of approximately 253-256°C.

The Science Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. At the melting point, the solid and liquid phases exist in equilibrium. For a pure substance, this transition occurs over a very narrow temperature range. However, the presence of impurities typically depresses the melting point and broadens the melting range, a phenomenon known as freezing-point depression.

Factors Influencing the Melting Point:

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces holding the molecules together.

  • Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs will have different crystal lattice arrangements and, consequently, different melting points.

  • Heating Rate: A rapid heating rate during measurement can lead to an artificially elevated and broader melting point range as the sample and thermometer may not be in thermal equilibrium.

  • Sample Packing: Inconsistent packing of the capillary tube can result in inefficient heat transfer and an inaccurate melting point reading.

Experimental Protocols for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data, a well-defined and validated protocol is essential.

1. Capillary Melting Point Apparatus:

This is a traditional and widely used method for determining the melting point of a solid.

  • Protocol:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

2. Differential Scanning Calorimetry (DSC):

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative measure of the melting process.

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

    • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.

    • The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is generally reported as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Dry, Powdered Sample Weigh Weigh 3-5 mg into Aluminum Pan Sample->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Pans into DSC Cell Seal->Load Heat Heat at Controlled Rate (e.g., 10°C/min) under Nitrogen Purge Load->Heat Detect Measure Heat Flow vs. Temperature Heat->Detect Thermogram Generate DSC Thermogram Detect->Thermogram Analyze Identify Endothermic Peak Thermogram->Analyze Report Report Onset Temperature as Melting Point Analyze->Report

Synthesis and Purification Considerations

The purity of this compound is paramount for obtaining a sharp and accurate melting point. A common synthetic route involves a Suzuki coupling reaction between 4-methoxyphenylboronic acid and 4-iodobenzoic acid.[1]

Suzuki_Coupling Reactants 4-Methoxyphenylboronic Acid + 4-Iodobenzoic Acid Conditions Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Cs2CO3) Solvent (e.g., DME/Water) Reactants->Conditions Reaction Product Crude this compound Conditions->Product Purification Recrystallization or Column Chromatography Product->Purification Final_Product Pure this compound Purification->Final_Product

Following the synthesis, purification is critical. Recrystallization from a suitable solvent system is a highly effective method for removing impurities. The choice of solvent is crucial and should be determined experimentally to ensure high recovery of the pure product. The melting point of the purified product should be re-measured and should exhibit a narrow range, typically less than 1°C.

Conclusion

The melting point of this compound is a key quality attribute for its use in research and development. While a range of 253-256°C is commonly cited, it is imperative for researchers to determine this value on their specific batch of material using a standardized and calibrated method.[1][2][3][4] Understanding the principles of melting point determination and the factors that can influence it, such as purity and polymorphism, is essential for ensuring the quality and consistency of experimental results. The use of techniques like Differential Scanning Calorimetry can provide a more comprehensive thermal profile of the compound.

References

An In-depth Technical Guide on the Thermal Stability of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Its structural motif is found in compounds developed as anticancer agents and for their antiresorptive properties, highlighting its relevance in drug development.[1][2] The thermal stability of such compounds is a critical parameter, profoundly influencing their shelf-life, formulation strategies, and manufacturing processes. A thorough understanding of a compound's behavior under thermal stress is paramount to ensure its safety, efficacy, and quality.

This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermal stability of this compound. As a Senior Application Scientist, the narrative aims to blend theoretical principles with practical, field-proven insights, ensuring the protocols are not just procedural but also explanatory. We will delve into the causality behind experimental choices and present a self-validating system of analysis through complementary techniques.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before proceeding to thermal analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[3][4]
Molecular Weight 228.24 g/mol [3][4]
Appearance White to off-white solid[4][5]
Melting Point 253-256 °C[4][5]
Boiling Point (Predicted) 406.4 ± 38.0 °C[4][5]
pKa (Predicted) 4.28 ± 0.10[4][5]

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For assessing the thermal stability of a solid pharmaceutical compound like this compound, the two most pivotal techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[6][7]

  • Thermogravimetric Analysis (TGA): TGA provides quantitative information on mass changes associated with thermal events, such as decomposition.[8][9] By precisely monitoring the mass of a sample as it is heated, we can determine the temperature at which degradation begins, the rate of decomposition, and the amount of residual mass.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.[6] For this compound, DSC will be crucial to confirm the melting point and detect any exothermic or endothermic events that could signify decomposition or polymorphic transitions.[13]

  • Hot Stage Microscopy (HSM): As a complementary technique, HSM allows for the direct visual observation of a sample as it is heated.[14][15] This provides invaluable qualitative context to the quantitative data from TGA and DSC, confirming events like melting, changes in crystal structure, or the onset of degradation.[7][16]

The synergy of these techniques provides a robust and self-validating assessment of thermal stability.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an alumina crucible.[17] A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A standard heating rate of 10 °C/min provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.[8]

Causality Behind Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidation, ensuring that the observed mass loss is due to thermal decomposition alone.

  • Heating Rate: A rate of 10 °C/min is standard for screening studies. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of closely occurring events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal events such as polymorphic transitions or decomposition.

Instrumentation: A calibrated differential scanning calorimeter (e.g., Heat Flux DSC).[11]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a vented aluminum pan and seal it. A vented pan is used to allow any evolved gases during decomposition to escape, preventing a pressure buildup that could damage the instrument.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[12]

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.[13] The end temperature is chosen to be well above the expected melting point but below the major decomposition region identified by TGA to avoid extensive instrument contamination.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Causality Behind Choices:

  • Vented Pan: This is a critical safety and data quality measure. Sealing the pan could suppress thermal events and create a hazardous pressure buildup if decomposition occurs.

  • Reference Pan: The use of an empty reference pan allows for the subtraction of the baseline heat capacity of the pan, isolating the thermal events of the sample.[18]

Hot Stage Microscopy (HSM)

Objective: To visually observe the physical changes in the compound upon heating and correlate them with the data obtained from TGA and DSC.

Instrumentation: A polarized light microscope equipped with a hot stage and a camera for image capture.[15][19]

Protocol:

  • Sample Preparation: Place a small amount of the crystalline powder onto a glass slide. Gently press a coverslip over the sample.

  • Instrument Setup: Place the slide onto the hot stage of the microscope.

  • Temperature Program: Heat the sample at a controlled rate of 10 °C/min, mirroring the DSC experiment.

  • Observation: Observe the sample through the microscope as the temperature increases.[14] Record images or videos at key temperature intervals, especially around the thermal events identified by DSC.

Causality Behind Choices:

  • Polarized Light: This allows for the differentiation between crystalline (birefringent) and amorphous or molten (isotropic) states.[15]

  • Visual Correlation: HSM provides undeniable visual proof of what the peaks in a DSC thermogram represent (e.g., melting, recrystallization), which is crucial for accurate data interpretation.[7][16]

Data Interpretation and Analysis

TGA Data: The TGA thermogram will plot percent mass versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. For biphenyl carboxylic acids, decomposition often involves decarboxylation.[20]

DSC Data: The DSC thermogram will show heat flow versus temperature. An endothermic peak will correspond to the melting of the compound. Its peak temperature is taken as the melting point. Sharp, well-defined melting peaks are indicative of high purity.[6] Exothermic events following the melt could indicate decomposition.

HSM Observations: The images from HSM will show the solid crystals at lower temperatures. As the temperature approaches the melting point observed in the DSC, the crystals will be seen to melt into a liquid. Any changes in color or gas evolution at higher temperatures can be correlated with decomposition events seen in the TGA.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermal stability assessment.

Thermal_Stability_Workflow cluster_0 Phase 1: Primary Analysis cluster_1 Phase 2: Visual Confirmation cluster_2 Phase 3: Data Synthesis cluster_3 Final Assessment TGA Thermogravimetric Analysis (TGA) Determines onset of mass loss Interpretation Integrated Data Interpretation Correlate TGA, DSC, and HSM data TGA->Interpretation DSC Differential Scanning Calorimetry (DSC) Identifies melting & other transitions DSC->Interpretation HSM Hot Stage Microscopy (HSM) Visually confirms thermal events HSM->Interpretation Provides Context Stability_Report Thermal Stability Profile Defines decomposition temperature and safe handling limits Interpretation->Stability_Report

Caption: Workflow for comprehensive thermal stability analysis.

Expected Results and Discussion

Based on the known high melting point of 253-256 °C, this compound is expected to be a thermally stable solid.

  • TGA: A single-step decomposition is anticipated, likely commencing at temperatures significantly above its melting point. The decomposition of similar aromatic carboxylic acids can proceed via decarboxylation (loss of CO₂).[20]

  • DSC: A sharp endothermic peak is expected in the 253-256 °C range, corresponding to its melting point. The absence of significant exothermic events immediately following the melt would suggest that decomposition is not concurrent with melting.

  • HSM: Visual observation should confirm a clear melt in the range identified by DSC. At higher temperatures, evidence of degradation, such as charring or bubbling, would align with the mass loss observed in the TGA.

The combined data will allow for the establishment of a clear thermal stability profile. For instance, if the onset of decomposition is determined to be 300 °C, this provides a critical upper limit for processing and storage. Any formulation processes, such as hot-melt extrusion, would need to be conducted well below this temperature to prevent degradation of the active pharmaceutical ingredient (API).

Conclusion

The thermal stability of this compound can be robustly characterized through a synergistic application of TGA, DSC, and HSM. This multi-faceted approach provides a comprehensive and self-validating understanding of the material's behavior under thermal stress. The resulting data is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug products derived from this compound.

References

An In-depth Technical Guide to the Potential Applications of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative with a molecular structure that suggests a range of potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of these potential applications, grounded in the established activities of structurally related compounds. We will explore its possibilities as a tyrosinase inhibitor for applications in dermatology and cosmetics, as a tubulin polymerization inhibitor for anticancer research, and as a precursor for the synthesis of novel liquid crystals. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols to investigate the properties of this compound.

Introduction: The Biphenyl Scaffold and the Promise of this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a semi-rigid backbone that can be readily functionalized to modulate biological activity and physical properties.[1][2] Derivatives of biphenyl carboxylic acid have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[3] this compound, with its methoxy and carboxylic acid functional groups, presents an intriguing candidate for further investigation. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system, while the carboxylic acid group provides a key site for derivatization and interaction with biological targets.[4]

This guide will delve into the scientific rationale and experimental methodologies for exploring three key potential applications of this molecule.

Potential Application I: Inhibition of Tyrosinase

Scientific Rationale and Mechanism of Action

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[4][5] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the development of skin-lightening agents and treatments for dermatological conditions.[5] Biphenyl derivatives have been identified as a promising class of tyrosinase inhibitors.[3] The proposed mechanism of action involves the biphenyl scaffold mimicking the structure of tyrosine, the natural substrate of tyrosinase, and binding to the active site of the enzyme, thereby preventing the catalytic conversion of tyrosine to melanin precursors. Molecular docking studies on other biphenyl derivatives suggest that they can bind at the active-site entrance of the tyrosinase enzyme.

  • Diagram of the Proposed Mechanism:

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Tyrosinase Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Catalyzes conversion Copper_Ions Cu2+ Substrate L-Tyrosine Substrate->Tyrosinase Binds to active site Inhibitor 4'-Methoxy- [1,1'-biphenyl]-4-carboxylic acid Inhibitor->Tyrosinase Competitive Inhibition Tubulin_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Disruption Disruption of Microtubule Dynamics Mitosis Proper Mitotic Spindle Formation Microtubule->Mitosis Cell_Division Normal Cell Division Mitosis->Cell_Division Inhibitor 4'-Methoxy- [1,1'-biphenyl]-4-carboxylic acid Inhibitor->Tubulin_Dimers Binds to Colchicine Site Arrest G2/M Phase Arrest Disruption->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Liquid_Crystal_Logic Core 4'-Methoxy- [1,1'-biphenyl]-4-carboxylic acid (Rigid Core) Esterification Esterification with various alcohols (R-OH) Core->Esterification Derivatives Ester Derivatives Esterification->Derivatives Mesophases Formation of Liquid Crystal Mesophases (Nematic, Smectic) Derivatives->Mesophases Self-assembly Applications Applications in Displays, Sensors, etc. Mesophases->Applications

References

The Biological Versatility of 4'-Methoxy-4-biphenylcarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Privileged Scaffold

The biphenyl-4-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has repeatedly been shown to be a fruitful starting point for the development of new therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide focuses on a specific, promising subset of these compounds: 4'-methoxy-4-biphenylcarboxylic acid and its derivatives. The introduction of a methoxy group at the 4'-position can significantly influence the molecule's electronic properties and its interactions with biological targets, offering a nuanced approach to modulating its activity.[3]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will delve into the known biological activities of this compound class, explore their potential mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss structure-activity relationships to guide future derivatization efforts. Our aim is to provide not just a summary of existing knowledge, but a practical, field-proven guide to harnessing the therapeutic potential of 4'-methoxy-4-biphenylcarboxylic acid derivatives.

Core Biological Activities and Therapeutic Potential

The 4'-methoxy-4-biphenylcarboxylic acid scaffold has been implicated in several key therapeutic areas. While research on the parent compound is ongoing, studies on its close derivatives provide compelling evidence of its potential.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a priority.[4] Derivatives of biphenyl-4-carboxylic acid have shown significant anti-inflammatory effects in preclinical models.[5][6][7] While direct IC50 values for 4'-methoxy-4-biphenylcarboxylic acid are not extensively reported in publicly available literature, the activity of related compounds suggests a strong potential for this scaffold. For instance, a study on 4-methoxyhonokiol, which shares a methoxy-biphenyl moiety, demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This inhibition was linked to the downregulation of the NF-κB, JNK, and p38 MAPK signaling pathways.[8]

Anticancer Activity

The search for novel anticancer therapeutics is a continuous effort in modern medicine. Biphenyl derivatives have emerged as a promising class of compounds with antiproliferative and pro-apoptotic effects.[9] A study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives, which are structurally very similar to their methoxy counterparts, demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative, compound S4, showed an IC50 value comparable to the established anticancer drug Erlotinib against HCT-116 colorectal cancer cells.[10] This suggests that the biphenyl-4-carboxylic acid core is a viable starting point for the design of new anticancer agents.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[11] While the antibacterial properties of 4'-methoxy-4-biphenylcarboxylic acid are not yet well-defined in the literature, studies on its esters have revealed promising antifungal activity.[2] A study investigating a series of biphenyl-4-carboxylic acid esters found that several derivatives exhibited moderate to good activity against pathogenic Candida species.[2] For instance, ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate showed Minimum Inhibitory Concentrations (MICs) ranging from 512 to 1024 μg/mL against Candida albicans and Candida tropicalis.[2]

Mechanisms of Action: A Multi-pronged Approach

The diverse biological activities of 4'-methoxy-4-biphenylcarboxylic acid derivatives likely stem from their ability to modulate multiple key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers.[1] Several biphenyl derivatives have been shown to exert their anti-inflammatory and anticancer effects through the inhibition of NF-κB activation.[8] This inhibition can occur at various points in the signaling cascade, from preventing the degradation of the inhibitory IκB proteins to blocking the nuclear translocation of the active NF-κB subunits.[12] The ability of 4-methoxyhonokiol to inhibit NF-κB activation suggests that 4'-methoxy-4-biphenylcarboxylic acid derivatives may share this mechanism.[8]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation 4_methoxy_deriv 4'-Methoxy-4-biphenyl- carboxylic Acid Derivative 4_methoxy_deriv->IKK Inhibition 4_methoxy_deriv->IkB_NFkB Prevents IκB Degradation DNA DNA NFkB_n->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: Proposed mechanism of NF-κB inhibition.

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating lipid and glucose metabolism, as well as inflammation.[13] PPARγ, in particular, has been identified as a promising target for the treatment of type 2 diabetes and inflammatory conditions.[14] Some biphenylcarboxylic acid derivatives have been shown to act as PPARγ modulators, either as agonists or antagonists.[15] While the direct interaction of 4'-methoxy-4-biphenylcarboxylic acid with PPARγ has not been definitively established, its structural similarity to known PPARγ ligands makes this a plausible mechanism of action that warrants further investigation.[14][16]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of 4'-methoxy-4-biphenylcarboxylic acid derivatives and their close analogs. It is important to note that direct data for the parent compound is limited, and much of the information is derived from related structures.

Compound/DerivativeBiological ActivityAssayCell Line/ModelIC50 / MICReference
4'-Hydroxybiphenyl-4-carboxylic acid derivative (S4)AnticancerCytotoxicityHCT-116Comparable to Erlotinib[10]
Biphenyl-4-carboxylic acid amide derivative (IVi)Anti-inflammatoryCarrageenan-induced paw edemaRats55.73% inhibition[5]
Ethyl 4-biphenyl carboxylateAntifungalBroth microdilutionCandida albicans512-1024 µg/mL[2]
Decanoyl 4-biphenyl carboxylateAntifungalBroth microdilutionCandida albicans512 µg/mL[2]

Experimental Protocols

To facilitate further research into this promising class of compounds, we provide detailed, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced TNF-α Release in THP-1 Macrophages

This assay is a cornerstone for screening compounds for their ability to suppress inflammatory cytokine production.

1. Cell Culture and Differentiation: a. Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. c. Induce differentiation into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. d. After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

2. Compound Treatment and LPS Stimulation: a. Prepare serial dilutions of the 4'-methoxy-4-biphenylcarboxylic acid derivatives in RPMI-1640 medium. b. Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (e.g., 0.1% DMSO). c. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.

3. Quantification of TNF-α: a. After the incubation period, collect the cell culture supernatants. b. Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Construct a standard curve using the recombinant TNF-α provided in the ELISA kit. b. Calculate the concentration of TNF-α in each sample based on the standard curve. c. Determine the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. d. Calculate the IC50 value, which is the concentration of the compound that inhibits TNF-α release by 50%.

Protocol 2: In Vitro Anticancer Assay - MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding: a. Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in the appropriate medium. b. Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the 4'-methoxy-4-biphenylcarboxylic acid derivatives in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of 4'-methoxy-4-biphenylcarboxylic acid derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anti_inflammatory Anti-inflammatory Assay (LPS-induced TNF-α release) Characterization->Anti_inflammatory Anticancer Anticancer Assay (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Characterization->Antimicrobial Data_analysis IC50 / MIC Determination Anti_inflammatory->Data_analysis Anticancer->Data_analysis Antimicrobial->Data_analysis NFkB_assay NF-κB Reporter Assay PPARg_assay PPARγ Modulation Assay Data_analysis->NFkB_assay Data_analysis->PPARg_assay SAR Structure-Activity Relationship Analysis Data_analysis->SAR SAR->Synthesis Lead Optimization

Figure 2: General experimental workflow.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 4'-methoxy-4-biphenylcarboxylic acid derivatives is still emerging, some initial insights can be drawn from the available data:

  • The Carboxylic Acid Moiety: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity, as it can participate in key interactions with biological targets.[17]

  • The 4'-Methoxy Group: The presence and position of the methoxy group can significantly impact the compound's electronic and lipophilic properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.[3]

  • Esterification: In the context of antifungal activity, esterification of the carboxylic acid group has been shown to be a viable strategy for modulating activity. The length of the alkyl chain in the ester can influence the compound's lipophilicity and its ability to penetrate fungal cell membranes.[2]

  • Amide Formation: The conversion of the carboxylic acid to an amide can also lead to derivatives with potent biological activity, as demonstrated by the anti-inflammatory effects of biphenyl-4-carboxylic acid amides.[5][6][7]

Conclusion and Future Directions

The 4'-methoxy-4-biphenylcarboxylic acid scaffold represents a promising starting point for the development of novel therapeutics with anti-inflammatory, anticancer, and antimicrobial properties. The available evidence, primarily from studies on closely related analogs, suggests that these compounds likely exert their effects through the modulation of key signaling pathways such as NF-κB.

Future research should focus on a more systematic exploration of this chemical space. The synthesis and evaluation of a focused library of 4'-methoxy-4-biphenylcarboxylic acid derivatives are warranted to establish a more definitive structure-activity relationship. Furthermore, detailed mechanistic studies are needed to identify the precise molecular targets of these compounds and to elucidate their potential interactions with other signaling pathways, such as the PPARγ pathway. The protocols and insights provided in this guide offer a solid foundation for these future investigations, which have the potential to unlock the full therapeutic value of this versatile chemical scaffold.

References

Methodological & Application

Application Note & Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a valuable biphenyl derivative with applications in medicinal chemistry and materials science.[1] The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[2][3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and guidelines for purification and characterization.

Introduction: The Significance of Biphenyl Scaffolds

The biphenyl moiety is a privileged structural motif found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][5] Derivatives of biphenyl-4-carboxylic acid, for instance, have been investigated as anticancer agents that inhibit tubulin polymerization and as antiresorptive drugs for treating osteoporosis.[1] The specific target of this protocol, this compound, serves as a key intermediate in the synthesis of more complex molecules where its unique electronic and structural properties can be exploited.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for synthesizing unsymmetrical biaryls like the target compound.[6][7] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the formation of environmentally benign byproducts.[2][4] This protocol details the coupling of 4-iodobenzoic acid with (4-methoxyphenyl)boronic acid, a direct and efficient route to the desired product.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, 4-iodobenzoic acid) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[2][4][8]

  • Transmetalation : The organoboronic acid ((4-methoxyphenyl)boronic acid) is activated by a base to form a more nucleophilic boronate species.[4][6][10] This species then undergoes transmetalation with the palladium(II) complex, where the organic moiety from the boron atom is transferred to the palladium center, displacing the halide.[4][9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8][9]

The role of the base is crucial; it facilitates the formation of the reactive boronate species and can also accelerate the reductive elimination step.[4][10]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Biphenyl Carboxylic Acids

Substituted biphenyls are a cornerstone motif in modern medicinal chemistry and materials science.[1] The 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid scaffold, in particular, serves as a crucial intermediate in the synthesis of a wide array of functional molecules, including pharmaceuticals and liquid crystals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the construction of such biaryl systems, lauded for its mild reaction conditions, broad functional group tolerance, and high yields.[1][3][4] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species and an organic halide, offering a robust and versatile synthetic route.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species.[6][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][6] For this synthesis, we will utilize an aryl iodide or bromide for efficient oxidative addition.

  • Transmetalation : In this step, the organic moiety from the organoboron compound is transferred to the palladium(II) complex.[3][6] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8][9] The choice of base is crucial and can influence reaction rates and yields.[8][10]

  • Reductive Elimination : The final step involves the reductive elimination of the coupled biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Below is a diagram illustrating the catalytic cycle for the synthesis of this compound.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product This compound (Ar-Ar') ArylHalide 4-Halobenzoic Acid (Ar-X) BoronicAcid 4-Methoxyphenylboronic Acid (Ar'-B(OH)₂) caption Catalytic cycle for the Suzuki-Miyaura coupling. Suzuki_Workflow start Start reagents Combine Reactants: 4-Iodobenzoic acid, 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->reagents solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent inert Degas and establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to Reflux (80-90 °C) for 4-6 hours inert->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Workup: Cool, Acidify with HCl, Extract with Ethyl Acetate monitor->workup purify Purification: Dry, Concentrate, and Recrystallize workup->purify end Characterize Product purify->end

References

Application Note: Palladium-Catalyzed Synthesis of 4'-Methoxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4'-methoxy-4-biphenylcarboxylic acid, a key intermediate in pharmaceutical and materials science research. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds.[1][2] This document elucidates the reaction mechanism, details the roles of various reagents, and offers a step-by-step procedure suitable for implementation in a research or drug development laboratory.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. Specifically, 4'-methoxy-4-biphenylcarboxylic acid serves as a crucial building block for synthesizing liquid crystals, polymers, and a variety of biologically active compounds. Its synthesis via palladium-catalyzed cross-coupling reactions offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable starting materials.[3] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a preeminent method for constructing such biaryl systems.[1][3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently generates the desired C-C bond while regenerating the active palladium catalyst.[1][5] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

The Catalytic Cycle Explained:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid). This step is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][5]

  • Transmetalation : A base is crucial for activating the boronic acid (4-methoxyphenylboronic acid) to form a more nucleophilic boronate complex.[1][4] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. The choice of base can significantly influence reaction rates and yields.[4]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product (4'-methoxy-4-biphenylcarboxylic acid). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) pd0->pd_complex Ar¹-X oa->pd_complex trans Transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_complex->diaryl_pd Ar²-B(OR)₃⁻ trans->diaryl_pd diaryl_pd->pd0 Ar¹-Ar² re Reductive Elimination re->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) re->product aryl_halide Ar¹-X (e.g., 4-Iodobenzoic Acid) aryl_halide->pd_complex boronate Ar²-B(OR)₃⁻ (Activated Boronic Acid) boronate->diaryl_pd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-Methoxy-4-biphenylcarboxylic Acid

This protocol describes the synthesis of 4'-methoxy-4-biphenylcarboxylic acid from 4-iodobenzoic acid and 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-Iodobenzoic acidC₇H₅IO₂248.021.63 g6.58Aryl Halide
4-Methoxyphenylboronic acidC₇H₉BO₃151.961.00 g6.58Boronic Acid
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56380 mg0.329Catalyst (5 mol%)
Cesium CarbonateCs₂CO₃325.825.36 g16.45Base
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1230 mL-Solvent
Deionized WaterH₂O18.0210 mL-Solvent
2M Hydrochloric AcidHCl36.46As needed-For work-up
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylboronic acid (1.00 g, 6.58 mmol), 4-iodobenzoic acid (1.63 g, 6.58 mmol), and cesium carbonate (5.36 g, 16.45 mmol).[7]

  • Solvent Addition : Add the solvent mixture of 1,2-dimethoxyethane (30 mL) and deionized water (10 mL).[7]

  • Inert Atmosphere : Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition : Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (380 mg, 0.329 mmol) to the flask.[7] The mixture should turn a yellowish color.

  • Reaction : Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with 2M hydrochloric acid until the pH is below 7. A precipitate of the crude product will form.[7]

  • Isolation : Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water.

  • Extraction : Transfer the filtrate to a separatory funnel and extract twice with dichloromethane (25 mL each).[7] This step recovers any product that remained dissolved in the aqueous layer.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield additional product.[7]

  • Purification : Combine all crude product fractions. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or acetic acid, to yield 4'-methoxy-4-biphenylcarboxylic acid as a white solid.[8]

Expected Results & Characterization
  • Yield : High yields (typically >90%) are expected for this reaction.[7]

  • Appearance : White to off-white solid.

  • Melting Point : ~285 °C.[8]

  • ¹H NMR (DMSO-d₆) : δ 7.99 (d, 2H), 7.74 (d, 2H), 7.69 (d, 2H), 7.04 (d, 2H), 3.80 (s, 3H).[7]

  • ¹³C NMR (DMSO-d₆) : δ 167.17, 159.49, 143.90, 131.16, 129.91, 128.77, 128.09, 126.08, 114.45, 55.17.[7]

Discussion and Field Insights

  • Choice of Catalyst : While Tetrakis(triphenylphosphine)palladium(0) is a classic and effective catalyst, modern advancements have introduced more active and air-stable palladium pre-catalysts supported by bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[9][10][11][12] These advanced catalysts can achieve higher turnover numbers, operate at lower catalyst loadings, and are often effective for less reactive coupling partners like aryl chlorides.[9]

  • Solvent System : The use of a biphasic solvent system like DME/water or Toluene/water is common.[13] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. A phase-transfer catalyst is sometimes added to facilitate movement between phases.[14]

  • Base Selection : The base plays multiple roles: it facilitates the formation of the reactive organoborate species and can influence the overall catalytic activity.[1] While strong bases like Cs₂CO₃ are highly effective, other bases such as K₂CO₃, K₃PO₄, or even organic bases can be used depending on the substrate's sensitivity.[4][11]

  • Safety : Organohalides, palladium catalysts, and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for the synthesis of 4'-methoxy-4-biphenylcarboxylic acid. By understanding the underlying mechanism and the role of each component, researchers can effectively optimize conditions to achieve high yields of this valuable synthetic intermediate. The protocol provided herein serves as a validated starting point for laboratory synthesis, with ample opportunity for modification using advanced catalytic systems to further enhance efficiency and scope.

References

Synthesis of 4-(4-methoxyphenyl)benzoic Acid: An Application Note and Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth protocol for the synthesis of 4-(4-methoxyphenyl)benzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of 4-(4-methoxyphenyl)benzoic Acid

4-(4-methoxyphenyl)benzoic acid is a biaryl compound of significant interest in medicinal chemistry and materials science. Its rigid, well-defined structure serves as a valuable scaffold for the design of liquid crystals, polymers, and a variety of biologically active molecules. The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[1]

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide.[2] Its widespread use is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[1]

This application note will detail a reliable protocol for the synthesis of 4-(4-methoxyphenyl)benzoic acid via the Suzuki-Miyaura coupling of 4-bromoanisole and 4-carboxyphenylboronic acid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (4-bromoanisole), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron species (4-carboxyphenylboronic acid), activated by a base, transfers its aryl group to the palladium(II) center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this transfer.

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, 4-(4-methoxyphenyl)benzoic acid. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)benzoic acid

This protocol details the synthesis of 4-(4-methoxyphenyl)benzoic acid from 4-bromoanisole and 4-carboxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-BromoanisoleC₇H₇BrO187.041.87 g10.0
4-Carboxyphenylboronic acidC₇H₇BO₄165.942.00 g12.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.347 g0.3 (3 mol%)
Potassium CarbonateK₂CO₃138.214.15 g30.0
1,4-DioxaneC₄H₈O₂88.1140 mL-
Deionized WaterH₂O18.0210 mL-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 4-(4-methoxyphenyl)benzoic acid.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.87 g, 10.0 mmol), 4-carboxyphenylboronic acid (2.00 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. The biphasic solvent system is necessary to dissolve both the organic reactants and the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with 2 x 50 mL of 1 M HCl to remove any remaining base and to protonate the carboxylic acid. Then, wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[4] Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.[5][6]

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Boronic Acids: Boronic acids are generally considered to be of low toxicity, but they can be irritants. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and avoid sources of ignition.

  • Exothermic Potential: While generally manageable on a lab scale, Suzuki-Miyaura couplings can be exothermic, especially at larger scales. Careful monitoring of the reaction temperature is advised.[9][10]

Characterization

The identity and purity of the synthesized 4-(4-methoxyphenyl)benzoic acid should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess the purity of the compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-(4-methoxyphenyl)benzoic acid. By following the detailed protocol and understanding the underlying chemical principles and safety considerations outlined in this application note, researchers can reliably produce this valuable compound for a wide range of applications in drug discovery and materials science.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid for the Synthesis of Biphenyl-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive experimental protocol for the palladium-catalyzed Suzuki coupling of 4-iodobenzoic acid with phenylboronic acid to synthesize biphenyl-4-carboxylic acid, a valuable intermediate in pharmaceuticals and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and discuss the critical parameters that govern reaction success, providing researchers and drug development professionals with a robust framework for implementation and optimization.

Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][4] Its prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of its organoboron reagents.[4][5]

This protocol focuses on the coupling of 4-iodobenzoic acid. The carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step, following the general reactivity trend: I > OTf > Br >> Cl.[4] This high reactivity makes 4-iodobenzoic acid an excellent substrate, often allowing for high conversion under milder conditions or with lower catalyst loadings compared to its bromide or chloride analogs.[6][7] The resulting product, biphenyl-4-carboxylic acid, is a key structural motif found in numerous biologically active compounds and advanced materials.[8][9]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 4-iodobenzoic acid. This step forms a square planar Pd(II) intermediate.[1][4][10]

  • Transmetalation: This is the crucial bond-forming step where the aryl group is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[11][12][13]

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled as the final biaryl product. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl trans-[Ar¹-Pd(II)L₂-X] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²B(OH)₃]⁻ (from Ar²B(OH)₂ + Base) PdII_Biaryl trans-[Ar¹-Pd(II)L₂-Ar²] Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-iodobenzoic acid and phenylboronic acid on a 1.0 mmol scale. Optimization may be required for different substrates or scales.

Materials and Equipment
Reagents Equipment
4-Iodobenzoic acidRound-bottom flask or Schlenk tube
Phenylboronic acidReflux condenser
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Magnetic stirrer and stir bar
Potassium Carbonate (K₂CO₃), anhydrousInert atmosphere setup (Nitrogen or Argon)
1,4-Dioxane, anhydrousSyringes and needles
Deionized WaterStandard laboratory glassware
Ethyl Acetate (EtOAc)Separatory funnel
Hydrochloric Acid (HCl), 2 M solutionRotary evaporator
Brine (saturated NaCl solution)pH paper or meter
Anhydrous Sodium Sulfate (Na₂SO₄)Filtration apparatus
Reagent Quantities
ReagentM.W.Amount (mg)mmolesEquivalents
4-Iodobenzoic acid248.022481.01.0
Phenylboronic acid121.931461.21.2
Pd(PPh₃)₄1155.56350.030.03 (3 mol%)
K₂CO₃138.214153.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Causality Note: Three equivalents of base are used. One equivalent is required to deprotonate the carboxylic acid of the starting material, and two equivalents are used to promote the catalytic cycle, primarily by forming the boronate "ate" complex.[12][14]

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-iodobenzoic acid (248 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling inert gas through them for at least 20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL). A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.[16]

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample for TLC, briefly remove the flask from heat, draw a small aliquot with a capillary, and spot it on a TLC plate against the starting material.

  • Work-up (Aqueous):

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (e.g., triphenylphosphine oxide). Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~2-3 using a 2 M HCl solution. A white precipitate of biphenyl-4-carboxylic acid should form.

  • Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts and wash them with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. For further purification, recrystallization from aqueous ethanol or a benzene/petroleum ether mixture can be performed to yield pure biphenyl-4-carboxylic acid as a white crystalline solid.[8][17]

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (4-Iodobenzoic Acid, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat Reaction Mixture (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Water E->F G 7. Acidify to pH 2-3 (Precipitates Product) F->G H 8. Extract with Organic Solvent G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Recrystallization) I->J

Caption: A generalized workflow for the Suzuki coupling and product isolation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor solubility of reactants.4. Ineffective base.1. Use fresh catalyst. Ensure rigorous inert atmosphere conditions.2. Thoroughly degas all solvents before use.3. Screen alternative solvent systems (e.g., Toluene/EtOH/H₂O, DMF/H₂O).[16][18]4. Try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[10][19]
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by excessive water, heat, or prolonged reaction times.[15]1. Use freshly opened or purified boronic acid.2. Minimize the amount of water in the reaction or use anhydrous conditions with an organic-soluble base.3. Reduce reaction time and temperature if possible.
Homocoupling Coupling of two boronic acid molecules (Ar²-Ar²) or two aryl halide molecules (Ar¹-Ar¹).1. Ensure a properly maintained inert atmosphere to prevent oxygen-induced side reactions.2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.
Ester Hydrolysis (if using an ester substrate) The basic reaction conditions can hydrolyze ester functional groups to carboxylic acids.1. Use a milder base such as potassium fluoride (KF) or a weaker carbonate base.2. Perform the reaction at a lower temperature if the coupling kinetics allow.

Conclusion

The Suzuki-Miyaura coupling of 4-iodobenzoic acid is a highly reliable and efficient method for the synthesis of biphenyl-4-carboxylic acid. Success hinges on a solid understanding of the catalytic cycle and careful attention to key experimental parameters. The high reactivity of the aryl iodide substrate, the critical role of the base in activating the boronic acid, and the maintenance of an inert atmosphere to protect the palladium catalyst are paramount. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can confidently apply this powerful transformation in their synthetic endeavors.

References

Application of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in liquid crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid in the Synthesis of Novel Liquid Crystalline Materials

Authored by: A Senior Application Scientist

This document serves as a detailed application and protocol guide for researchers, materials scientists, and professionals in drug development on the utilization of this compound as a pivotal building block for advanced liquid crystal (LC) materials. This guide provides a synthesis of technical protocols, mechanistic insights, and characterization workflows, grounded in established chemical principles.

Introduction: The Strategic Value of the Biphenyl Carboxylic Acid Scaffold

This compound is a compound of significant interest in materials science due to its inherent molecular architecture, which is highly conducive to the formation of liquid crystalline phases. Its structure comprises three key features:

  • A Rigid Biphenyl Core: This extended, planar aromatic system provides the necessary structural anisotropy (rod-like shape), which is a fundamental prerequisite for molecules to exhibit mesomorphic behavior.

  • A Terminal Carboxylic Acid Group (-COOH): This functional group is exceptionally versatile. It can act as a hydrogen-bond donor to form supramolecular liquid crystals or serve as a reactive site for esterification, allowing for the covalent attachment of other molecular fragments to tune and enhance liquid crystalline properties.[1]

  • A Terminal Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group influences the molecule's polarity, dielectric anisotropy, and intermolecular interactions, which are critical parameters in the performance of liquid crystal devices.[1][2][3]

While simple alkoxybenzoic acids are foundational to liquid crystal research, the extended biphenyl core of this molecule provides enhanced thermal stability and a greater propensity for forming higher-order smectic or nematic phases over a broad temperature range. This guide will detail the synthesis of the core molecule and its subsequent application in creating novel ester-based and hydrogen-bonded liquid crystals.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties is essential for its effective use in any experimental workflow.

PropertyValueReference
IUPAC Name 4-(4-methoxyphenyl)benzoic acid[4]
CAS Number 725-14-4[4][5]
Molecular Formula C₁₄H₁₂O₃[4][5]
Molecular Weight 228.24 g/mol [4][5]
Appearance White to off-white solid[5]
Melting Point 253-256 °C (some sources report up to 285 °C)[5][6]
Boiling Point 406.4±38.0 °C (Predicted)[5]
pKa 4.28±0.10 (Predicted)[5]

Safety Information: The compound should be handled with appropriate personal protective equipment.

  • GHS Pictogram: GHS07 (Exclamation Mark)[4][5]

  • Signal Word: Warning[4][5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][7]

Synthesis Protocols for the Core Moiety

The synthesis of this compound is achievable through several reliable methods. The choice of method often depends on the availability of starting materials and desired scale. The Suzuki coupling is a modern and high-yielding approach.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki Coupling

This protocol is favored for its high yield and tolerance of functional groups. It involves the cross-coupling of a boronic acid with a halide.[5]

Causality: The palladium catalyst is essential as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which collectively form the new carbon-carbon bond between the two phenyl rings. Cesium carbonate acts as the base required to activate the boronic acid for the transmetalation step.

Materials:

  • 4-Methoxyphenylboronic acid (1.0 eq)

  • 4-Iodobenzoic acid (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 solvent mixture)

  • 2M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 4-iodobenzoic acid (1.0 eq), and cesium carbonate (2.5 eq).

  • Add the 3:1 DME/water solvent mixture.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously for 6-8 hours under an inert atmosphere. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Carefully acidify the mixture with 2M HCl until the pH is below 4. A precipitate of the product will form.[5]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Extract the aqueous filtrate twice with dichloromethane to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Combine the collected precipitate and the residue from the organic extracts. Recrystallize from an ethanol/acetic acid mixture to yield pure this compound.[6]

Expected Outcome: A white to off-white crystalline solid with a yield of approximately 95%.[5] Characterization should be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[5]

G cluster_start Starting Materials BoronicAcid 4-Methoxyphenyl- boronic acid Reaction Suzuki Coupling BoronicAcid->Reaction IodobenzoicAcid 4-Iodobenzoic acid IodobenzoicAcid->Reaction Catalyst Pd(PPh₃)₄ Cs₂CO₃, 80°C Catalyst->Reaction Workup Acidification (HCl) & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Acetic Acid) Workup->Purification Product 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic acid Purification->Product

Synthesis workflow via Suzuki Coupling.

Application in Liquid Crystal Synthesis

The true utility of this compound lies in its role as a versatile synthon for creating more complex, high-performance liquid crystal molecules. The two primary pathways are esterification and the formation of hydrogen-bonded complexes.

Pathway 1: Synthesis of Ester-Based Calamitic Liquid Crystals

Esterification is a cornerstone of liquid crystal synthesis. By reacting the carboxylic acid with a phenol, the molecular length is increased, and different terminal groups can be introduced, which allows for precise tuning of mesophase behavior (e.g., nematic range, smectic layering) and dielectric properties.

Causality: The reaction with a phenol, such as 4-cyanophenol, extends the rigid molecular core and introduces a highly polar nitrile (-CN) group. This strong dipole moment significantly enhances the dielectric anisotropy, a critical parameter for the operation of twisted nematic (TN) displays. The use of DCC and DMAP facilitates the esterification under mild conditions by activating the carboxylic acid.[1][8]

Protocol: Steglich Esterification with 4-Substituted Phenols

Materials:

  • This compound (1.0 eq)

  • A substituted phenol (e.g., 4-cyanophenol, 4-nitrophenol, 4-pentylphenol) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic amount)

  • Anhydrous chloroform or dichloromethane (solvent)

  • 5% Acetic acid solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and the chosen phenol in anhydrous chloroform in a round-bottom flask.

  • Add DMAP, followed by the slow addition of DCC. The reaction is often exothermic.

  • Stir the mixture at room temperature overnight under an inert atmosphere. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.[1]

  • Filter off the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash successively with 5% acetic acid solution, water, saturated sodium bicarbonate solution, and finally brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, heptane) or by column chromatography on silica gel to yield the pure ester.

Pathway 2: Formation of Hydrogen-Bonded Liquid Crystals (HBLCs)

HBLCs are supramolecular complexes where mesomorphism is induced by the directional hydrogen bond between a donor (the carboxylic acid) and an acceptor (e.g., a pyridine). This approach allows for the rapid generation and screening of new LC materials.[1]

Causality: The hydrogen bond between the carboxylic acid proton and the nitrogen atom of a pyridine derivative creates a stable, linear supramolecule that is significantly longer than either individual component. This increased aspect ratio promotes the formation of a liquid crystal phase, often at temperatures conveniently above room temperature.

Protocol: Formation of an HBLC with 4-Alkylpyridine

Materials:

  • This compound (1.0 eq)

  • 4-Pentylpyridine (or another 4-alkylpyridine) (1.0 eq)

  • Spectroscopy-grade solvent (e.g., chloroform or THF) for preparation

Procedure:

  • Calculate the equimolar masses of the carboxylic acid and the 4-alkylpyridine.

  • Dissolve both components in a minimal amount of a volatile solvent like chloroform in a small vial.

  • Allow the solvent to evaporate slowly at room temperature. A gentle stream of nitrogen can be used to accelerate this process.

  • The resulting solid is the hydrogen-bonded complex.

  • The complex can be directly analyzed for its liquid crystalline properties without further purification.

G cluster_ester Pathway 1: Esterification cluster_hblc Pathway 2: H-Bonding CoreMolecule 4'-Methoxy- [1,1'-biphenyl]-4- carboxylic acid Esterification Steglich Esterification (DCC, DMAP) CoreMolecule->Esterification Hbonding Complexation (Solvent Evaporation) CoreMolecule->Hbonding Phenol Substituted Phenol Phenol->Esterification EsterLC Calamitic Ester Liquid Crystal Esterification->EsterLC Pyridine 4-Alkylpyridine Pyridine->Hbonding HBLC Hydrogen-Bonded Liquid Crystal Hbonding->HBLC

Derivatization pathways for liquid crystal synthesis.

Characterization of Liquid Crystalline Phases

Once a new material is synthesized, its mesomorphic properties must be characterized. Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are the primary, complementary techniques for this purpose.

Protocol 1: Phase Identification by Polarized Optical Microscopy (POM)

Causality: Anisotropic materials, like liquid crystals, are birefringent. When viewed between crossed polarizers, they rotate the plane of polarized light, producing characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic A, smectic C). Isotropic liquids or cubic phases appear black.

Equipment:

  • Polarizing microscope with a hot stage and temperature controller

  • Glass microscope slides and coverslips

  • Spatula

Procedure:

  • Place a small amount (a few milligrams) of the synthesized compound onto a clean microscope slide.

  • Cover with a coverslip and place the slide onto the hot stage.

  • Heat the sample rapidly to a temperature above its expected clearing point (the transition to the isotropic liquid phase). The view under crossed polarizers should become dark. This ensures the sample forms a uniform film.

  • Slowly cool the sample (e.g., at 1-5 °C/min).

  • Carefully observe the sample as it cools. Note the temperatures at which phase transitions occur, characterized by the appearance of light and distinct visual textures.

    • Nematic Phase: Often appears as a "threaded" (schlieren) or "marbled" texture. The texture is highly mobile when sheared by moving the coverslip.

    • Smectic A Phase: Typically exhibits a "focal conic fan" texture. It is more viscous than the nematic phase.

  • Record the transition temperatures observed upon cooling and subsequent heating to identify any monotropic (phase appears only on cooling) or enantiotropic (phase appears on heating and cooling) behavior.

Protocol 2: Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)

Causality: Phase transitions are accompanied by a change in enthalpy (latent heat). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes.

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Run a heating and cooling cycle under a nitrogen atmosphere. A typical program would be:

    • Heat from room temperature to a point well into the isotropic phase (e.g., 20 °C above the clearing point observed by POM) at a rate of 10 °C/min.

    • Hold for 2-3 minutes to ensure thermal equilibrium.

    • Cool back to room temperature at a rate of 10 °C/min.

  • Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.

    • Crystal-to-LC Transition: Sharp, high-enthalpy peak.

    • LC-to-LC Transition (e.g., Smectic-Nematic): Smaller, lower-enthalpy peak.

    • LC-to-Isotropic (Clearing Point): Small, sharp peak.

  • Correlate the transition temperatures from DSC with the visual observations from POM to definitively identify and characterize the liquid crystalline phases.

G cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) SynthesizedMaterial Synthesized LC Material POM_Setup Prepare sample on hot stage SynthesizedMaterial->POM_Setup DSC_Setup Seal 2-5mg sample in Al pan SynthesizedMaterial->DSC_Setup POM_Observe Heat to Isotropic Cool slowly (1-5°C/min) Observe textures POM_Setup->POM_Observe POM_Result Identify Phase Type (Nematic, Smectic) Estimate T_trans POM_Observe->POM_Result FinalAnalysis Correlate POM & DSC Data for Full Phase Characterization POM_Result->FinalAnalysis DSC_Observe Heat/Cool Cycle (e.g., 10°C/min) Measure heat flow DSC_Setup->DSC_Observe DSC_Result Determine T_trans Measure Enthalpy (ΔH) DSC_Observe->DSC_Result DSC_Result->FinalAnalysis

Workflow for liquid crystal phase characterization.

Conclusion

This compound represents a highly valuable and versatile platform molecule for the development of next-generation liquid crystalline materials. Its rigid core and adaptable carboxylic acid functionality enable access to a wide array of ester-based and hydrogen-bonded liquid crystals through straightforward and well-established synthetic protocols. By leveraging the methodologies outlined in this guide, researchers can systematically synthesize and characterize novel mesogens, paving the way for advancements in display technologies, sensors, and other smart materials.

References

Application and Protocol Guide for Cytotoxicity Assessment of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities.[1] Specifically, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and its analogues represent a promising class of compounds in the pursuit of novel therapeutics. As with any potential drug candidate, a thorough evaluation of its safety profile at the cellular level is a cornerstone of the preclinical development process.[2] Cytotoxicity assays are fundamental in vitro tools that provide the initial assessment of a compound's potential to cause cell damage or death, thereby guiding the selection of candidates with the most favorable therapeutic index.[3][4]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust and reliable cytotoxicity testing of this compound derivatives. We will delve into the mechanistic basis of key cytotoxicity assays, offer detailed, field-proven protocols, and discuss the critical aspects of data analysis and interpretation. The overarching goal is to equip researchers with the knowledge to not only generate high-quality data but also to understand the underlying principles that inform experimental design and troubleshooting.

Section 1: Strategic Selection of Cytotoxicity Assays

The choice of a cytotoxicity assay is not a one-size-fits-all decision. It should be guided by the specific research question, the anticipated mechanism of cell death, and the physicochemical properties of the test compound. For this compound derivatives, which are aromatic carboxylic acids, potential interferences with certain assay chemistries must be considered.

A multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended to obtain a comprehensive understanding of a compound's cytotoxic profile and to avoid misleading results that can arise from relying on a single method.[5][6]

Here, we will focus on three widely adopted assays that probe distinct aspects of cellular health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.[3]

  • Caspase-3/7 Assay: Specifically detects the activation of key effector caspases, providing a hallmark of apoptosis.

Section 2: Assay Principles and Mechanistic Insights

A foundational understanding of what each assay measures is critical for accurate data interpretation.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The resulting formazan is insoluble and must be dissolved in a solvent, typically DMSO, before the absorbance can be read.[7]

Causality of Experimental Choice: The MTT assay is often a primary choice for high-throughput screening due to its simplicity and cost-effectiveness. However, the biphenyl structure, which can possess redox properties, and the presence of phenolic hydroxyl groups in related analogs, may lead to non-enzymatic reduction of MTT, resulting in a false-positive signal of cell viability.[7][8] Therefore, it is crucial to include appropriate controls to account for any direct chemical interaction between the test compound and MTT.

The LDH Assay: An Indicator of Membrane Damage

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[3] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the formation of a colored product.[9]

Causality of Experimental Choice: The LDH assay is a valuable orthogonal method to the MTT assay as it measures a distinct cytotoxic event – loss of membrane integrity. This assay is generally less susceptible to interference from colored compounds if a compound-only background control is included.[10] However, it is important to consider that some compounds may directly inhibit LDH enzyme activity, which could lead to an underestimation of cytotoxicity.[10]

Caspase-3/7 Assay: A Specific Marker of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. A central event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. These enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Caspase-3/7 assays utilize a specific peptide substrate (containing the DEVD sequence) conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic substrate). Cleavage of this substrate by active caspase-3/7 releases the reporter, generating a measurable signal that is directly proportional to the level of apoptosis.

Causality of Experimental Choice: This assay provides mechanistic insight into whether the compound induces apoptosis. A luminescent-based caspase assay is often preferred for its high sensitivity and broad dynamic range. It is particularly useful for confirming the mode of cell death suggested by viability or cytotoxicity assays.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • This compound derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[10]

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

      • Compound-only Control (for interference): Wells with all concentrations of the compound in medium, but without cells.[10]

      • Media Blank: Culture medium only.

    • Carefully remove the seeding medium and add 100 µL of the diluted compounds or controls to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells and materials from the MTT protocol

  • LDH Assay Kit (commercially available kits are recommended for consistency)

  • Lysis Buffer (usually included in the kit)

  • 96-well clear flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • In addition to the controls in the MTT protocol, include:

      • Maximum LDH Release Control: A set of untreated wells that will be lysed with Lysis Buffer.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if required by the kit).

    • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.[9]

Protocol: Caspase-3/7 Glo® Assay (Luminescent)

Materials:

  • Cells and materials from the MTT protocol

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]

  • Incubation:

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Section 4: Data Analysis and Presentation

Data Normalization and IC₅₀ Determination

For all assays, the raw data should be processed as follows:

  • Background Subtraction: Subtract the average absorbance/luminescence of the media blank from all other readings. For the MTT assay, also subtract the absorbance from the "compound-only" control wells to correct for any intrinsic color of the compound.[10]

  • Normalization: Express the data as a percentage of the vehicle control.

    • For MTT and Caspase-3/7 assays: % Viability or % Activity = (Sample Reading / Vehicle Control Reading) * 100

    • For LDH assay: % Cytotoxicity = [(Sample Reading - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response.[1]

Data Presentation

Summarize the calculated IC₅₀ values in a clear and concise table for easy comparison.

Assay Cell Line Exposure Time (h) IC₅₀ (µM)
MTTMCF-74815.2 ± 1.8
LDHMCF-74825.5 ± 3.1
Caspase-3/7MCF-72412.8 ± 1.5
MTTA5494822.7 ± 2.5
LDHA5494835.1 ± 4.2
Caspase-3/7A5492419.5 ± 2.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Section 5: Visualizing Workflows and Pathways

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Culture & Seeding Compound_Prep Compound Dilution Cell_Culture->Compound_Prep Plate_Layout Plate Layout Design (Controls Included) Compound_Prep->Plate_Layout Compound_Addition Compound Addition to Cells Plate_Layout->Compound_Addition Incubation Incubation (24-72 hours) Compound_Addition->Incubation Assay_Selection Select Assay: MTT, LDH, or Caspase-3/7 Incubation->Assay_Selection Reagent_Addition Add Assay Reagents Assay_Selection->Reagent_Addition Assay_Incubation Incubation (Assay Specific) Reagent_Addition->Assay_Incubation Data_Acquisition Data Acquisition (Absorbance/Luminescence) Assay_Incubation->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization IC50_Calc IC50 Calculation Normalization->IC50_Calc

Caption: General workflow for cytotoxicity assessment.

Signaling Pathway Diagram: Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound 4'-Methoxy-[1,1'-biphenyl]-4- carboxylic acid derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Effector Caspases) Caspase9->Caspase37 Substrate_Cleavage Cleavage of Cellular Substrates Caspase37->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Section 6: Troubleshooting and Best Practices

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors.Ensure a homogenous cell suspension; Calibrate pipettes regularly.
MTT assay shows high viability, but cells appear dead Compound directly reduces MTT.Run compound-only controls; Use an orthogonal assay like LDH or a cell counting method.[8]
LDH assay shows low cytotoxicity despite cell death Compound inhibits LDH enzyme; Assay performed too early.Test for LDH inhibition by adding the compound to the maximum release control; Perform a time-course experiment.[10]
U-shaped dose-response curve Compound precipitation at high concentrations; Biphasic effect of the compound.Check compound solubility in media; Widen the concentration range tested.
High background in fluorescence/luminescence assays Autofluorescence of the compound.Run compound-only controls and subtract background; If severe, switch to a colorimetric or label-free method.

References

Application Notes & Protocols: Evaluating the Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of a Privileged Scaffold

Biphenyl carboxylic acids represent a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in a multitude of biologically active compounds.[1][2] These derivatives are not only components of established pharmaceuticals for conditions like inflammation and pain but are also emerging as a formidable class of agents in oncology.[1][2][3] Their structural versatility allows for fine-tuning of physicochemical properties, leading to enhanced bioavailability and target specificity.[1][2] The development of novel chemotherapeutics that target cancer cells with minimal side effects is a critical goal in modern medicine.[1][2] This guide provides an in-depth overview of the synthesis and, more importantly, the rigorous in vitro evaluation of biphenyl carboxylic acid derivatives, offering researchers a validated framework for their drug discovery programs.

Mechanisms of Anticancer Action: A Multi-pronged Attack

Biphenyl carboxylic acid derivatives exert their anticancer effects through diverse and often interconnected mechanisms. Understanding these pathways is crucial for rational drug design and for interpreting experimental outcomes.

  • Cell Cycle Arrest: A primary mechanism is the disruption of the cell cycle. Certain derivatives, such as the fascaplysin analogue CA224, have been shown to inhibit cyclin-dependent kinase 4 (Cdk4), a key regulator of the G1-S phase transition.[4][5] This inhibition leads to cell cycle arrest in the G0/G1 phase.[4][5] Other derivatives can induce arrest at the G2/M checkpoint, often by interfering with microtubule dynamics.[4][5][6][7][8]

  • Induction of Apoptosis: Many potent derivatives trigger programmed cell death, or apoptosis. This can be initiated through intrinsic pathways involving the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitors p21 and p27.[4][5] This cascade ultimately leads to the activation of caspases and the cleavage of essential cellular proteins, culminating in cell death.[8]

  • Inhibition of Key Signaling Molecules: Some derivatives function as allosteric inhibitors of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7][9] By binding to a site distinct from the ATP-binding pocket, these molecules can circumvent common resistance mechanisms associated with competitive inhibitors.[6][7]

  • Disruption of the Cytoskeleton: Interference with tubulin polymerization is another validated mechanism.[4][5] By preventing the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape, these compounds can effectively halt proliferation and induce apoptosis.[4][5]

Anticancer_Mechanisms cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Induction cluster_Signaling Signal Transduction Biphenyl_Derivative Biphenyl Carboxylic Acid Derivative Cdk4 Cdk4 Inhibition Biphenyl_Derivative->Cdk4 Tubulin Tubulin Polymerization Inhibition Biphenyl_Derivative->Tubulin p53_p21 Upregulation of p53, p21 Biphenyl_Derivative->p53_p21 EGFR EGFR Allosteric Inhibition Biphenyl_Derivative->EGFR G1_Arrest G0/G1 Arrest Cdk4->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest G2M_Arrest->Apoptosis Caspase Caspase Activation p53_p21->Caspase Caspase->Apoptosis Proliferation Inhibition of Cell Proliferation & Survival EGFR->Proliferation Proliferation->Apoptosis

Caption: Key anticancer mechanisms of biphenyl carboxylic acid derivatives.

Protocol 1: Synthesis of a Representative Biphenyl Carboxylic Acid Derivative

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for synthesizing biphenyl scaffolds.[1][2][10] This protocol outlines a general procedure.

Principle: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (e.g., a bromophenyl carboxylic acid) and an aryl boronic acid.

Materials & Reagents:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Substituted phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.0 eq) and potassium carbonate (1.0 eq).[2]

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.2 eq).[2]

  • Stir the resulting mixture at 80°C for approximately 16 hours.[2]

  • Monitor the reaction's progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract the product using ethyl acetate (2x volume).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the desired biphenyl carboxylic acid derivative.

  • Characterize the final compound using techniques such as NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy.[1][2]

Application Workflow: From Synthesis to Biological Evaluation

A logical workflow is essential for the systematic evaluation of novel compounds. The process begins with synthesis and purification, followed by a tiered approach to in vitro testing, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis & Purification (Protocol 1) Viability Cell Viability Screening (MTT Assay - Protocol 2) Synthesis->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI - Protocol 3) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining - Protocol 4) IC50->CellCycle Mechanistic Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) Apoptosis->Mechanistic CellCycle->Mechanistic

Caption: General experimental workflow for in vitro testing.

Protocol 2: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[12]

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • 96-well tissue culture plates

  • Biphenyl carboxylic acid derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[13] Incubate overnight (~24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the biphenyl carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[13][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description Typical Value/Range
Cell Line Breast Adenocarcinoma (ER+)MCF-7
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Range for dose-response curve0.1 - 100 µM
Incubation Time Drug exposure duration48 - 72 hours
MTT Incubation Time for formazan development4 hours
Absorbance λ Wavelength for measurement570 nm
IC50 (Compound 3j) Example result vs. MCF-7[1][2]9.92 ± 0.97 µM
IC50 (Compound 3a) Example result vs. MCF-7[1][2]10.14 ± 2.05 µM

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Materials & Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the biphenyl carboxylic acid derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension (e.g., at 300-600 x g for 5 minutes) and wash the cells twice with cold PBS.[15][17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[16]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely seen as a primary population).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[18]

Materials & Reagents:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)[18]

  • RNase A solution (e.g., 100 µg/mL in PBS)[19]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19][20]

  • Incubation: Fix the cells for at least 30 minutes on ice.[19][20] (Note: Cells can be stored in ethanol at -20°C for several weeks).[18]

  • Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with PBS to remove the ethanol.[19][20]

  • RNase Treatment: Resuspend the cell pellet in 50-100 µL of RNase A solution and incubate for at least 30 minutes at room temperature.[19]

  • PI Staining: Add 400-500 µL of PI staining solution to the cells.[19][20] Mix well.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[20][21]

  • Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[19][20]

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will be generated.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second, taller peak represents cells in the G2/M phase (4n DNA content).

  • The region between these two peaks represents cells in the S phase (DNA synthesis).

  • An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.

References

Application Notes & Protocols: High-Purity Purification of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, finding application as an intermediate in the synthesis of potential anticancer agents and antiresorptive drugs.[1] The biological efficacy and material properties derived from this compound are intrinsically linked to its purity. This document provides a comprehensive, field-proven protocol for the purification of this compound, designed for researchers in drug discovery and chemical development. The protocol integrates a chemically-driven acid-base extraction with a final recrystallization step, ensuring the removal of common impurities derived from its synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.[2][3] We further detail rigorous analytical methods for purity validation, establishing a self-validating system for achieving and confirming high-purity material.

Introduction: The Imperative for Purity

The biphenyl-4-carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives known to inhibit tubulin polymerization, a key mechanism for anticancer agents.[1] Specifically, this compound serves as a crucial precursor for more complex active pharmaceutical ingredients (APIs). Its synthesis, most commonly achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling, can introduce a variety of process-related impurities.[4][5] These include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst, all of which can interfere with downstream reactions, compromise the integrity of biological screening data, and introduce toxicity.

This guide explains the causality behind our recommended purification strategy, moving beyond a simple list of steps to provide a robust framework for obtaining material exceeding 99% purity.

Understanding the Impurity Profile from Suzuki-Miyaura Synthesis

A typical synthesis involves the coupling of 4-halobenzoic acid with 4-methoxyphenylboronic acid.[4] Understanding the potential side products is critical for designing an effective purification strategy.

Impurity Class Specific Example(s) Origin Rationale for Removal
Starting Materials 4-Iodobenzoic acid, 4-Methoxyphenylboronic acidIncomplete reactionCan interfere with subsequent synthetic steps and complicate characterization.
Homocoupling Products Biphenyl-4,4'-dicarboxylic acid, 4,4'-DimethoxybiphenylUnwanted side reaction of starting materialsStructurally similar impurities that can be difficult to remove and may possess their own biological activity.
Catalyst Residues Palladium (Pd) speciesIncomplete removal of the Suzuki coupling catalystHeavy metal contamination is strictly regulated in APIs and can be toxic.[3]
Solvents & Reagents Dioxane, DME, Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃)Reaction and work-up mediaMust be removed to obtain a pure, dry solid product.[4][6]

Overall Purification Workflow

The purification strategy is a two-stage process that first leverages the acidic nature of the target molecule to achieve a bulk separation, followed by a recrystallization step to remove minor, structurally similar impurities.

Purification_Workflow Crude Crude Product (Post-Synthesis) AcidBase Protocol A: Acid-Base Extraction Crude->AcidBase Bulk Impurity Removal Recryst Protocol B: Recrystallization AcidBase->Recryst Polishing Step Pure Pure Product (>99% Purity) Recryst->Pure Analysis Purity & Identity Confirmation (QC) Pure->Analysis Validation

Figure 1: High-level workflow for the purification of this compound.

Experimental Protocols

Protocol A: Purification via Acid-Base Extraction

Principle: This technique exploits the carboxylic acid moiety. The target compound is insoluble in neutral water but can be converted to its highly water-soluble sodium carboxylate salt by treatment with a base. Neutral organic impurities, such as the homocoupling byproduct 4,4'-dimethoxybiphenyl, remain in an organic phase and are easily separated. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.

Figure 2: Logical flow of the acid-base extraction for separating the acidic product from neutral impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1M Sodium hydroxide (NaOH) solution

  • 2M Hydrochloric acid (HCl) solution[4]

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and vacuum flask

Methodology:

  • Dissolution: Transfer the crude solid product into a separatory funnel. Add ethyl acetate and 1M NaOH solution. A typical ratio is 10 mL of each solvent per gram of crude material.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate fully. The target compound is now in the aqueous (bottom) layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1M NaOH to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. To remove any remaining neutral impurities, the combined aqueous layers can be washed once with a fresh portion of ethyl acetate.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M HCl dropwise until the pH of the solution is between 2 and 3 (verify with pH paper). A white precipitate of the purified product will form.[4]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water to remove residual salts.

  • Drying: Dry the solid under high vacuum to a constant weight. This material is typically of >95% purity and is suitable for the final recrystallization step.

Protocol B: High-Purity Recrystallization

Principle: Recrystallization is a polishing technique based on differences in solubility. The solid is dissolved in a minimum amount of a hot solvent in which impurities are either highly soluble or sparingly soluble. Upon slow cooling, the desired compound's solubility decreases, and it forms pure crystals, leaving the impurities behind in the solvent (mother liquor).

Solvent System Selection: The choice of solvent is critical. Literature suggests several effective systems for biphenyl carboxylic acids.[6][7] A mixed solvent system is often ideal.

Solvent System Rationale & Comments Reference
Ethanol / Acetic Acid Provides good solubility when hot and promotes the formation of well-defined crystals upon cooling. Acetic acid helps maintain the protonated state of the carboxylic acid.[6]
Aqueous Ethanol (EtOH/H₂O) A common and effective "green" solvent choice. The ratio can be tuned to optimize recovery. Water acts as the anti-solvent.[7]
DMF / Water Dimethylformamide (DMF) is a powerful solvent, useful for compounds with lower solubility. Water is added as the anti-solvent to induce crystallization. Requires careful drying to remove residual DMF.[8]

Methodology (Using Aqueous Ethanol):

  • Dissolution: Place the solid obtained from Protocol A into an Erlenmeyer flask. Add a minimal volume of hot ethanol to just dissolve the solid completely. The solution should be near its boiling point.

  • Hot Filtration (If Necessary): If any insoluble impurities (like dust or catalyst particles) are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (the same ratio used for crystallization) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Purity Validation and Characterization

The success of the purification must be validated by analytical methods. The data below represents typical values for high-purity material.

Analytical Technique Parameter Expected Result Reference
Melting Point Melting Range285 °C (with a sharp range of ± 1 °C)[6]
¹H NMR (DMSO-d₆)Chemical Shifts (δ)δ 7.99 (d, 2H), 7.74 (d, 2H), 7.69 (d, 2H), 7.04 (d, 2H), 3.80 (s, 3H)[4]
¹³C NMR (DMSO-d₆)Chemical Shifts (δ)δ 167.17, 159.49, 143.90, 131.16, 129.91, 128.77, 128.09, 126.08, 114.45, 55.17[4]
HPLC (Reverse Phase)Purity≥ 99.0% (by area normalization)[9][10]
Mass Spectrometry Molecular Weight228.24 g/mol (confirming C₁₄H₁₂O₃)[11][12]

References

Application Notes & Protocols: Recrystallization of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is a versatile biphenyl derivative with significant applications in medicinal chemistry and materials science. Its derivatives have been investigated for a range of biological activities, including acting as anticancer agents and antiresorptive drugs for osteoporosis.[1] The precise biological and physical properties of this compound are intrinsically linked to its purity. Impurities, even in trace amounts, can drastically alter experimental outcomes, leading to inconsistent data and potentially compromising drug safety and efficacy studies.

Common synthetic routes, such as Suzuki-Miyaura coupling or the oxidation of biphenyl precursors, can introduce various impurities.[2][3] These may include unreacted starting materials (e.g., 4-iodobenzoic acid), palladium catalyst residues, or side-products like 4-acetyl-4'-methoxybiphenyl.[2] Consequently, a robust purification method is not merely a procedural step but a prerequisite for reliable research. Recrystallization stands out as a powerful, cost-effective, and scalable technique for achieving the high purity required for demanding applications.[4]

This guide provides a detailed protocol for the recrystallization of this compound, grounded in the fundamental principles of solubility and crystal growth.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique used to separate a desired compound from its impurities based on differences in their solubility.[4] The core principle relies on dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.

The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It must dissolve the target compound completely when hot or boiling.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures to maximize recovery.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.

For this compound, its molecular structure—containing both a non-polar biphenyl core and polar carboxylic acid and methoxy groups—suggests that polar organic solvents or solvent mixtures are most suitable. Literature precedents confirm the use of solvent systems like ethanol/acetic acid and DMF/water.[2][5]

Experimental Protocol: Purifying this compound

This protocol details a reliable method using a mixed solvent system of ethanol and water, which offers excellent control over the crystallization process.

Materials & Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (2-3 of appropriate sizes)

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum source

Step-by-Step Methodology

Step 1: Initial Dissolution

  • Place the crude this compound into an Erlenmeyer flask. Rationale: The conical shape of an Erlenmeyer flask minimizes solvent evaporation and prevents splashing during heating.

  • Add a minimal amount of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a hotplate while stirring or swirling. Add more hot ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum volume of hot solvent necessary to create a saturated solution.[6] Rationale: Using excess solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.

Step 2: Hot Filtration (Optional, if insoluble impurities are present)

  • If you observe any insoluble particles (e.g., dust, catalyst residue) in the hot solution, a hot filtration is necessary.

  • Place a second Erlenmeyer flask on the hotplate and add a small amount of solvent to it, allowing it to boil. This will fill the flask with solvent vapor and pre-heat it.

  • Set up a gravity filtration apparatus (short-stemmed funnel with fluted filter paper) over the clean, hot flask.

  • Quickly pour the hot solution containing the dissolved compound through the fluted filter paper. Rationale: This step must be performed quickly to prevent the compound from crystallizing prematurely in the funnel. Pre-heating the apparatus minimizes this risk.

Step 3: Inducing Crystallization

  • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the compound.

Step 4: Collection and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol-water mixture.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Wash the crystals with a small volume of ice-cold solvent . Rationale: The solvent must be cold to avoid dissolving the purified crystals. This wash removes any residual mother liquor containing dissolved impurities.

  • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.

Step 5: Drying

  • Carefully transfer the filter cake of pure crystals to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster results, they can be placed in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C).

Visualization of the Recrystallization Workflow

The following diagram outlines the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filtration Purification Steps cluster_collection Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Ethanol start->add_solvent dissolve Heat and Stir Until Dissolved add_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter Perform Hot Gravity Filtration insoluble_check->hot_filter Yes cool Cool Solution Slowly to Room Temperature insoluble_check->cool No hot_filter->cool ice_bath Place in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry final_product Obtain Pure Crystalline Solid dry->final_product

Caption: Workflow for the recrystallization of this compound.

Key Data & Expected Outcomes

The following table summarizes the physical properties and expected results for this protocol.

ParameterValueReference
Compound Name This compound-
Molecular Formula C₁₄H₁₂O₃[8]
Molecular Weight 228.24 g/mol [8][9]
Appearance White to off-white solid
Melting Point (Pure) 253-256 °C (literature); 285 °C (literature)[2]
Recommended Solvents Ethanol/Water, Ethanol/Acetic Acid, DMF/Water[2][5][10]
Expected Recovery 75-90% (dependent on initial purity)-

Note: Melting point ranges can vary slightly between sources.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. 3. High level of impurities depressing the melting point.1. Re-heat the mixture to re-dissolve the oil. 2. Add a small amount of additional "good" solvent (ethanol) to decrease the saturation point. 3. Ensure cooling is very slow; insulate the flask.[11]
No Crystals Form 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is supersaturated but requires nucleation.1. Gently boil off some solvent to concentrate the solution and try cooling again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11]
Low Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Crystals were washed with warm solvent.1. Use the absolute minimum amount of hot solvent required for dissolution.[6] 2. Ensure filtration apparatus is pre-heated and filtration is performed quickly. 3. Always wash the final crystals with ice-cold solvent.
Colored Product Presence of high molecular weight, colored impurities.Before the hot filtration step, cool the solution slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes before filtering hot. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.

References

Application Notes and Protocols for the Column Chromatography Purification of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed exploration of the principles and practices involved in the purification of biphenyl compounds using column chromatography. Biphenyl and its derivatives are a critical class of compounds in pharmaceutical and materials science, often requiring high purity for their intended applications[1]. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of steps. It delves into the underlying chemical principles that govern the separation process, offering a framework for rational method development, optimization, and troubleshooting. We will explore the nuanced interplay of stationary phases, mobile phases, and the unique electronic properties of biphenyls, such as their capacity for π-π interactions, to achieve optimal purification outcomes[2][3][4]. Detailed, step-by-step protocols for both flash and gravity column chromatography are provided, alongside robust troubleshooting guides to address common challenges.

Introduction: The Significance of Biphenyl Moieties and the Need for Purity

Biphenyl scaffolds are prevalent in a vast array of organic molecules, from life-saving pharmaceuticals to advanced polymers. Their unique structural and electronic properties, including their inherent aromaticity and the ability to adopt various torsional angles, make them versatile building blocks in medicinal chemistry and materials science[1][5]. However, the synthesis of biphenyl-containing molecules often yields a mixture of the desired product, unreacted starting materials, and various byproducts, including regioisomers and homocoupled products[6]. Achieving the high degree of purity required for downstream applications necessitates a robust purification strategy, with column chromatography being a cornerstone technique[7][8].

This guide will equip the reader with the foundational knowledge and practical skills to confidently approach the column chromatography purification of biphenyl compounds.

Fundamental Principles of Biphenyl Purification by Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase[9]. For biphenyl compounds, the key to a successful separation lies in understanding and exploiting their specific physicochemical properties.

The Role of Polarity

Biphenyl itself is a relatively non-polar molecule. However, the polarity of its derivatives can vary significantly depending on the nature and position of substituent groups. This variation in polarity is the primary handle for separation on a standard silica gel or alumina stationary phase.

The Influence of π-π Interactions

The two phenyl rings of the biphenyl system create an electron-rich π-system, making them susceptible to π-π stacking interactions[10]. These non-covalent interactions can occur between the biphenyl analyte and an aromatic stationary phase, such as a phenyl- or biphenyl-bonded silica gel[2][3][4][11][12]. Leveraging these interactions can provide an alternative selectivity compared to traditional stationary phases like C18[2][13][14].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Key Separation Mechanisms for Biphenyl Compounds in Column Chromatography."

Strategic Selection of Chromatographic Components

A well-designed chromatographic system is paramount for achieving high-resolution separations. The judicious choice of the stationary and mobile phases is the most critical aspect of method development.

Stationary Phase Selection

The choice of stationary phase is dictated by the polarity of the target biphenyl compound and the nature of the impurities.

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
Silica Gel (SiO₂) (Normal Phase) Adsorption (Polar Interactions)General purpose purification of biphenyls with varying polarity.Can be acidic; may not be suitable for acid-sensitive compounds.[15]
Alumina (Al₂O₃) (Normal Phase) Adsorption (Polar Interactions)Purification of basic or neutral compounds; less acidic than silica.Available in acidic, neutral, and basic forms.
C18 (Reversed Phase) Hydrophobic InteractionsPurification of polar biphenyls.Standard choice for reversed-phase chromatography.[13]
Biphenyl/Phenyl (Reversed Phase) π-π Interactions, Hydrophobic InteractionsSeparation of aromatic and unsaturated compounds, including isomers.[2][11][13][14][16][17]Offers alternative selectivity to C18 phases.[2][13][14] Methanol as the organic modifier can enhance π-π interactions compared to acetonitrile.[11][17]
Mobile Phase Selection and Optimization

The mobile phase, or eluent, is the solvent that moves the sample through the column. The polarity of the mobile phase is adjusted to control the elution of the compounds.

For normal phase chromatography (e.g., with silica gel), a non-polar solvent is typically used as the base, with a more polar solvent added to increase the eluting strength. Common solvent systems include mixtures of hexane (or petroleum ether) and ethyl acetate.

For reversed-phase chromatography , a polar solvent system is used, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.

Method Development Using Thin-Layer Chromatography (TLC): Before performing a column separation, it is highly recommended to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system will give a retention factor (Rf) for the desired compound in the range of 0.2-0.4[18].

dot graph G { rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for Mobile Phase Optimization using TLC."

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the purification of biphenyl compounds using both flash and gravity column chromatography.

Protocol 1: Flash Column Chromatography

Flash chromatography is a rapid purification technique that uses pressure to force the mobile phase through the column, speeding up the separation process.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)[9]

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude biphenyl compound

  • Eluent (optimized via TLC)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Ensure the column is clean, dry, and clamped vertically.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5-1 cm) over the plug[18].

  • Packing the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and dislodge air bubbles[18].

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude biphenyl compound in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the solution to the top of the silica bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand[19].

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column[18][19].

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Begin elution with a low-polarity solvent system and gradually increase the polarity (gradient elution) if necessary to separate compounds[15].

    • Collect the eluate in fractions in labeled tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp[20].

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure biphenyl compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product[20].

Protocol 2: Gravity Column Chromatography

Gravity chromatography is a slower method where the mobile phase moves through the column under the force of gravity. It is often used for less challenging separations. The procedure is similar to flash chromatography but without the application of external pressure.

Troubleshooting Common Issues in Biphenyl Purification

Even with careful planning, challenges can arise during column chromatography. The following table outlines common problems and their solutions.

ProblemPossible Cause(s)Solution(s)
Poor Separation/Co-elution - Suboptimal mobile phase selectivity.- Column overloading.- Optimize the mobile phase using a gradient elution.[6]- Use a larger column with more stationary phase (a general rule is a 20:1 to 50:1 ratio of silica to crude product by weight).[18]
Compound Streaking on TLC and Column - Sample overloading.- Compound is not fully soluble in the mobile phase.- Reduce the amount of sample loaded.- Use the dry loading technique.[18]
Compound Not Eluting - The mobile phase is not polar enough.- Strong adsorption to the acidic silica gel.- Gradually increase the polarity of the mobile phase. Consider adding a small amount of a more polar solvent like methanol (1-5%).- Add a small percentage of triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica gel.[18]
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- The column ran dry.- Repack the column carefully, ensuring an even and compact bed.- Always maintain the solvent level above the top of the stationary phase.
Product Contaminated with Silica - Fine silica particles passing through the plug.- After solvent evaporation, dissolve the product in a suitable solvent and filter it through a syringe filter or a small plug of cotton.[18]

Conclusion

The successful purification of biphenyl compounds by column chromatography is a blend of understanding fundamental principles and meticulous experimental execution. By carefully selecting the stationary and mobile phases, often guided by preliminary TLC analysis, and by employing the appropriate loading and elution techniques, researchers can achieve high levels of purity. The unique electronic nature of biphenyls, particularly their capacity for π-π interactions, offers an additional dimension for optimizing separations, especially when using phenyl- or biphenyl-functionalized stationary phases. This guide provides a robust framework for developing and troubleshooting purification protocols, ultimately enabling the isolation of high-quality biphenyl compounds for their critical roles in science and industry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4'-Methoxy-4-biphenylcarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using 4'-methoxy-4-biphenylcarboxylic acid or structurally similar aryl carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Coupling Aryl Carboxylic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2] However, when one of the coupling partners is an aryl carboxylic acid, such as 4'-methoxy-4-biphenylcarboxylic acid, unique challenges can arise that lead to frustratingly low yields. Unlike the more common aryl halides, carboxylic acids introduce a different set of mechanistic considerations and potential side reactions.[3] This guide will dissect these issues and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when troubleshooting this specific reaction.

Q1: Why is my yield so low when using an aryl carboxylic acid directly in a Suzuki coupling?

The primary challenge lies in the activation of the carboxylic acid group. In a traditional Suzuki coupling, the palladium catalyst undergoes oxidative addition into a carbon-halogen bond.[2][4] With a carboxylic acid, the reaction often proceeds through a decarbonylative or decarboxylative pathway, which can be less efficient and require specific catalytic systems.[5][6][7] The presence of the acidic proton also necessitates the use of additional base, which can complicate the reaction medium.[8]

Q2: I'm observing significant amounts of my starting materials, even after extended reaction times. What's happening?

This points to an issue with catalyst activation or turnover. The carboxylic acid, or its corresponding carboxylate anion formed in the basic medium, can coordinate to the palladium center and inhibit catalysis.[9] This is a common pitfall, especially with Pd(II) precatalysts that require in-situ reduction to the active Pd(0) species.[9] Additionally, if the oxidative addition step is slow due to the electronic properties of your substrate, the reaction may stall.[10]

Q3: What are the most common byproducts I should be looking for?

Besides unreacted starting materials, several side products can diminish your yield:

  • Homocoupling: Your boronic acid partner can couple with itself to form a biaryl byproduct.[11][12] This is often exacerbated by the presence of oxygen.[12]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an arene byproduct.[11][13] This is a base-catalyzed process and is a significant issue with sensitive boronic acids.[13]

  • Decarboxylation of the starting material: The 4'-methoxy-4-biphenylcarboxylic acid may lose CO2, but fail to couple, leading to 4-methoxybiphenyl as a byproduct.

Q4: How critical is the choice of base in this reaction?

The base is arguably one of the most critical parameters. It plays multiple roles: activating the boronic acid to form a more nucleophilic boronate species, neutralizing the carboxylic acid, and facilitating the overall catalytic cycle.[14][15][16] The wrong base, or an incorrect amount, can lead to poor solubility, catalyst deactivation, or promotion of side reactions like protodeboronation.[8][13]

In-Depth Troubleshooting Guide

If the FAQs haven't resolved your issue, a more systematic approach is necessary. This guide is structured to help you diagnose and solve the root cause of low yields.

Step 1: Reagent and Reaction Setup Integrity

Before delving into complex mechanistic issues, it's crucial to ensure the fundamentals are correct. A flawed setup is a common source of failure.

Protocol for a Standard Anhydrous Suzuki Coupling Setup:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Purity:

    • Aryl Carboxylic Acid: Ensure it is dry and pure. If necessary, recrystallize.

    • Boronic Acid: Boronic acids are prone to dehydration to form cyclic boroxines, which can be less reactive.[11] Check the purity by NMR. If significant boroxine is present, you may need to use a freshly opened bottle or a more stable derivative like a pinacol ester.[17]

    • Solvent: Use anhydrous, degassed solvents. Ethereal solvents like THF and dioxane can form peroxides which oxidize boronic acids.[13] It is recommended to use freshly distilled solvents or purchase high-purity anhydrous grades.

    • Base: Use a freshly opened or properly stored base. Carbonates and phosphates can be hygroscopic.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[12][18]

    • Assemble the reaction vessel under a positive pressure of inert gas.

    • Add all solid reagents to the flask.

    • Seal the flask with a septum and perform at least three vacuum/backfill cycles with your inert gas.[19]

    • Add degassed solvents via syringe. Degas solvents by sparging with an inert gas for 20-30 minutes.[19]

Step 2: Systematic Parameter Optimization

Once you have confidence in your setup, you can begin to optimize the reaction parameters. It is recommended to change only one variable at a time to understand its effect.

For challenging couplings involving carboxylic acids, the choice of catalyst is paramount.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, it can be sluggish for this type of transformation. Consider using a more active Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that readily generates the active LPd(0) species.[10][20] The use of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can sometimes be problematic as the carboxylate from your starting material can stabilize the Pd(II) state and hinder the necessary reduction to Pd(0).[9]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich systems or sterically demanding couplings, bulky, electron-rich phosphine ligands are often superior.[10][19]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent starting points for difficult couplings.[19] They are known to accelerate both oxidative addition and reductive elimination.

    • If you suspect catalyst inhibition, a strongly coordinating ligand like dppf might be beneficial as it forms more stable complexes.[21]

Troubleshooting Workflow for Catalyst Selection

G start Low Yield Observed q1 Are you using Pd(PPh₃)₄ or a simple Pd(II) salt? start->q1 a1 Switch to a modern precatalyst system: - Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos) - A Buchwald G3 or G4 precatalyst q1->a1 Yes q2 Is catalyst decomposition (Pd black) observed? q1->q2 No end Re-evaluate Yield a1->end a2 Use a more robust ligand. Consider a lower reaction temperature. q2->a2 Yes q2->end No

Caption: Decision tree for catalyst system optimization.

The interplay between the base and solvent is critical for solubility and reactivity.

  • Base Selection: The primary role of the base is to form the boronate anion [RB(OH)₃]⁻, which is the active species in the transmetalation step.[15][16]

    • Inorganic bases are most common. K₃PO₄ is often a good starting point as it is strong enough to be effective but often gives cleaner reactions than stronger bases like hydroxides.[17] Na₂CO₃ and Cs₂CO₃ are also widely used.[22][23]

    • The presence of a carboxylic acid requires at least one extra equivalent of base for neutralization. A common starting point is 2-3 equivalents of base in total.[8]

  • Solvent System: The solvent must be able to dissolve the organic substrates and the inorganic base to some extent.

    • Biphasic systems using an organic solvent like Toluene or Dioxane with a small amount of water are very common.[2] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

    • For substrates with poor solubility, more polar aprotic solvents like DMF or DMAc can be used, but be aware that these can sometimes lead to more side reactions and are harder to remove.[24]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting PointRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%)High activity for challenging substrates.[19]
Base K₃PO₄ (3 equivalents)Effective at promoting transmetalation while minimizing side reactions.[17]
Solvent Toluene / H₂O (10:1 v/v)Good balance of solubility and reactivity.
Temperature 80-100 °CSufficient thermal energy for most couplings without excessive decomposition.[25]
Concentration 0.1 M in aryl carboxylic acidA standard starting concentration.
Step 3: Addressing Specific Side Reactions

If optimization of the core parameters does not sufficiently improve the yield, you may need to address specific, dominant side reactions.

If you identify the corresponding arene (from the boronic acid partner) as a major byproduct, protodeboronation is likely the culprit.

  • Use a Boronic Ester: Boronic acid pinacol esters (BPin) are significantly more stable towards protodeboronation.[13][17] The coupling can be performed directly with the ester.

  • Anhydrous Conditions: Since protodeboronation is often base-catalyzed in the presence of water, switching to strictly anhydrous conditions can be beneficial.[13] This may require using an organic base like triethylamine or DBU, and a solvent like anhydrous THF or Toluene.

  • Milder Base: If possible, switching to a milder base like KF or CsF might reduce the rate of protodeboronation.[14]

The formation of a biaryl from the self-coupling of the boronic acid is another common issue.

  • Rigorous Degassing: As mentioned, oxygen is a major contributor to homocoupling.[12] Ensure your degassing procedure is thorough.

  • Ligand Choice: Bulky ligands can sterically disfavor the formation of the homocoupled product.[10]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Visualizing the Suzuki Catalytic Cycle and Common Side Reactions

G Pd0 LPd(0) OxAdd Oxidative Addition Pd0->OxAdd Decomp Decomposition Pd0->Decomp PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Trans Transmetalation PdII->Trans RedElim Reductive Elimination PdII->RedElim L₂Pd(II)(Ar)(Ar') Trans->Pd0 RedElim->Pd0 ArX Ar-COOH ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Trans Proto Protodeboronation ArBOH->Proto Homo Homocoupling ArBOH->Homo Base Base Base->Trans Product Ar-Ar' Product->RedElim ArH Ar'-H Proto->ArH ArAr Ar'-Ar' Homo->ArAr PdBlack Pd Black Decomp->PdBlack

References

Technical Support Center: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality of side product formation, provide actionable troubleshooting advice, and present validated protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method for constructing this unsymmetrical biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an aryl halide with an organoboron species. For this specific target, the reaction typically involves coupling 4-methoxyphenylboronic acid with a 4-halobenzoic acid (such as 4-iodobenzoic acid or 4-bromobenzoic acid) in the presence of a palladium catalyst and a base.[4][5]

Q2: What are the most common impurities or side products I should expect to see?

During the Suzuki-Miyaura synthesis of this compound, several side products can arise from competing reaction pathways. The most frequently observed impurities are:

  • Homocoupling Products:

    • 4,4'-Dimethoxybiphenyl: Formed from the coupling of two molecules of 4-methoxyphenylboronic acid.

    • Biphenyl-4,4'-dicarboxylic acid: Formed from the coupling of two molecules of the 4-halobenzoic acid.

  • Protodeboronation Product:

    • Anisole: Results from the cleavage of the carbon-boron bond of 4-methoxyphenylboronic acid and its replacement with a hydrogen atom.[6]

  • Dehalogenation Product:

    • Benzoic acid: Results from the cleavage of the carbon-halogen bond of the 4-halobenzoic acid and its replacement with a hydrogen atom.

Troubleshooting Guide: Side Product Formation & Mitigation

This section addresses specific impurities you may encounter. Understanding the mechanism of their formation is key to prevention.

Problem: My final product is contaminated with 4,4'-dimethoxybiphenyl.

Causality: Why is this homocoupling product forming?

The formation of 4,4'-dimethoxybiphenyl, a boronic acid homocoupling product, is a well-documented side reaction in Suzuki couplings.[7][8] It is primarily caused by two mechanisms:

  • Oxidative Homocoupling: The presence of oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[7][9] Higher oxygen levels have been shown to directly increase the rate of homocoupling.[7]

  • Reductive Homocoupling from Pd(II) Precursors: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, where the boronic acids act as the reducing agent.[7]

Mitigation Strategies:

  • Atmosphere Control: Rigorously degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. This is the most critical step to prevent oxygen-mediated homocoupling.

  • Catalyst Choice:

    • Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can consume the boronic acid.[4]

    • If using a Pd(II) source, ensure the phosphine ligand added can effectively reduce it to Pd(0) without initiating significant homocoupling.

  • Base and Solvent Selection: The choice of base and solvent can influence the reaction kinetics. An appropriate base is crucial for activating the boronic acid for the desired transmetalation step.[10] Ensure the base is strong enough to facilitate the catalytic cycle efficiently, making the cross-coupling pathway kinetically favored over homocoupling.

Problem: I am detecting anisole in my crude product mixture.

Causality: What is causing this protodeboronation?

Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[6] This is a significant competing pathway, especially with electron-rich or certain heteroaromatic boronic acids.[11]

  • Mechanism: The reaction is highly dependent on the reaction conditions, particularly the presence of water and the pH.[6] Both acid- and base-catalyzed mechanisms for protodeboronation have been described. In the context of the Suzuki reaction, the aqueous basic conditions used can facilitate this undesired side reaction.[12]

  • Catalyst Influence: Recent studies have shown that the palladium-phosphine complexes themselves, particularly those with bulky phosphine ligands, can catalyze protodeboronation.[12]

Mitigation Strategies:

  • Minimize Water Content: While many Suzuki protocols use aqueous bases, using anhydrous conditions with a suitable base (e.g., powdered KF) can sometimes suppress protodeboronation, although this may affect solubility and reaction rates.

  • Optimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and stop it upon completion to minimize the time for side reactions to occur. Elevated temperatures can sometimes increase the rate of protodeboronation.

  • Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester (Bpin) of 4-methoxyphenol. These esters exhibit slower hydrolysis to the boronic acid, maintaining a low concentration of the active boronic acid in the reaction mixture, which can suppress side reactions like protodeboronation.[6]

  • Ligand Selection: While bulky ligands are often used to promote difficult couplings, be aware they might also accelerate protodeboronation.[12] If this side reaction is dominant, screening alternative, less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

Problem: My yield is low, and I have significant amounts of unreacted starting materials and/or benzoic acid.

Causality: What leads to incomplete conversion or dehalogenation?

Low yields and the presence of starting materials point towards an inefficient or deactivated catalyst. The presence of benzoic acid indicates dehalogenation of the 4-halobenzoic acid starting material.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to impurities or oxidation, leading to a loss of activity.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle.[2] For less reactive aryl halides (Ar-Cl < Ar-Br < Ar-I), this step can be slow and rate-limiting.

  • Dehalogenation: This can occur via side reactions involving the catalyst or trace impurities.

Mitigation Strategies:

  • Check Reagent Purity: Ensure all starting materials, solvents, and the base are of high purity.

  • Optimize Catalyst System:

    • Ligand: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which are known to promote the oxidative addition of even less reactive aryl chlorides and improve catalyst stability.[8]

    • Catalyst Loading: While a low loading is desirable, if the reaction is stalling, a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) may be necessary.

  • Choice of Halide: Use a more reactive aryl halide. The reactivity order is I > Br > Cl. Using 4-iodobenzoic acid will generally result in a faster, more efficient reaction than 4-bromobenzoic acid under the same conditions.[2]

  • Base and Temperature: Ensure the base is sufficiently strong and soluble to drive the reaction. Increasing the temperature can often overcome activation barriers, but must be balanced against the potential for increased side product formation.

Visualized Reaction and Side Product Pathways

Main Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar¹-X) Transmetalation Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetalation Transmetalation (Ar²-B(OR)₂)⁻ RedElim Ar¹-Ar² (Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration Ar1X 4-Halobenzoic Acid (Ar¹-X) Ar1X->OxAdd Ar2B 4-Methoxyphenylboronic Acid (Ar²-B(OH)₂) Ar2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][7]

Side Product Formation Pathways

Side_Reactions cluster_boronic_acid 4-Methoxyphenylboronic Acid Fate cluster_aryl_halide 4-Halobenzoic Acid Fate B 4-Methoxyphenyl- B(OH)₂ P Desired Product: 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic acid B->P Suzuki Coupling (with 4-Halobenzoic Acid) H Homocoupling Product: 4,4'-Dimethoxybiphenyl B->H Oxidative Conditions (O₂, Pd(II)) D Protodeboronation Product: Anisole B->D Proton Source (H₂O, Base) A 4-Halobenzoic Acid P2 Desired Product: 4'-Methoxy-[1,1'-biphenyl] -4-carboxylic acid A->P2 Suzuki Coupling (with Boronic Acid) H2 Homocoupling Product: Biphenyl-4,4'-dicarboxylic acid A->H2 Ullmann-type (Less Common) D2 Dehalogenation Product: Benzoic Acid A->D2 Catalyst Side Rxn

Caption: Competing pathways for starting materials leading to side products.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 4-Iodobenzoic acid (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5-3.0 mmol, 2.5-3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 or 4:1 ratio, ~10 mL total)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid and 4-methoxyphenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃). Then, add the degassed solvent mixture (DME/water).

  • Degassing: Sparge the resulting slurry with the inert gas for another 15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture. The mixture may change color.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (20 mL).

    • Acidify the aqueous mixture slowly with 2M HCl until the pH is ~2-3. A precipitate of the crude product should form.[4]

    • Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake with cold water and then a small amount of a cold nonpolar solvent (like hexane) to remove nonpolar impurities.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Rationale: The desired product, this compound, has different solubility properties than the common side products. The carboxylic acid group makes it soluble in basic aqueous solutions and less soluble in neutral/acidic conditions, while non-acidic impurities like 4,4'-dimethoxybiphenyl are more soluble in organic solvents.

Procedure:

  • Solvent Selection: A common solvent system for recrystallization is ethanol, acetic acid, or a mixture of polar organic solvents like DMF or Dioxane with water.[13]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound. Verify purity by NMR, LC-MS, and melting point analysis.

Summary of Key Impurities and Characteristics

Impurity NameStructureFormation PathwayMitigation Focus
4,4'-Dimethoxybiphenyl CH₃O-C₆H₄-C₆H₄-OCH₃Boronic Acid HomocouplingInert atmosphere, Pd(0) catalyst
Anisole C₆H₅-OCH₃ProtodeboronationMinimize water, optimize time/temp
Biphenyl-4,4'-dicarboxylic acid HOOC-C₆H₄-C₆H₄-COOHAryl Halide HomocouplingEfficient catalyst system
Benzoic Acid C₆H₅-COOHDehalogenationUse reactive halide (I > Br)

References

Troubleshooting Suzuki-Miyaura cross-coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into troubleshooting the Suzuki-Miyaura cross-coupling of aryl bromides. This guide is structured to help you diagnose problems methodically, understand the underlying chemical principles, and implement effective solutions.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to follow a logical diagnostic sequence. The workflow below outlines a systematic approach to identifying the root cause of a failed or low-yielding Suzuki-Miyaura reaction.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Troubleshooting Paths A Low or No Product Formation B Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) A->B C Identify Main Components: - Starting Materials Present? - Side Products Formed? B->C D No Reaction Occurred (Only Starting Materials) C->D Yes E Side Reactions Dominate C->E Yes F Low Conversion C->F Partial G Consult 'Low or No Conversion' FAQs: - Catalyst/Ligand Choice - Substrate Effects (Sterics, Electronics) - Catalyst Activity D->G H Consult 'Common Side Reactions' FAQs: - Homocoupling - Dehalogenation - Protodeboronation E->H I Consult 'Reaction Parameter Optimization' FAQs: - Base Selection - Solvent Effects - Temperature/Time F->I

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter. Each answer provides an explanation of the underlying chemistry and actionable steps to resolve the issue.

Low or No Conversion

Q1: My reaction shows low to no conversion of the starting materials. Where should I begin troubleshooting?

A1: When a reaction fails to proceed, it's essential to systematically re-evaluate the core components and conditions.

  • Confirm Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if they are old or have been stored improperly.[1] Heteroaryl boronic acids are particularly prone to this decomposition.[1] Consider using a freshly purchased bottle or a more stable boronic ester derivative like a pinacol ester.[1][2]

    • Solvent and Base: Ensure solvents are anhydrous (if required by the specific protocol) and bases are of appropriate quality. The base is crucial for activating the boronic acid to a more nucleophilic "ate" complex, which is necessary for transmetalation.[3][4]

  • Verify Catalyst Activity:

    • Palladium Source: The active catalyst in the Suzuki-Miyaura cycle is Pd(0).[1][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0).[1][6] This reduction can sometimes be inefficient. Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for easy activation can be beneficial.

    • Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[7][8] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Reaction Parameters:

    • Temperature: While many modern catalyst systems work at room temperature, the oxidative addition of some aryl bromides, especially electron-rich ones, can be slow and may require heating.[2][9]

    • Concentration: Reactions that are too dilute may proceed slowly. Check that your solvent volume is appropriate for the scale of your reaction.

Q2: How do I select the appropriate palladium catalyst and ligand for my aryl bromide?

A2: The choice of catalyst and ligand is critical and depends heavily on the electronic and steric properties of your aryl bromide.

  • For simple, unhindered aryl bromides: Standard, less sterically demanding ligands are often sufficient. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic choice that is often effective.[2] Alternatively, a combination of a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) can be used.[5]

  • For sterically hindered or electron-rich aryl bromides: These substrates are more challenging. Oxidative addition to the Pd(0) center is often the rate-limiting step and is disfavored by both steric bulk and high electron density on the aryl bromide.[9][10] To overcome this, you need a ligand that is both bulky and electron-donating.[2][5]

    • Mechanism of Action: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which facilitates oxidative addition.[11] Electron-donating ligands increase the electron density on the palladium center, which also accelerates the oxidative addition step.[5]

    • Recommended Ligands: The Buchwald biaryl phosphine ligands are the gold standard for these challenging substrates. Ligands like SPhos, XPhos, and RuPhos have proven to be exceptionally effective.[2][12]

Q3: My reaction with a sterically hindered aryl bromide (e.g., ortho-substituted) is failing. What specific conditions should I try?

A3: Coupling sterically hindered substrates requires a catalyst system that can accommodate the bulk and accelerate the key steps of the catalytic cycle.

  • Ligand Choice is Paramount: As mentioned above, bulky, electron-rich monophosphine ligands are essential. For di-ortho-substituted aryl bromides, highly hindered ligands like BI-DIME or AntPhos have been specifically developed and show excellent reactivity.[13][14][15]

  • Use a Strong, Non-nucleophilic Base: A strong base is often required to facilitate the transmetalation step with hindered boronic acids. Potassium phosphate (K₃PO₄) is a common and effective choice.[9] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can also be effective, but care must be taken as they can sometimes promote side reactions.[13]

  • Higher Temperatures are Often Necessary: The energy barrier for both oxidative addition and reductive elimination is higher for sterically congested substrates. Running the reaction at elevated temperatures (e.g., 80-110 °C in solvents like toluene or dioxane) is typically required.[12]

Q4: How should I adjust my reaction conditions for electron-rich or electron-deficient aryl bromides?

A4: The electronic nature of your aryl bromide significantly impacts the rate-determining oxidative addition step.

  • Electron-Deficient Aryl Bromides (with groups like -NO₂, -CN, -CO₂R): These are generally more reactive substrates. The electron-withdrawing groups make the carbon-bromine bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[9][16] Standard conditions, such as Pd(PPh₃)₄ with Na₂CO₃ in a solvent like aqueous dioxane, often work well.[17]

  • Electron-Rich Aryl Bromides (with groups like -OMe, -NMe₂, alkyl): These are challenging substrates because the high electron density at the reaction center slows down the oxidative addition step.[9] To promote the reaction, you need to use a more reactive catalyst system. This involves pairing a palladium source with a bulky, electron-donating ligand (e.g., SPhos, RuPhos) and often requires a stronger base (e.g., K₃PO₄) and higher temperatures.[2][18]

Common Side Reactions

Q5: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I prevent this homocoupling?

A5: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.[7] It is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][8]

    • Solution: Rigorous exclusion of oxygen is the most effective preventative measure. This involves thoroughly degassing your solvent (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and running the reaction under a strict inert atmosphere.[8]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.[8]

    • Solution: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue. If using a Pd(II) source, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) at the start of the reaction.[19]

G cluster_0 Homocoupling Pathways A Oxygen (O₂) B Pd(0) A->B Oxidizes C Pd(II) B->C E Ar-Ar (Homocoupling Product) C->E Reacts with D 2 Ar-B(OH)₂ D->E F Pd(II) Precatalyst (e.g., Pd(OAc)₂) D->F F->E Directly reacts with

Caption: Key pathways leading to boronic acid homocoupling.

Q6: My starting aryl bromide is being converted into the corresponding arene (dehalogenation). What causes this and how can I minimize it?

A6: Dehalogenation is the reductive cleavage of the carbon-bromine bond, replacing the bromine with a hydrogen atom.[20] This side reaction is often promoted by certain reagents and conditions.

  • Causes: After oxidative addition, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This can be followed by reductive elimination to yield the dehalogenated arene (Ar-H).[1] Common hydride sources include:

    • Bases: Some bases, particularly alkoxides in the presence of trace water or alcohols, can generate hydride species.

    • Solvents: Solvents like alcohols can act as hydride donors, especially at elevated temperatures.[1]

    • Impurities: Impurities in the boronic acid or other reagents can sometimes act as hydride sources.

  • Solutions:

    • Choice of Base: Switch to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[20]

    • Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene instead of alcohols if dehalogenation is a significant problem.[2]

    • Lower Temperature: High temperatures can accelerate dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[20]

Q7: I suspect my boronic acid is decomposing during the reaction (protodeboronation). How can I confirm this and what can I do to prevent it?

A7: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich and heteroaryl boronic acids.[1]

  • Confirmation: The primary byproduct will be the arene corresponding to your boronic acid (Ar'-H). This can be identified in your crude reaction mixture by GC-MS or by comparing with an authentic sample on TLC.

  • Causes and Prevention:

    • Aqueous Conditions: The reaction is often facilitated by water and can be accelerated under either acidic or basic conditions.[21][22] While some water is often beneficial for the Suzuki-Miyaura coupling, excessive amounts or prolonged reaction times in aqueous media can exacerbate protodeboronation.

    • Solution 1: Use Boronic Esters: Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][2] They can be used directly, as they will hydrolyze in situ under the basic reaction conditions to the active boronic acid.[23][24]

    • Solution 2: Minimize Water: While anhydrous conditions can be challenging and are not always optimal for the coupling itself, reducing the amount of water in the solvent system can help.[1]

    • Solution 3: Use Fluoride: In some cases, using a fluoride source like KF or CsF as the base can suppress protodeboronation while still promoting the desired coupling.[4]

Reaction Parameter Optimization

Q8: How critical is the choice of base, and which one should I use?

A8: The base is a critical component with multiple roles in the catalytic cycle, primarily activating the boronic acid for transmetalation.[2][25] The choice of base can dramatically affect the reaction outcome. There are two primary mechanistic proposals for its role:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex [ArB(OH)₃]⁻, which then readily transmetalates to the palladium center.[3][26]

  • Hydroxide Pathway: The base exchanges with the halide on the palladium complex (Ar-Pd-X) to form a palladium hydroxide species (Ar-Pd-OH). This species then reacts with the neutral boronic acid.[3]

The optimal base depends on the substrates:

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used for reactive aryl bromides (electron-deficient) and simple boronic acids. They are generally well-tolerated by most functional groups.[3]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often necessary for less reactive, electron-rich, or sterically hindered aryl bromides. The stronger basicity more effectively promotes the formation of the active boronate species.[2][3]

  • Fluoride Bases (e.g., KF, CsF): Fluoride ions are believed to form a hypervalent silicon species with any glassware, releasing hydroxide in a controlled manner, and also directly activate the boronic acid, making them useful for sensitive substrates.[4]

  • Organic Bases (e.g., triethylamine): Generally less effective for aryl bromides compared to inorganic bases.

  • Alkoxide Bases (e.g., KOtBu): Very strong bases used for highly challenging couplings, particularly with sterically hindered substrates.[13]

Q9: What is the best solvent for my Suzuki-Miyaura reaction?

A9: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and even selectivity.[27][28] There is no single "best" solvent, and the optimal choice depends on the specific reaction.

  • Ethers (Dioxane, THF): These are very common and effective solvents. They are polar enough to dissolve the various salts and complexes but are aprotic. A mixture with water (e.g., Dioxane:H₂O 4:1) is a standard starting point.[1]

  • Aromatic Hydrocarbons (Toluene, Xylenes): These are good choices for reactions that require higher temperatures, as they have high boiling points. They are non-polar and often used with strong bases like K₃PO₄.[1]

  • Alcohols (Isopropanol, Ethanol): Can be effective, but as noted earlier, they can sometimes lead to dehalogenation.[20]

  • Polar Aprotic Solvents (DMF, DMAc): These highly polar solvents can be very effective at dissolving all components and can accelerate the reaction.[28] However, they can be difficult to remove and may promote side reactions at high temperatures. The choice of solvent can sometimes influence which site reacts in molecules with multiple reactive halides.[27][29][30]

Q10: Is water necessary for the reaction to proceed?

A10: This is a topic of considerable mechanistic debate. For a long time, water was considered essential. The accepted mechanism for transmetalation often involves a bridging hydroxide (μ-OH) group between the palladium and boron atoms, which facilitates the transfer of the aryl group.[1] This hydroxide is generated from the base in the aqueous medium.

However, recent studies have shown that Suzuki-Miyaura couplings can proceed under strictly anhydrous conditions, particularly when using specific bases like potassium trimethylsilanolate (TMSOK).[1] In these cases, the trimethylsilanolate anion likely acts as the bridging ligand instead of hydroxide.

For most practical applications, a small amount of water is beneficial and often essential for efficient reaction. It aids in dissolving the inorganic base and facilitates the crucial transmetalation step. A typical starting point is a solvent mixture containing 10-25% water.[1]

Part 3: Reference Tables

Table 1: Ligand Selection Guide for Different Aryl Bromides

Aryl Bromide TypeChallengeRecommended Ligand ClassSpecific ExamplesRationale
Electron-Deficient Generally reactiveStandard PhosphinesPPh₃, P(o-tol)₃Oxidative addition is fast; complex ligands are often not required.[16][17]
Electron-Rich Slow oxidative additionBulky, Electron-Rich Biaryl PhosphinesSPhos, XPhos, RuPhosElectron-donating ligands accelerate oxidative addition.[2][18]
Sterically Hindered Slow oxidative addition & reductive eliminationHighly Bulky Biaryl or Specialty PhosphinesXPhos, RuPhos, BI-DIME, AntPhosBulkiness promotes formation of reactive monoligated Pd(0) species.[12][13][14]
Heteroaryl Catalyst inhibition, protodeboronation of partnerElectron-Rich Biaryl Phosphines, NHC LigandsSPhos, IPrElectron-rich ligands can overcome catalyst inhibition by heteroatom coordination.[31]

Table 2: Base and Solvent Recommendations for Common Scenarios

ScenarioRecommended BaseRecommended Solvent(s)Rationale
General Purpose / Screening K₂CO₃ or Na₂CO₃Dioxane/H₂O, Toluene/H₂OMild, effective for a broad range of unchallenging substrates.[3]
Electron-Rich/Hindered Substrates K₃PO₄ or Cs₂CO₃Toluene, Dioxane, 2-MeTHFStronger base needed to promote transmetalation with less reactive partners.[2][9]
Base-Sensitive Functional Groups KF or K₃PO₄THF, DioxaneMilder conditions that are less likely to cause hydrolysis of esters, etc.[4]
Dehalogenation is an Issue K₂CO₃ or K₃PO₄Toluene, Dioxane (aprotic)Avoids solvents that can act as hydride donors.[20]
Protodeboronation is an Issue K₃PO₄ or CsFToluene, Dioxane (less water)Use of boronic esters is the primary solution; minimizing water can also help.[1][2]

Part 4: References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (National Institutes of Health)

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (Israel Journal of Chemistry)

  • How to avoid homocoupling in Suzuki reactions with palladium catalysts. (BenchChem)

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (World Wide Journal of Multidisciplinary Research and Development)

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (MDPI)

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (ResearchGate)

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (ResearchGate)

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. (Reddit)

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (American Chemical Society)

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (ResearchGate)

  • Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (BenchChem)

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (BenchChem)

  • Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs)

  • Suzuki-Miyaura Coupling. (Chemistry LibreTexts)

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (Journal of the American Chemical Society)

  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. (BenchChem)

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (The Royal Society of Chemistry)

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (ResearchGate)

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (MDPI)

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (PubMed)

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (ResearchGate)

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (National Institutes of Health)

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (ResearchGate)

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (ACS Publications)

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (Journal of the American Chemical Society)

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (Journal of the American Chemical Society)

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (ACS Publications)

  • Suzuki Coupling. (Organic Chemistry Portal)

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. (ResearchGate)

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (Morressier)

  • Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. (BenchChem)

  • Clean and fast cross-coupling of aryl halides in one-pot. (Beilstein Journals)

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (ResearchGate)

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (University of Windsor)

  • 2.6: Suzuki-Miyaura Coupling. (Chemistry LibreTexts)

  • Diagnosing issues with a failed Suzuki coupling?. (Reddit)

  • Which conditions are favorable for the efficient Suzuki coupling?. (ResearchGate)

References

Technical Support Center: Optimizing Suzuki Coupling of Methoxy-Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with methoxy-substituted aryl halides. As electron-rich and sometimes sterically hindered substrates, they require careful optimization beyond standard protocols. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction has low or no yield, but my starting aryl halide is consumed. What are the likely side reactions?

When the starting material is consumed without significant formation of the desired product, competitive, non-productive pathways are likely dominating. For methoxy-substituted substrates, the primary culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your organoboron partner, replacing it with a hydrogen atom from a proton source (like water).[1] Electron-rich boronic acids are particularly susceptible to this side reaction, which is often accelerated by the presence of base and water.[1] If you are observing your boronic acid degrading over the course of the reaction, this is a strong possibility.

    • Solution:

      • Use Anhydrous Conditions: Meticulously dry your solvents and reagents. While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are generally more resistant to premature decomposition and are cleaved in situ during the catalytic cycle.[1]

      • Optimize Base Addition: Use a weaker base or ensure the base is not in vast excess, as this can promote the unwanted side reaction.

  • Homocoupling: The organoboron reagent can couple with itself to form a symmetrical biaryl byproduct (Ar'-Ar'). This reaction becomes competitive when the desired cross-coupling is slow, which is often the case with electron-rich aryl halides due to the slow oxidative addition step.[1]

    • Solution:

      • Accelerate Oxidative Addition: The most effective strategy is to switch to a more active catalyst system. Use a palladium precursor with a bulky, electron-rich phosphine ligand (see FAQ 2). This will speed up the rate-limiting oxidative addition step, allowing the desired cross-coupling to outcompete the homocoupling pathway.[2][3]

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Dehalogenation: In this process, the aryl halide is reduced to the corresponding arene (Ar-H). This can occur after oxidative addition if the palladium complex acquires a hydride ligand, often from the solvent or an amine base, followed by reductive elimination.[2]

    • Solution: Choose your solvent and base carefully. If using an alcohol solvent or amine base, consider switching to an alternative like K₃PO₄ or Cs₂CO₃ in a solvent such as dioxane or toluene.[4]

Q2: The reaction is extremely slow or stalls completely with unreacted starting materials. How can I improve the reaction rate?

A sluggish reaction with these substrates almost always points to a difficult oxidative addition step. The electron-donating methoxy group enriches the aryl halide with electron density, making it less electrophilic and thus less reactive toward the electron-rich Pd(0) catalyst.[1][5] This is the rate-determining step of the catalytic cycle.[6]

  • Causality: To accelerate this step, you must increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-X bond.

    • Solution: Employ a Specialized Ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need to use a more powerful, electron-donating ligand.

      • Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are excellent choices.[7] Their strong electron-donating ability and large cone angles promote both oxidative addition and the final reductive elimination step.[3]

      • Biaryl Monophosphines: These are state-of-the-art ligands for challenging couplings. Examples include SPhos, RuPhos, and XPhos. Their steric bulk and electronic properties are finely tuned to create highly active catalysts.[8]

      • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are also very strong electron donors and can be highly effective.[7]

Q3: My ortho-methoxy-substituted aryl halide is unreactive. How do I overcome the steric hindrance?

The presence of a substituent at the ortho position introduces significant steric bulk around the reaction center, which can hinder the approach of the palladium catalyst for oxidative addition.[1] This is in addition to the electronic deactivation from the methoxy group.

  • Causality: The ligand on the palladium catalyst must be bulky enough to promote reductive elimination but not so large that it prevents the initial oxidative addition with the sterically encumbered substrate.

    • Solution: Strategic Ligand Selection.

      • Balance is Key: While bulky ligands are generally preferred, extremely bulky ligands might exacerbate the steric clash. Ligands from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) often provide the right balance of steric and electronic properties to facilitate the coupling of hindered substrates.[9]

      • Increase Temperature: For sterically demanding couplings, higher temperatures (e.g., refluxing toluene or xylene, 110-140 °C) may be necessary to overcome the higher activation energy barrier.[9] Ensure your catalyst is stable at these temperatures.

      • Consider a Nickel Catalyst: In some highly challenging cases, nickel-based catalysts can be effective for coupling sterically hindered partners where palladium catalysts fail.[10]

Q4: The catalyst appears to be decomposing (the solution turns black) during the reaction. What causes this and how can I prevent it?

The formation of a black precipitate is typically indicative of the formation of palladium black, an inactive, agglomerated form of palladium metal.[1] This happens when the Pd(0) species in the catalytic cycle is not sufficiently stabilized by its coordinating ligands, especially at high temperatures.

  • Causality: The ligands are responsible for keeping the palladium atoms soluble and catalytically active. If the ligand concentration is too low, or if the ligand itself is not robust, the palladium will precipitate out of the solution.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: Instead of a 1:1 or 2:1 ligand-to-palladium ratio, try increasing it to 3:1 or 4:1. The excess ligand helps to better stabilize the active catalytic species.

      • Use More Robust Ligands: Biaryl phosphine ligands are generally more thermally stable and provide better stabilization than simple triaryl- or trialkylphosphines, making them less prone to decomposition at the elevated temperatures often required for these couplings.[3]

      • Lower the Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C).[1]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the optimization of these reactions.

Q1: Why are methoxy-substituted aryl halides considered "challenging" substrates for Suzuki coupling?

The primary challenge stems from electronics . The methoxy group (-OCH₃) is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, including at the carbon atom bonded to the halide. The oxidative addition step involves the nucleophilic attack of the Pd(0) catalyst onto this carbon. By making the carbon atom more electron-rich, the methoxy group deactivates the substrate towards this critical, often rate-limiting, step.[5][11] This effect is most pronounced when the methoxy group is ortho or para to the halide.

Q2: How do I choose the right palladium catalyst system (precatalyst and ligand)?

A "catalyst system" consists of a palladium source (precatalyst) and a supporting ligand. For methoxy-substituted aryl halides, the ligand is the most critical component .

  • Palladium Precatalyst: Standard sources like Pd(OAc)₂ (palladium acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are excellent choices.[7] They are stable in air and are reduced in situ to the active Pd(0) species.

  • Ligand Selection: The ligand must be a strong electron donor to counteract the deactivating effect of the methoxy group.[3][12]

    • For Aryl Bromides/Iodides: Bulky trialkylphosphines (e.g., P(t-Bu)₃) or moderately bulky biaryl phosphines (e.g., SPhos) are highly effective.

    • For Aryl Chlorides: Due to the strength of the C-Cl bond, only the most active catalyst systems will work.[5] Here, biaryl phosphine ligands (XPhos, RuPhos) or potent NHC ligands are often required.[3][7]

Q3: What is the role of the base, and how does its choice affect the outcome?

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This "activated" species is then able to transfer its organic group to the palladium center much more efficiently.[7][10]

  • Choosing a Base:

    • Strong Inorganic Bases like K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), and K₂CO₃ (potassium carbonate) are generally the most effective for these challenging couplings.[4] They are strong enough to form the active boronate species without introducing competing nucleophiles.

    • Fluoride sources like KF or CsF can also be effective, particularly if your substrate has base-sensitive functional groups like esters.[7][13]

    • Organic bases (e.g., triethylamine) are typically not strong enough and can sometimes act as ligands themselves, interfering with the catalyst.

Q4: Which solvent system is optimal for coupling electron-rich aryl halides?

The ideal solvent should dissolve all reactants and be stable at the required reaction temperature. Biphasic systems are often employed.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are the most common primary solvents.[2] Toluene is excellent for higher-temperature reactions (>100 °C).

  • Aqueous Co-solvent: A small amount of water is often added (e.g., a 4:1 or 5:1 ratio of organic solvent to water). The water helps to dissolve the inorganic base (like K₃PO₄), which facilitates the activation of the boronic acid.[4] However, as noted in the troubleshooting section, excess water can promote protodeboronation. Careful balance is required.

Q5: How critical is it to maintain inert and anhydrous conditions?

This is absolutely critical for success and reproducibility.

  • Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen. If oxygen is present, it will oxidize Pd(0) to inactive Pd(II), killing the catalyst. Therefore, the reaction vessel must be thoroughly purged of air and maintained under an inert atmosphere (e.g., Argon or Nitrogen). This is typically done using a vacuum/backfill cycle or by bubbling inert gas through the solvent.[1]

  • Anhydrous Conditions: While a small amount of water is often beneficial (see Q4), using generally dry reagents and solvents is good practice to minimize the risk of protodeboronation, especially with sensitive boronic acids.[1]

Part 3: Protocols & Data

Experimental Protocol: General Procedure for Suzuki Coupling of 4-Chloroanisole

This protocol uses a highly active biaryl phosphine ligand system suitable for a challenging, electron-rich aryl chloride.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.044 mmol, 4.4 mol%).

  • Inerting the Atmosphere:

    • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon gas. Repeat this vacuum/argon cycle a total of three times to ensure all oxygen is removed.[1]

  • Solvent Addition:

    • Add 4-chloroanisole (1.0 mmol, 1.0 equiv) via syringe.

    • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe. The solvents should be degassed beforehand by bubbling argon through them for at least 30 minutes.

  • Reaction:

    • Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Data Tables

Table 1: Recommended Catalyst Systems for Methoxy-Substituted Aryl Halides

Aryl Halide TypeMethoxy PositionRecommended Ligand(s)Typical Pd SourceRationale
Aryl Chloride (Ar-Cl)ortho, meta, paraXPhos, SPhos, RuPhos, P(t-Bu)₃Pd₂(dba)₃ or Pd(OAc)₂Requires highly electron-rich and bulky ligands to overcome the strong C-Cl bond and promote oxidative addition.[3][5]
Aryl Bromide (Ar-Br)para, metaSPhos, P(t-Bu)₃, PCy₃Pd(OAc)₂Less challenging than chlorides, but still benefits from electron-rich ligands to ensure high efficiency.[7]
Aryl Bromide (Ar-Br)orthoSPhos, XPhos, AntPhosPd₂(dba)₃Requires ligands that can navigate steric hindrance while remaining highly active.[9]
Aryl Iodide (Ar-I)AnyPPh₃, SPhosPd(PPh₃)₄ or Pd(OAc)₂The C-I bond is the weakest, making oxidative addition easier. While standard ligands may work, specialized ligands ensure faster, cleaner reactions.[14]

Table 2: Comparison of Common Bases for Coupling of 4-Bromoanisole

EntryBase (3.0 equiv)SolventCatalyst SystemTemperatureYield (%)Reference
1K₃PO₄Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)90 °C92[4]
2Cs₂CO₃Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)90 °C88[4]
3K₂CO₃Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)90 °C85[4]
4KFDioxanePd₂(dba)₃ / P(t-Bu)₃110 °CGood to Excellent[13][15]

Note: Yields are highly substrate and ligand dependent. This table serves as a general guide.

Part 4: Visualizations

Diagrams of Key Processes

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Limiting Step) pd0->oa Ar-X catalyst_regen Catalyst Regeneration pd2_halide Ar-Pd(II)(X)L₂ oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)(Ar')L₂ transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][16]

Troubleshooting_Workflow start Problem: Low Product Yield check_sm Is Starting Material (Aryl Halide) Consumed? start->check_sm side_reactions Issue: Side Reactions Dominating check_sm->side_reactions Yes inactive_reaction Issue: Slow/Stalled Reaction check_sm->inactive_reaction No sm_consumed Yes solution1 Solutions: 1. Use Pinacol Boronic Ester 2. Use More Active Catalyst 3. Ensure Anhydrous Conditions side_reactions->solution1 sm_not_consumed No solution2 Solutions: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) 2. Increase Temperature 3. Check Base and Solvents inactive_reaction->solution2

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.

Ligand_Effect cluster_0 Effect of Bulky Ligand Pd Pd Product Ar-Ar' Pd->Product Accelerated Reductive Elimination Ar1 Ar Ar1->Pd Ar2 Ar' Ar2->Pd L1 L L1->Pd L2 L L2->Pd caption Bulky, electron-rich ligands (L) create steric pressure, forcing the Ar and Ar' groups closer and accelerating their elimination to form the product.

Caption: Bulky ligands accelerate the crucial reductive elimination step.[3]

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl byproduct. This is highly undesirable as it consumes the boronic acid, thereby reducing the yield of the intended cross-coupled product. Furthermore, the homocoupled byproduct often has similar physical properties to the target molecule, which can significantly complicate purification efforts.[1][2][3]

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3][4] Rigorous exclusion of oxygen is therefore a critical measure to suppress this pathway.[1][5][6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[1][7] This reaction also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it can be a significant source of byproduct, especially at the beginning of the reaction before the main catalytic cycle is established.[2][7]

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II)_O2 Pd(II)_O2 Pd(0)->Pd(II)_O2 O₂ (Oxidation) Dimer_O2 R-R (Homocoupling) Pd(II)_O2->Dimer_O2 2 R-B(OH)₂ Dimer_O2->Pd(0) Regeneration Pd(II)_Pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Dimer_Pre R-R (Homocoupling) Pd(II)_Pre->Dimer_Pre 2 R-B(OH)₂ Pd(0)_active Pd(0) Dimer_Pre->Pd(0)_active Reduction to Active Catalyst

Q3: How does the choice of palladium source impact the extent of homocoupling?

A3: The selection of the palladium source is a critical factor. As mentioned, Pd(II) precatalysts like Pd(OAc)₂ can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[2][3][7] Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often mitigate this initial burst of homocoupling.[8][9] However, even with a Pd(0) source, the presence of oxygen can lead to the in-situ formation of Pd(II) species, leading back to the homocoupling side reaction.[4][7]

Q4: What is the role of the base in boronic acid homocoupling?

A4: The base is essential for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle.[10] However, an inappropriate choice of base can exacerbate homocoupling. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred as they are less likely to promote side reactions compared to strong bases like sodium hydroxide (NaOH).[1] The base can also synergistically act with the boronic acid to facilitate the leaching of palladium oxide species from the catalyst surface, which can then participate in homocoupling.[11][12][13]

Q5: Can the choice of ligands for the palladium catalyst help in preventing homocoupling?

A5: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective at promoting the desired reductive elimination step of the cross-coupling cycle.[9] This acceleration of the productive pathway can outcompete the side reactions leading to homocoupling.[7] Furthermore, certain ligands can help stabilize the Pd(0) state and prevent its oxidation to the homocoupling-promoting Pd(II) state.[7][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Check_Catalyst What is the Palladium source? Check_Oxygen->Check_Catalyst Yes Solution_Oxygen Implement rigorous degassing protocol (sparging or freeze-pump-thaw) Check_Oxygen->Solution_Oxygen No Check_Base Is the base choice optimal? Check_Catalyst->Check_Base Pd(0) Solution_Catalyst_Pd0 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) Check_Catalyst->Solution_Catalyst_Pd0 Pd(II) Solution_Catalyst_Reducer Add a mild reducing agent (e.g., potassium formate) with Pd(II) source Check_Catalyst->Solution_Catalyst_Reducer Pd(II) Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp Yes Solution_Base Screen weaker inorganic bases (K₂CO₃, K₃PO₄) Check_Base->Solution_Base No Solution_Temp Optimize to the lowest effective temperature Check_Temp->Solution_Temp Yes End Re-evaluate reaction parameters if issue persists Check_Temp->End No Solution_Catalyst_Pd0->Check_Base Solution_Catalyst_Reducer->Check_Base

Issue 1: Significant Formation of Homocoupling Byproduct Detected by TLC/LC-MS

Possible Cause 1: Presence of Dissolved Oxygen

  • Explanation: As detailed in the FAQs, oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[1][2][3]

  • Solution: Implement a rigorous deoxygenation protocol for all solvents and the reaction mixture.

    Experimental Protocol: Deoxygenation by Inert Gas Sparging

    • Combine the aryl halide, boronic acid, base, and ligand in a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and establish an inert atmosphere by purging with high-purity nitrogen or argon for 10-15 minutes.

    • Add the solvent(s) via syringe.

    • Perform a subsurface sparge by bubbling the inert gas directly into the solution through a long needle for at least 20-30 minutes while stirring.[2][6][8]

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Maintain a positive inert gas atmosphere throughout the course of the reaction.

Possible Cause 2: Use of a Pd(II) Precatalyst

  • Explanation: The in-situ reduction of a Pd(II) precatalyst can initiate homocoupling of the boronic acid.[1][2][7]

  • Solution A: Switch to a Pd(0) source.

    ParameterRecommendationRationale
    Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄Directly provides the active Pd(0) species, bypassing the initial reduction step that can cause homocoupling.[8][9]
  • Solution B: Add a mild reducing agent.

    • Explanation: The addition of a mild reducing agent can facilitate the reduction of the Pd(II) precatalyst to Pd(0) without interfering with the catalytic cycle.

    • Recommendation: The addition of potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[6][15]

    Experimental Protocol: Suzuki Coupling with a Mild Reducing Agent

    • To a deoxygenated mixture of the aryl halide, boronic acid, and base, add potassium formate (approximately 1.2 equivalents).

    • Add the Pd(II) precatalyst (e.g., Pd(OAc)₂) and ligand.

    • Proceed with the reaction under an inert atmosphere.

Issue 2: Homocoupling Persists Despite Deoxygenation and Use of a Pd(0) Catalyst

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: While higher temperatures can increase the rate of the desired Suzuki coupling, they can also disproportionately accelerate the rate of side reactions, including homocoupling and catalyst decomposition.[1][16]

  • Solution: Optimize the reaction temperature.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 50-60 °C) and gradually increase it if the reaction is sluggish.

Possible Cause 2: Inappropriate Base or Solvent System

  • Explanation: The choice of base and solvent can influence the rate of both the desired reaction and the homocoupling side reaction. Aprotic solvents are generally preferred, and an excess of water can sometimes promote homocoupling.[1]

  • Solution: Screen different bases and solvent systems.

ParameterRecommended OptionsRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are often less prone to inducing side reactions compared to strong bases like NaOH or alkoxides.[1][17]
Solvent 1,4-Dioxane, Toluene, THFAprotic solvents are commonly effective at minimizing homocoupling.[1] The amount of water as a co-solvent should be optimized.

Possible Cause 3: High Instantaneous Concentration of Boronic Acid

  • Explanation: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.

  • Solution: Employ slow addition of the boronic acid.

    Experimental Protocol: Slow Addition of Boronic Acid

    • Set up the reaction with the aryl halide, base, catalyst, and ligand in the reaction flask.

    • Dissolve the boronic acid in a portion of the degassed solvent.

    • Add the boronic acid solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.[1][18]

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize these valuable compounds. Catalyst deactivation is a common hurdle that can lead to decreased reaction yields, reproducibility issues, and increased costs.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and address catalyst deactivation in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My Suzuki-Miyaura reaction for biphenyl carboxylic acid synthesis has stalled or is showing low conversion. How can I determine if catalyst deactivation is the cause?

Answer:

A stalled reaction or low conversion is a classic symptom of catalyst deactivation. The first step is to systematically investigate the potential causes.

Initial Diagnostic Workflow:

  • Verify Reagent Purity: Impurities in your starting materials, such as the aryl halide, boronic acid, base, or solvent, can act as catalyst poisons.[4] Amines, in particular, should be purified by distillation or filtration through activated alumina before use.[4]

  • Ensure Inert Atmosphere: The active Pd(0) or Ni(0) species is highly sensitive to oxygen.[5] The formation of palladium black is a visual indicator of catalyst decomposition due to oxidation.[5] Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[5]

  • Monitor for Visual Cues: As mentioned, the formation of black precipitates (palladium or nickel black) is a strong indicator of catalyst aggregation and deactivation.[5][6]

If these initial checks do not resolve the issue, a more in-depth investigation into the specific deactivation mechanism is warranted.

Question 2: I've observed the formation of palladium black in my reaction. What causes this, and how can I prevent it?

Answer:

The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into inactive nanoparticles.[5][7] This is a common deactivation pathway.

Causality:

  • Ligand Dissociation: Insufficiently stabilized Pd(0) species can aggregate. This can be due to an inappropriate choice of ligand or an insufficient ligand-to-metal ratio.[5]

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst complex, leading to aggregation.[5][8]

  • Oxidation: Exposure to oxygen will oxidize the active Pd(0) to inactive palladium oxides, which can then precipitate.[5]

Prevention Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to sterically protect and stabilize the palladium center.[5]

  • Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help prevent catalyst deactivation. However, a large excess can sometimes inhibit the reaction.[4][5]

  • Temperature Control: Operate the reaction at the lowest temperature that provides a reasonable reaction rate.[5]

  • Rigorous Inert Atmosphere: As stated before, ensure all reagents and the reaction vessel are free of oxygen.[5]

Question 3: My reaction is sluggish, and I suspect catalyst poisoning. What are common poisons in biphenyl carboxylic acid synthesis, and how can I identify them?

Answer:

Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of a substance onto its active sites.[1][9][10]

Common Catalyst Poisons:

Poison ClassExamplesSource
Sulfur CompoundsHydrogen sulfide (H₂S), thiols, thiophenesImpurities in starting materials or reagents.[1][9]
HalidesExcess iodides or bromidesFrom starting materials; can form inactive M₂PdX₄ species.[4]
Nitrogen CompoundsNitriles, nitro compounds, certain heterocyclesImpurities or functional groups on substrates.[9]
Heavy MetalsLead, mercury, zincContaminants from previous reaction steps or equipment.[11]
Carbon Monoxide (CO)Can arise from decomposition of organic moleculesByproduct of certain reactions.[1][9]

Diagnostic Protocol for Identifying Poisons:

  • Feedstock Analysis: Analyze your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect impurities.

  • Catalyst Surface Analysis: If you can isolate the deactivated catalyst, surface-sensitive analytical techniques can provide direct evidence of poisoning.[12]

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface and provide information about their chemical state.[12][13][14]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): After digesting the catalyst, this technique can quantify the amount of poisoning elements.[5]

Question 4: I am using a nickel catalyst for my cross-coupling reaction, and it deactivates quickly. Are there specific deactivation pathways for nickel catalysts?

Answer:

Yes, nickel catalysts have distinct deactivation mechanisms compared to palladium.

Key Deactivation Pathways for Nickel Catalysts:

  • Dimerization of Ni(II) Intermediates: A common deactivation pathway involves the dimerization of Ni(II) aryl intermediates, especially in the presence of a base like OH⁻.[15][16] This forms a stable, catalytically inactive dimer.

  • Accumulation of Low-Valent Nickel Species: In photoredox/nickel dual catalytic systems, a slow oxidative addition of electron-rich aryl halides can lead to an accumulation of Ni(0) or Ni(I) species. These can then aggregate to form inactive nickel black.[6]

  • Sensitivity to Protic Solvents: Nickel catalysts can be less tolerant of aqueous or protic conditions compared to palladium catalysts.[16]

Mitigation Strategies:

  • Ligand Design: The use of bulky, electron-donating ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can help prevent the dimerization of Ni(II) intermediates.[16]

  • Control of Reaction Conditions: In dual catalytic systems, adjusting the light intensity or wavelength can help balance the rates of reductive elimination and oxidative addition to prevent the buildup of low-valent nickel species.[6]

  • Solvent Choice: Using anhydrous, aprotic solvents is generally recommended for nickel-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between catalyst fouling and poisoning?

A1: Fouling is a physical process where substances deposit on the catalyst surface, blocking active sites. An example is the formation of heavy carbonaceous species ("coke").[2] Poisoning, on the other hand, is a chemical process involving strong chemisorption of impurities onto the active sites.[2]

Q2: Can a deactivated catalyst be regenerated?

A2: It depends on the deactivation mechanism.

  • Fouling: Catalysts deactivated by coking can often be regenerated by controlled oxidation (burning off the carbon deposits).[2][17]

  • Reversible Poisoning: Some poisons can be removed by washing or thermal treatment.[1]

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to permanent deactivation.[1]

  • Sintering: Thermal degradation leading to particle growth is generally irreversible.[8]

A common regeneration procedure for palladium catalysts involves washing with solvents to remove organic residues, followed by acid treatment and drying.[18][19]

Q3: How does the choice of base and solvent impact catalyst stability?

A3: The base and solvent are critical. An overly strong base can degrade sensitive substrates, leading to byproducts that may poison the catalyst.[5] The solvent affects the solubility of reagents and the stability of the catalyst. Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation.[5]

Q4: What analytical techniques are essential for characterizing a deactivated catalyst?

A4: A multi-technique approach is often necessary to understand the cause of deactivation.[13][20][21]

TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of metals.[12][13]
Transmission Electron Microscopy (TEM) Catalyst particle size, morphology, and evidence of sintering.[7][22]
X-ray Diffraction (XRD) Bulk crystal structure and phase composition.[20]
Brunauer-Emmett-Teller (BET) Analysis Surface area and porosity, which can be affected by fouling or sintering.[13][23]
Temperature-Programmed Desorption/Reduction (TPD/TPR) Strength of adsorption of species on the catalyst surface and reducibility of the metal.[13][20]

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathways

G A Active Catalyst (e.g., Pd(0)L2) B Poisoning A->B Impurities (S, N, etc.) C Sintering / Aggregation A->C High Temp. Poor Ligand Stability D Fouling A->D Byproduct Deposition E Leaching A->E Polar Solvents F Poisoned Catalyst (Blocked Active Sites) B->F G Aggregated Catalyst (e.g., Pd Black) C->G H Fouled Catalyst (Coke Deposits) D->H I Leached Catalyst (Loss of Active Metal) E->I

Caption: Common pathways for catalyst deactivation.

Troubleshooting Workflow

G Start Low Reaction Yield Check1 Verify Reagent Purity & Inert Atmosphere Start->Check1 Decision1 Problem Solved? Check1->Decision1 Check2 Observe for Precipitate (e.g., Pd Black) Decision1->Check2 No End Reaction Optimized Decision1->End Yes Decision2 Precipitate Present? Check2->Decision2 Action1 Optimize Ligand/Temp. Improve Inertness Decision2->Action1 Yes Check3 Analyze for Poisons (XPS, ICP-OES) Decision2->Check3 No Action1->Start Action2 Purify Feedstock Use Guard Bed Check3->Action2 Action2->Start

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Purification of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (MMBCA). This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this valuable building block and encountering challenges in achieving high purity. As a Senior Application Scientist, I have consolidated field-proven insights and troubleshooting strategies to help you navigate the common hurdles associated with this compound, particularly after its synthesis via the Suzuki-Miyaura cross-coupling reaction.

I. Understanding the Core Challenge: The Impurity Profile

The primary synthetic route to MMBCA is the palladium-catalyzed Suzuki-Miyaura coupling between a 4-halobenzoic acid (or its ester) and 4-methoxyphenylboronic acid. While efficient, this reaction is seldom perfectly clean. A successful purification strategy is therefore not just about isolating the product, but about systematically removing a predictable set of impurities.

Typical Impurity Profile Post-Suzuki Coupling:

Impurity Structure Origin Key Separation Principle
Homocoupled Byproduct 4,4'-DimethoxybiphenylUnwanted coupling of two 4-methoxyphenylboronic acid molecules.Lacks the acidic carboxylic group; it is a neutral compound.
Unreacted Starting Material e.g., 4-Iodobenzoic acidIncomplete reaction conversion.More polar than the biphenyl product.
Unreacted Boronic Acid 4-Methoxyphenylboronic acidUsed in excess; hydrolysis.Water-soluble; can be removed with aqueous washes.
Residual Palladium Catalyst Pd(0) or Pd(II) speciesThe catalyst used in the coupling reaction.Can be removed by filtration through celite or by specific scavengers.

II. Frequently Asked Questions (FAQs)

Q1: My crude NMR shows my desired product, but also a significant amount of a non-polar impurity with a methoxy signal. What is it and how do I get rid of it?

A1: This is almost certainly the homocoupled byproduct, 4,4'-dimethoxybiphenyl. It arises from the unwanted coupling of two molecules of your 4-methoxyphenylboronic acid, a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1][2][3]

The key to its removal lies in the difference in acidity. Your desired product is a carboxylic acid, while the homocoupled byproduct is neutral. You can exploit this using an acid-base extraction . See the detailed protocol in the Troubleshooting Guide (Section III).

Q2: I've performed an aqueous workup, but my product is still contaminated with starting materials. Why?

A2: While a standard aqueous workup can remove some water-soluble reagents like boronic acid, it is often insufficient to remove unreacted 4-halobenzoic acid or the desired product that might precipitate prematurely. The unreacted aryl halide is structurally similar to your product and may have comparable solubility in organic solvents. A carefully executed acid-base extraction is the most robust method to separate the acidic product from neutral and less acidic starting materials.

Q3: My product "oils out" during recrystallization instead of forming nice crystals. What's causing this?

A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[4]

  • Solution 1: Change your solvent system. Try a solvent with a lower boiling point or use a co-solvent system. For MMBCA, a mixture of ethanol and water is often effective.[5] You can dissolve the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Solution 2: Reduce impurity load. If your material is very impure, the impurities can act as a eutectic mixture, lowering the melting point. Perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Q4: My final product has a grayish or black tint. How do I remove this color?

A4: This discoloration is typically due to residual palladium catalyst. While much of it can be removed by filtering the reaction mixture through a pad of Celite® while still hot, trace amounts can persist.

  • For trace amounts: Recrystallization, sometimes with the addition of a small amount of activated carbon, can be effective.

  • For significant contamination: Specialized palladium scavengers, such as polymer-bound ethylenediamine or thiol-functionalized silica gel, can be used to sequester the metal before final purification steps.[6]

III. Troubleshooting Guides & Protocols

Guide 1: The Foundational Purification Strategy: Acid-Base Extraction

This technique is your most powerful tool for separating the acidic MMBCA from neutral impurities like the 4,4'-dimethoxybiphenyl homocoupled byproduct. The principle is to convert the carboxylic acid into its water-soluble carboxylate salt with a base, wash away the water-insoluble neutral impurities with an organic solvent, and then regenerate the pure, insoluble carboxylic acid by re-acidification.[6][7][8]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.

    • Scientist's Rationale: A mild base is used to selectively deprotonate the carboxylic acid without causing hydrolysis of other functional groups, should they be present. The resulting sodium salt of MMBCA is ionic and will partition into the aqueous layer.[6][7] The neutral homocoupled byproduct remains in the organic layer.

  • Separation: Combine all the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid (HCl), with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2).

    • Scientist's Rationale: Protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is poorly soluble in water and will precipitate out of the solution.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Guide 2: Achieving High Purity: Recrystallization

Recrystallization is essential for obtaining MMBCA with high crystalline purity, removing any co-precipitated impurities from the acid-base extraction. The key is selecting a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[4][9]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: Based on literature and experimental evidence, ethanol and acetic acid are good single solvents, while an ethanol/water mixture is an excellent co-solvent system for biphenyl carboxylic acids.[5][10]

  • Dissolution: Place the crude MMBCA in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual palladium), perform a hot filtration through a fluted filter paper.

  • Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Scientist's Rationale: Adding water, an anti-solvent, reduces the overall solubility of the organic product. By bringing the solution to the point of saturation at a high temperature, you create the ideal conditions for crystallization upon slow cooling.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

    • Scientist's Rationale: Slow cooling is crucial for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Guide 3: When Other Methods Fail: Chromatographic Purification

If your product is stubbornly impure or if you are working on a very small scale, column chromatography can be an effective, albeit more laborious, option.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. A gradient elution may be necessary.

    • Starting Point: Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Pro-Tip: Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of carboxylic acids by preventing tailing on the silica gel.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product (Post-Suzuki Reaction) celite_filtration Filter through Celite to remove bulk Pd start->celite_filtration acid_base Perform Acid-Base Extraction celite_filtration->acid_base check_purity_1 Check Purity (NMR/TLC) acid_base->check_purity_1 neutral_impurities Neutral Impurities (e.g., Homocoupled Product) Discard Organic Layer acid_base->neutral_impurities recrystallize Recrystallize check_purity_1->recrystallize Impure final_product Pure MMBCA check_purity_1->final_product Pure check_purity_2 Check Purity (NMR/HPLC) recrystallize->check_purity_2 check_purity_2->final_product Pure chromatography Column Chromatography check_purity_2->chromatography Still Impure chromatography->final_product

Caption: A typical workflow for purifying MMBCA.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Dissolved product in hot solvent cooling Cooling the solution start->cooling oiling_out Product 'Oils Out' cooling->oiling_out no_crystals No Crystals Form cooling->no_crystals crystals_form Crystals Form cooling->crystals_form reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Try First change_solvent Choose solvent with lower boiling point oiling_out->change_solvent If still fails concentrate Evaporate some solvent to concentrate no_crystals->concentrate Try First scratch_seed Scratch flask walls or add a seed crystal no_crystals->scratch_seed If still fails reheat_add_solvent->cooling concentrate->cooling scratch_seed->cooling

Caption: Decision tree for common recrystallization issues.

V. References

  • Acid-Base Extraction Principles. (n.d.). Department of Chemistry, University of California, Davis. Retrieved from a general organic chemistry laboratory manual.

  • BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.

  • ChemicalBook. (n.d.). 4,4'-Dimethoxybiphenyl(2132-80-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from --INVALID-LINK--

  • Wiley SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. BenchChem.

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Department of Chemistry.

  • PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Model biphenyl reaction. Retrieved from a discussion on the platform.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

  • ResearchGate. (n.d.). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives.

  • BenchChem. (2025). Technical Support Center: Optimizing Recrystallization and Purification. BenchChem.

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4. Retrieved from --INVALID-LINK--

  • Reddit. (n.d.). r/chemhelp - Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from --INVALID-LINK--

References

Removing palladium catalyst from 4'-methoxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for the Purification of 4'-Methoxy-4-biphenylcarboxylic Acid and Related Active Pharmaceutical Ingredients (APIs)

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual palladium in their synthesis of 4'-methoxy-4-biphenylcarboxylic acid and other APIs developed via palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding palladium contamination.

Q1: Why is removing palladium so critical in API synthesis?

A: Palladium is a heavy metal with documented toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products to ensure patient safety.[1][2][3] Palladium, often used in widely-employed reactions like Suzuki and Buchwald-Hartwig couplings, is classified as a Class 2B elemental impurity, meaning it must be controlled to an acceptable level.[1][2] Beyond regulatory compliance, residual palladium can sometimes interfere with or degrade the final API, affecting its stability and efficacy.[4]

Q2: What are the acceptable limits for palladium in a drug substance?

A: The permitted daily exposure (PDE) for palladium is a key metric. For oral medications, the PDE is 100 µ g/day .[5][6] Assuming a maximum daily dose of 10 grams of the drug product, this translates to a concentration limit of 10 parts per million (ppm).[5] For parenteral (injectable) routes, the limits are much stricter, with a PDE of 10 µ g/day , which corresponds to a 1 ppm limit under the same dosage assumption.[5] It is crucial to consult the latest ICH Q3D guidelines for specific cases.[2][3][7]

Q3: My crude 4'-methoxy-4-biphenylcarboxylic acid has a dark, blackish color after the Suzuki coupling. What does this indicate?

A: The dark coloration, often described as "palladium black," is typically due to the agglomeration and precipitation of palladium(0) species from the reaction mixture.[8][9] This can happen when the catalyst becomes unstable or when the reaction is complete. While it may seem like the palladium will be easy to filter, these fine particles can be colloidal and challenging to remove completely through simple filtration.

Q4: Is simple filtration through Celite® or silica gel enough to remove palladium?

A: While filtration through a pad of Celite® can remove heterogeneous palladium catalysts (like Pd/C) and some precipitated palladium black, it is often insufficient to remove all residual palladium, especially soluble or colloidal species.[10][11][12] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the product.[4][13] Therefore, a more targeted scavenging step is frequently necessary to meet stringent regulatory limits.[4]

II. Troubleshooting Guide: Common Palladium Removal Issues

This section provides a deeper dive into specific problems you might encounter and offers structured solutions.

Issue 1: High Palladium Levels (>50 ppm) Persist After Initial Filtration and Crystallization

Root Cause Analysis:

This common issue often stems from the presence of soluble palladium species that remain in the mother liquor and can co-crystallize with the product.[14] The choice of palladium catalyst and ligands, as well as the reaction workup conditions, significantly influences the state of the residual palladium.[1]

Troubleshooting Workflow:

G start High Pd Contamination (>50 ppm) scavenger Introduce a Metal Scavenger start->scavenger reassess Re-evaluate Crystallization start->reassess If scavenging is insufficient or causes product loss thiol Thiol-Based Scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) scavenger->thiol Effective for Pd(II) thiourea Thiourea-Based Scavenger (e.g., SiliaMetS® Thiourea) scavenger->thiourea Broad-spectrum for Pd species carbon Activated Carbon Treatment scavenger->carbon Cost-effective, but can cause product loss end Pd Levels < 10 ppm thiol->end thiourea->end carbon->end solvent Modify Crystallization Solvent System reassess->solvent additive Use Additives in Crystallization (e.g., N-acetylcysteine) reassess->additive solvent->end additive->end

Caption: Decision workflow for reducing high palladium levels.

Detailed Action Plan:

  • Select an Appropriate Scavenger: The most robust solution is often the use of a dedicated palladium scavenger.[14]

    • Thiol-functionalized silica gels are highly effective for scavenging various palladium species, particularly Pd(II).[1][15]

    • Thiourea-based scavengers are also versatile and widely used in the pharmaceutical industry.[15]

    • Activated carbon can be a cost-effective option, but it may lead to significant loss of the desired product due to non-specific adsorption.[14] Its effectiveness can also be variable.

  • Optimize Scavenging Conditions: The efficiency of scavenging depends on solvent, temperature, and time.[1]

    • Solvent: Choose a solvent in which your product is highly soluble to ensure maximum exposure to the scavenger.

    • Temperature: Slightly elevated temperatures (e.g., 40-60 °C) can increase the rate of scavenging, but should be tested to ensure product stability.

    • Time: Scavenging can take several hours; monitor the palladium levels over time to determine the optimal duration.[13]

  • Re-evaluate Crystallization: If scavenging alone is not sufficient, refining the crystallization step can be highly effective.

    • Solvent Choice: A different solvent system may alter the solubility of the palladium complexes, leaving more of them in the mother liquor.

    • Use of Additives: Adding a small amount of a chelating agent like N-acetylcysteine or thiourea to the crystallization mixture can help complex the palladium and keep it in the solution phase during product precipitation.[16]

Issue 2: Product Loss During Palladium Scavenging

Root Cause Analysis:

Product loss is typically due to non-specific binding of your API to the scavenger material. This is more common with broad-spectrum adsorbents like activated carbon but can also occur with functionalized silicas, especially if your molecule has functional groups that can interact with the scavenger.

Mitigation Strategies:

  • Scavenger Screening: Test a small panel of different scavengers (e.g., from different suppliers or with different functional groups) to find one with high affinity for palladium but low affinity for your product.

  • Stoichiometry Optimization: Do not use a large excess of the scavenger. Start with a calculated amount based on the initial palladium concentration and the scavenger's reported binding capacity. A typical starting point is 3-5 equivalents of scavenger relative to the residual metal.

  • Fixed-Bed Cartridge System: For larger scale operations, using a flow-through cartridge packed with the scavenger can be more efficient and minimize product loss compared to a batch slurry method.[17] This approach also improves handling and safety.

III. Experimental Protocols

The following are detailed, step-by-step procedures for common palladium removal techniques, optimized for a product like 4'-methoxy-4-biphenylcarboxylic acid.

Protocol 1: Batch Scavenging with Functionalized Silica

This protocol is a general guideline for using a silica-based scavenger like SiliaMetS® Thiol or Thiourea.

  • Dissolution: After the initial workup of your Suzuki reaction, dissolve the crude 4'-methoxy-4-biphenylcarboxylic acid in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the chosen silica-based scavenger (typically 10-20 wt% relative to the crude product, or 3-5 molar equivalents relative to the initial palladium catalyst loading).

  • Agitation & Heating: Stir the mixture vigorously at a temperature between room temperature and 60 °C. The optimal temperature and time should be determined experimentally, but a typical starting point is 4-16 hours at 40 °C.

  • Monitoring: Take small aliquots of the solution at different time points (e.g., 2h, 6h, 12h), filter them, and analyze for palladium content using ICP-MS or a similar sensitive technique.[16]

  • Filtration: Once the palladium level is acceptable, cool the mixture to room temperature and filter it to remove the scavenger. A sintered glass funnel or a funnel with a pad of Celite® is recommended.

  • Washing: Wash the filtered scavenger cake with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product, which can then be recrystallized if necessary.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent. Polar solvents are often preferred for this method.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® G-60) to the solution. A common starting amount is 5-10% by weight relative to the crude product.

  • Stirring: Stir the slurry at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. This step is critical, as carbon fines can be difficult to remove later.

  • Analysis: Analyze the filtrate for both palladium content and product yield to assess the effectiveness and potential for product loss.

IV. Data Summary and Comparison

The choice of palladium removal method is highly dependent on the specific reaction conditions and the nature of the API.[1] The table below summarizes the general characteristics of common methods.

MethodTypical EfficiencyProsCons
Filtration (Celite®) Low to ModerateSimple, fast, removes insoluble PdIneffective against soluble/colloidal Pd species[11]
Crystallization ModerateCan be integrated into workup, scalableMay concentrate Pd in crystals, system-dependent[14]
Activated Carbon Moderate to HighInexpensive, widely availableNon-selective, can lead to high product loss[15]
Thiol/Thiourea Scavengers Very High (<10 ppm)Highly selective, very effective[1][15]Higher cost, requires optimization[18]
Extraction Low to ModerateCan remove some polar Pd saltsOften inefficient, requires large solvent volumes[14]

V. Concluding Remarks

Successfully removing palladium catalysts to meet the stringent requirements for APIs is a multi-faceted challenge that often requires more than a single purification step.[4] A systematic approach, beginning with an understanding of the state of the palladium in your reaction mixture, followed by a logical selection and optimization of scavenging and purification techniques, is key to achieving a robust and scalable process. Always verify the final palladium concentration using a validated analytical method like ICP-MS.[16]

References

Improving the solubility of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 725-14-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this compound in experimental workflows.

Introduction to Solubility Challenges

This compound is a bifunctional molecule with a rigid biphenyl core, a polar carboxylic acid group, and a methoxy ether linkage. This structure contributes to its crystalline nature and often presents solubility challenges in common organic solvents, which can impede reaction kinetics, yield, and overall success of a synthesis. This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its structural features:

  • Biphenyl Core: The large, nonpolar biphenyl structure promotes π-π stacking, leading to a stable crystal lattice and favoring solubility in nonpolar and aromatic solvents.

  • Carboxylic Acid Group: This polar, protic group can form strong hydrogen bonds, contributing to its high melting point (253-256°C) and conferring some solubility in polar, protic solvents.[1][2] Its acidic nature (predicted pKa ≈ 4.28) is crucial for pH-dependent solubility strategies.[1][2]

  • Methoxy Group: The methoxy group adds some polarity and can act as a hydrogen bond acceptor, subtly influencing interactions with various solvents.

Q2: Is this compound soluble in water?

A2: No, it is generally considered insoluble in water under neutral conditions.[1] The hydrophobic biphenyl backbone dominates its interaction with water. However, its solubility in aqueous media can be significantly increased by adjusting the pH to be above its pKa, which deprotonates the carboxylic acid to form the more soluble carboxylate salt.

Q3: What are the primary safety considerations when handling this compound?

A3: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[3] It is known to cause skin and serious eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Troubleshooting Guide: Improving Solubility for Reactions

This section addresses common problems encountered when trying to dissolve this compound for chemical reactions.

Problem 1: My compound won't dissolve in my chosen reaction solvent at room temperature.

This is the most frequent challenge. The high melting point and crystalline nature of the compound suggest strong intermolecular forces that need to be overcome.

Solution Pathway:

start Initial Dissolution Failure solvent_selection Step 1: Re-evaluate Solvent Choice (See Table 1 for guidance) start->solvent_selection Analyze solvent polarity heating Step 2: Apply Heat solvent_selection->heating If still insoluble success Solubilization Achieved solvent_selection->success cosolvent Step 3: Introduce a Co-Solvent heating->cosolvent If precipitation occurs on cooling or solubility is still limited heating->success ph_mod Step 4: pH Modification (Base Addition) cosolvent->ph_mod For reactions tolerant to basic conditions cosolvent->success ph_mod->success cluster_0 Insoluble Acid Form (R-COOH) cluster_1 Soluble Salt Form (R-COO⁻) Acid This compound Poorly soluble in many polar solvents Salt 4'-Methoxy-[1,1'-biphenyl]-4-carboxylate Highly soluble in polar solvents Acid:f1->Salt:f0 + Base (e.g., K₂CO₃) - H⁺ Salt:f1->Acid:f0 + Acid (e.g., HCl) - Base

References

Stability and storage conditions for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 725-14-4). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers recommend room temperature storage.[3][4] It is crucial to protect the compound from moisture and incompatible substances, particularly strong oxidizing agents.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent and storage conditions. For short-term storage, prepare solutions fresh. If longer-term storage is necessary, use a dry, aprotic solvent and store at -20°C. It is advisable to perform a small-scale stability test for your specific solvent and concentration.

Q3: What is the expected shelf life of this compound?

A3: When stored as a solid under the recommended conditions (cool, dry, and tightly sealed), the compound is chemically stable under standard ambient conditions.[5] While a specific shelf life is not always provided, proper storage should ensure its integrity for several years. Always refer to the manufacturer's certificate of analysis for any lot-specific expiry dates.

Q4: Are there any specific light sensitivities I should be aware of?

A4: While not acutely sensitive to light, it is good laboratory practice to store the compound in an opaque or amber-colored vial to minimize potential photochemical degradation over extended periods. Some suppliers recommend storing in a cool and shaded area.[6]

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color from its typical white to off-white appearance or a change in its crystalline form.[3] Chemically, degradation may manifest as a decrease in purity, which can be assessed by techniques such as HPLC, or changes in its melting point.[3]

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Problem 1: The compound has discolored or appears clumpy.
  • Potential Cause: This often indicates moisture absorption or exposure to an incompatible substance. Clumping is a strong indicator of hydration.

  • Solution:

    • Do not use the compromised material for sensitive experiments where purity is critical.

    • If the material is valuable, you may attempt to dry it under a high vacuum. However, it is recommended to use a fresh, properly stored batch for best results.

    • Review your storage protocol to ensure containers are airtight and stored in a desiccator if necessary.

Problem 2: I'm observing poor solubility in my chosen solvent.
  • Potential Cause 1: Incorrect Solvent Choice. While solubility data can be limited, this class of compounds (biphenyl carboxylic acids) generally exhibits poor solubility in water.[7]

  • Solution 1: Consult literature for appropriate solvents used in similar applications. Organic solvents such as DMSO, DMF, and alcohols are often suitable.

  • Potential Cause 2: Compound Degradation. Impurities resulting from degradation can affect solubility characteristics.

  • Solution 2: Verify the purity of your compound using an appropriate analytical method (e.g., NMR, LC-MS). If degradation is confirmed, procure a new batch.

Problem 3: Inconsistent experimental results using the same batch of the compound.
  • Potential Cause 1: Non-homogeneity. If the compound has been stored for a long time, it may not be perfectly homogeneous.

  • Solution 1: Before weighing, ensure the material is a homogenous powder. If it has clumped, gently grind it in a mortar and pestle in a controlled, dry environment.

  • Potential Cause 2: Inconsistent Solution Preparation. The age and stability of stock solutions can be a major source of variability.

  • Solution 2: Always prepare fresh solutions for your experiments. If using a stock solution, ensure it has been stored correctly (protected from light, at the appropriate temperature) and has not exceeded its stability window.

Key Data and Protocols

Summary of Storage and Handling Parameters
ParameterRecommendationRationale
Physical Form SolidMaximizes long-term stability.
Temperature Cool, Room Temperature[3][4]Prevents thermal degradation.
Atmosphere Dry, Inert (optional)Minimizes hydrolysis and oxidation.[5]
Light Protect from light (shaded area)[6]Prevents potential photochemical reactions.
Container Tightly sealed, opaque/amber vial[1][5]Prevents exposure to moisture and light.
Incompatibilities Strong oxidizing agents[2]Avoids potential hazardous reactions.
Protocol: Visual Inspection of Compound Integrity
  • Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).

  • Observation: Dispense a small amount of the solid compound onto a clean, white weighing paper.

  • Color Check: Observe the color. It should be white to off-white.[3] Any significant deviation (e.g., yellowing, browning) may indicate degradation.

  • Texture Check: Examine the texture. The compound should be a crystalline powder. The presence of large, hard clumps can suggest moisture absorption.

  • Documentation: Record your observations in your lab notebook for the specific batch number.

Workflow for Investigating Compound Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action A Inconsistent Experimental Results Observed B Review Storage Conditions (Temp, Light, Moisture) A->B C Visually Inspect Compound (Color, Texture) A->C D Check Solution Prep Protocol (Solvent, Age) A->D E Perform Purity Analysis (e.g., HPLC, LC-MS) B->E C->E D->E F Purity Confirmed? E->F G Source New Batch of Compound F->G No H Re-evaluate Other Experimental Parameters F->H Yes

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 4'-Methoxybiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-methoxybiphenyl-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this key biaryl compound. Here, we provide in-depth, experience-driven answers to common challenges, detailed protocols, and a comparative analysis of different synthetic strategies.

Part 1: The Suzuki-Miyaura Coupling Route: The Workhorse

The Suzuki-Miyaura cross-coupling is the most prevalent method for synthesizing 4'-methoxybiphenyl-4-carboxylic acid due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[1] The reaction couples an aryl halide with an organoboron species, catalyzed by a palladium complex.[2]

Frequently Asked Questions (FAQs): The Suzuki Route

Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?

A1: The preference for Suzuki coupling stems from several key advantages. The organoboron reagents (boronic acids and esters) are generally non-toxic, thermally stable, and inert to water and oxygen, making them easy to handle at the benchtop.[3] The reaction conditions are typically mild and compatible with a wide range of functional groups, including the carboxylic acid and methoxy groups present in our target molecule. This high tolerance obviates the need for protecting groups, streamlining the synthesis. Furthermore, the byproducts are inorganic salts and water-soluble boron compounds, which simplifies purification.[3]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A2: The catalytic cycle involves three main steps centered around a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Q3: What is the critical role of the base in the reaction?

A3: The base is not merely a spectator; it is essential for the reaction to proceed. Its primary role is to activate the boronic acid.[7] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][9] This increased nucleophilicity is crucial for facilitating the transmetalation step, where the aryl group is transferred from boron to the palladium center.[2] The choice and strength of the base can significantly influence reaction rate and yield.[8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar1-Pd(II)-X Oxidative Adduct (Ar¹-Pd(II)-X) Pd(0)L2:e->Ar1-Pd(II)-X:w Oxidative Addition Ar1-Pd(II)-Ar2 Di-organopalladium Intermediate Ar1-Pd(II)-X:n->Ar1-Pd(II)-Ar2:n Transmetalation Ar1-Pd(II)-Ar2:s->Pd(0)L2:s Reductive Elimination Base Base (e.g., K₂CO₃) Boronate [Ar²-B(OH)₃]⁻ Base->Boronate Activation Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Boronate Boronate->Ar1-Pd(II)-Ar2 Aryl_Halide Ar¹-X Product Product (Ar¹-Ar²) Product_Output Product (Ar¹-Ar²) Product->Product_Output Boronic_Acid_Input Boronic Acid (Ar²-B(OH)₂) (e.g., 4-Methoxyphenylboronic acid) Boronic_Acid_Input->Boronic_Acid Aryl_Halide_Input Aryl_Halide_Input Aryl_Halide_Input->Aryl_Halide

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or a specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Deoxygenation: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture. Bubble the inert gas through the solution for 15-20 minutes. Subsequently, add the Pd(OAc)₂ and the phosphine ligand.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).[11]

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3, which will precipitate the carboxylic acid product.[12]

  • Isolation: Collect the precipitate by vacuum filtration. The aqueous layer can be further extracted with ethyl acetate to recover any dissolved product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system like ethanol or acetic acid to yield pure 4'-methoxybiphenyl-4-carboxylic acid.[13]

Troubleshooting Guide for Suzuki-Miyaura Synthesis

Q1: My reaction shows low or no conversion. What should I check first?

A1: This is a common issue that can often be traced to three areas:

  • Catalyst Deactivation: Oxygen is a primary culprit, as it can oxidize the active Pd(0) catalyst to an inactive state. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] The quality of the palladium source and phosphine ligand is also critical; use fresh reagents and ensure ligands have not been oxidized during storage.[10]

  • Reagent Quality: Boronic acids can degrade over time, particularly through a process called protodeboronation where the C-B bond is cleaved. Use fresh, high-purity boronic acid. The reactivity of the aryl halide also matters, with the general trend being I > Br > Cl.[10]

  • Insufficient Base: The base must be sufficiently soluble and strong enough to activate the boronic acid. If using K₂CO₃ in a mostly organic solvent, ensure vigorous stirring to facilitate the reaction, which occurs at the liquid-solid interface. Consider switching to a more soluble base like Cs₂CO₃ if problems persist.[12]

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling (e.g., formation of 4,4'-dimethoxybiphenyl) is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to Pd(0) is inefficient.[11]

  • Rigorous Degassing: This is the most effective preventative measure. Ensure all solvents are deoxygenated and the inert atmosphere is maintained throughout the reaction.

  • Use a Pd(0) Source: Using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that arises from issues with precatalyst reduction.[12]

Q3: My yield is low due to protodeboronation. What are my options?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major side reaction.[10]

  • Use Milder Bases: Strong bases can accelerate this side reaction. Switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[10][11]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction. Running the reaction under anhydrous conditions can suppress it.

  • Use Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA ester can protect it from premature decomposition.

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Residual palladium is a major concern, especially in pharmaceutical applications.

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This is effective at removing heterogeneous or precipitated palladium species.[14][15]

  • Scavenger Resins: For soluble palladium, treatment with a solid-supported scavenger resin is highly effective. These resins contain functional groups (like thiols) that chelate the palladium, which can then be removed by simple filtration.[16][17]

  • Activated Carbon: Stirring the crude product solution with activated carbon can also adsorb residual palladium, though it may sometimes lead to loss of the desired product.[17]

Diagram: Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality - Fresh Boronic Acid? - Ligand Oxidized? - Catalyst Active? start->check_reagents check_conditions 2. Verify Reaction Conditions - System fully inert? - Solvent degassed? - Correct Temperature? check_reagents->check_conditions check_base 3. Evaluate Base & Solvent - Base strong enough? - Base soluble? - Correct solvent system? check_conditions->check_base side_reactions Analyze Side Products check_base->side_reactions homocoupling Homocoupling Detected? side_reactions->homocoupling Yes protodeboronation Protodeboronation Detected? side_reactions->protodeboronation Yes solve_homocoupling Solution: - Improve degassing - Use Pd(0) source homocoupling->solve_homocoupling Yes solve_proto Solution: - Use milder base (K₃PO₄) - Use boronic ester - Anhydrous conditions protodeboronation->solve_proto Yes rerun Re-run Optimized Reaction solve_homocoupling->rerun solve_proto->rerun

Caption: Decision workflow for troubleshooting low yields.

Part 2: Alternative Synthesis Routes

While Suzuki coupling is dominant, alternative methods are valuable when dealing with substrate limitations, cost considerations, or intellectual property constraints.

FeatureSuzuki-Miyaura CouplingUllmann ReactionNegishi Coupling
Catalyst Palladium (Pd)Copper (Cu)Palladium (Pd) or Nickel (Ni)
Coupling Partners Aryl Halide + OrganoboronTwo Aryl HalidesAryl Halide + Organozinc
Key Advantage High functional group tolerance, mild conditions, stable reagents.[3]Low-cost catalyst (copper).[18]High reactivity, good for sterically hindered substrates.[19]
Key Disadvantage Cost of Pd catalyst and ligands.Harsh conditions (high temp), often requires stoichiometric copper, lower functional group tolerance.[20]Organozinc reagents are moisture-sensitive and must be prepared in situ or handled carefully.[19]
Typical Conditions Base, Pd catalyst, often aqueous/organic solvent mix, 80-100 °C.[21]Stoichiometric copper powder, >200 °C, neat or high-boiling solvent.[18][22]Pd or Ni catalyst, anhydrous solvent (THF, DMF), room temp to moderate heat.[19]
Alternative 1: The Ullmann Reaction

Q1: When should I consider using an Ullmann reaction?

A1: The classic Ullmann reaction, which couples two aryl halides using copper, is a viable alternative when cost is a primary driver, as copper is significantly cheaper than palladium.[18] It is most effective for the synthesis of symmetrical biaryls.[22] While modern protocols have improved conditions, it is generally less suited for complex molecules with sensitive functional groups due to the typically harsh reaction temperatures required (>200 °C).[20][23]

Q2: What are the main challenges with Ullmann couplings?

A2: The primary challenge is the harsh conditions, which can lead to side reactions and limit substrate scope.[20] The reaction often requires stoichiometric amounts of copper metal, leading to waste and purification challenges.[20] Achieving high yields in unsymmetrical couplings (coupling two different aryl halides) is notoriously difficult, often requiring a large excess of one reactant.[20]

Alternative 2: The Negishi Coupling

Q1: What is the main advantage of the Negishi coupling over the Suzuki coupling?

A1: The main advantage of Negishi coupling lies in the high nucleophilicity and reactivity of the organozinc reagents.[19] This allows the reaction to proceed under very mild conditions, often at room temperature, and can be particularly effective for coupling sterically hindered substrates or less reactive aryl chlorides where Suzuki couplings might struggle.[24]

Q2: What precautions are necessary when performing a Negishi coupling?

A2: The organozinc reagents are highly sensitive to moisture and air.[19] They are typically prepared in situ from the corresponding aryl halide and activated zinc, or if prepared separately, must be handled using strict air-free techniques (e.g., Schlenk line or glovebox). All solvents and reagents must be rigorously dried and deoxygenated to prevent quenching of the organozinc intermediate, which would lead to low yields.

References

Technical Support Center: One-Pot Synthesis of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the one-pot synthesis of biphenyl carboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this efficient synthetic strategy. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols to streamline your workflow.

Part I: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the one-pot synthesis of biphenyl carboxylic acid derivatives, primarily focusing on the widely used Suzuki-Miyaura coupling followed by a carboxylation step.

Q1: What are the primary advantages of a one-pot synthesis for preparing biphenyl carboxylic acid derivatives?

A1: One-pot synthesis offers significant advantages by combining multiple reaction steps into a single vessel without isolating intermediates.[1] This strategy enhances efficiency by:

  • Reducing Waste: It minimizes solvent usage and purification materials, lowering the environmental E-factor.[1]

  • Saving Time and Labor: Eliminating intermediate workup and purification steps, such as chromatography or distillation, can shorten synthesis timelines from days to hours.[1]

  • Increasing Overall Yield: By avoiding material losses that occur during intermediate isolation, one-pot procedures can lead to higher overall yields of the final product.

  • Handling Unstable Intermediates: This approach is ideal when intermediates are unstable, toxic, or hazardous, as they are generated and consumed in situ.[2]

Q2: What is the most common one-pot strategy for this synthesis, and how does it work?

A2: The most prevalent method is a palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, followed by in-situ carboxylation of the resulting biphenyl intermediate. The process generally involves two key stages within the same reaction flask:

  • Suzuki-Miyaura Coupling: An aryl halide (Ar¹-X) and an arylboronic acid (Ar²-B(OH)₂) are coupled in the presence of a palladium catalyst and a base to form a biphenyl intermediate.[3][4]

  • Carboxylation: A carbon dioxide (CO₂) source is introduced to carboxylate the biphenyl intermediate, which is then protonated during aqueous workup to yield the final biphenyl carboxylic acid.

While Suzuki couplings on substrates already containing unprotected carboxylic acids were once considered challenging, modern methods have shown them to be highly effective, particularly with the use of phase-transfer catalysts.[5][6]

Q3: How do I select the appropriate catalyst, base, and solvent for my reaction?

A3: The choice of reagents is critical and substrate-dependent.

  • Catalyst: The active catalytic species is Pd(0).[7] While Pd(PPh₃)₄ can be used directly, Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), combined with phosphine ligands, are more common.[7] For challenging or sterically hindered substrates, modern, highly active palladacycle precatalysts (e.g., Buchwald G3/G4) are recommended as they efficiently generate the active Pd(0) species.[7][8]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The choice of base can affect reaction rate and the prevalence of side reactions like protodeboronation.[11] For base-sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial, though they can sometimes slow the reaction.[12]

  • Solvent: A mixture of an organic solvent and water is typical. Common organic solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[4] The aqueous phase is necessary for many inorganic bases. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Part II: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the one-pot synthesis.

Problem 1: Low to No Yield of the Desired Product

Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a low concentration or complete absence of the biphenyl carboxylic acid, with starting materials largely remaining.

Possible Cause 1: Inactive or Deactivated Palladium Catalyst

  • Explanation: The active Pd(0) catalyst is susceptible to oxidation to inactive palladium black, especially in the presence of oxygen.[7] Pd(II) precatalysts may also fail to reduce efficiently to the active Pd(0) form.[7][13] Over time, the catalyst can also deactivate through aggregation or ligand degradation.[14]

  • How to Diagnose: Run a control reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid).[7] If this control reaction also fails, the catalyst is likely the issue.

  • Solutions:

    • Ensure an Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Use a Fresh Catalyst: Use a fresh batch of catalyst or a recently purchased precatalyst. Some solid catalysts, like Pd₂(dba)₃, can degrade upon storage.[7]

    • Switch to a Precatalyst: Employ a modern palladacycle precatalyst designed for robust and clean generation of the active Pd(0) species.[7]

Possible Cause 2: Poor Quality or Decomposed Boronic Acid

  • Explanation: Boronic acids are prone to decomposition via two primary pathways: protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and formation of unreactive cyclic anhydrides known as boroxines.[7] This is a very common cause of low yields.[7]

  • How to Diagnose: Check the purity of the boronic acid by NMR before use. The presence of a significant amount of the corresponding arene (Ar-H) indicates protodeboronation has occurred.[11]

  • Solutions:

    • Use High-Purity Reagents: Start with freshly purchased or purified boronic acid.

    • Switch to a More Stable Boronate Ester: Consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[7][15] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, minimizing decomposition.[15][16]

Problem 2: Significant Formation of Byproducts

Symptom: TLC or LC-MS analysis reveals multiple products, complicating purification and reducing the yield of the desired compound.

Possible Cause 1: Protodeboronation of the Boronic Acid

  • Explanation: This is the most significant side reaction, where the boronic acid (Ar-B(OH)₂) is converted to the corresponding arene (Ar-H).[11][15] This process consumes the nucleophile and can be catalyzed by acid, base, or even the palladium catalyst itself, often accelerated by high temperatures and the presence of water.[11][17][18] Heteroaromatic boronic acids are particularly susceptible.[11]

  • How to Diagnose: The primary byproduct will have a mass corresponding to the arene of your boronic acid starting material.

  • Solutions:

    • Use Milder Conditions: Lower the reaction temperature and shorten the reaction time if possible.

    • Optimize the Base: Screen different bases. Sometimes a weaker base can suppress protodeboronation.

    • Employ a "Slow-Release" Strategy: Use MIDA boronates or organotrifluoroborates, which maintain a low concentration of the reactive boronic acid in solution, thus minimizing its decomposition.[15][16]

Possible Cause 2: Homocoupling of the Boronic Acid (Ar-Ar)

  • Explanation: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar-Ar). This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then promote the homocoupling.[7]

  • How to Diagnose: The byproduct will have a mass corresponding to a dimer of the boronic acid's aryl group.

  • Solutions:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to strictly exclude oxygen from the reaction mixture.[7]

    • Use a Direct Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ avoids the in-situ reduction step and can sometimes reduce homocoupling.

Problem 3: Difficulty with Product Isolation and Purification

Symptom: The final biphenyl carboxylic acid is difficult to separate from residual palladium catalyst or other impurities.

  • Explanation: Palladium catalysts, especially those that form colloidal palladium black, can be challenging to remove completely. The nitrogen or oxygen atoms in the product can also chelate to palladium, making it more soluble in the organic phase.[19]

  • Solutions:

    • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective at removing insoluble palladium species.[19][20]

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) can effectively adsorb residual palladium. The carbon is then removed by filtration through Celite.[19][21]

    • Metal Scavengers: For very low residual palladium levels (<10 ppm), solid-supported scavengers with thiol or amine functionalities (e.g., Si-TMT) can be used.[22][23] These bind tightly to the palladium, which is then removed by filtration.[19][22]

    • Crystallization: As a final purification step, crystallization of the biphenyl carboxylic acid can be highly effective at removing both metal and organic impurities.[19][21]

Part III: Visualized Workflows and Protocols

General Experimental Workflow

The following diagram outlines the typical sequence for a one-pot Suzuki-Miyaura coupling and carboxylation reaction.

OnePot_Workflow cluster_setup Reaction Setup cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_carboxylation Step 2: Carboxylation & Workup A 1. Add Aryl Halide, Boronic Acid/Ester, and Solvent to Flask B 2. Degas Mixture (e.g., 3x Vacuum/Argon Cycles) A->B C 3. Add Base and Pd Catalyst under Inert Atmosphere B->C D 4. Heat Reaction to Target Temperature (e.g., 80-110 °C) C->D E 5. Monitor Reaction Progress (TLC or LC-MS) D->E F 6. Cool to Room Temp. Introduce CO2 Source (e.g., Dry Ice or CO2 Balloon) E->F G 7. Quench Reaction & Acidify (e.g., with 1M HCl to pH 2-3) F->G H 8. Extract, Purify, and Isolate Final Product G->H

Caption: Standard workflow for one-pot Suzuki coupling and carboxylation.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.

Troubleshooting_Flowchart start Low Yield Observed check_catalyst Is the Catalyst Active? (Run control reaction) start->check_catalyst check_reagents Are Reagents Pure? (Check boronic acid by NMR) check_catalyst->check_reagents Yes sol_catalyst Solution: Use fresh catalyst/ precatalyst. Ensure inert atmosphere. check_catalyst->sol_catalyst No check_conditions Are Conditions Optimal? (Degassing, Temp, Time) check_reagents->check_conditions Yes sol_reagents Solution: Purify boronic acid or use a stable boronate ester (MIDA). check_reagents->sol_reagents No sol_conditions Solution: Thoroughly degas. Optimize temp/time. Screen bases/solvents. check_conditions->sol_conditions No

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

Representative Experimental Protocol

One-Pot Synthesis of 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid [24]

This protocol is adapted from a multikilogram-scale synthesis and demonstrates a robust one-pot procedure.

  • Reaction Setup: To a reaction vessel, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and a solvent mixture of methanol and water.

  • Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 30 minutes.

  • Suzuki Coupling: Add Pd/C (e.g., 5 mol%) and Na₂CO₃ (3.0 eq) to the mixture under an argon atmosphere. Heat the reaction to reflux and monitor by HPLC until the starting aryl bromide is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture and filter it hot through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with warm water.

    • Cool the combined filtrate to room temperature.

    • Acidify the solution to a pH of ~2 with concentrated HCl. A white precipitate will form.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water and dry in a vacuum oven to yield the final product.

This protocol has been shown to provide high yields with residual palladium levels below 6 ppm.[24]

Quantitative Data: Comparison of Palladium Removal Techniques

The following table summarizes the effectiveness of common methods for removing residual palladium from reaction mixtures, which is a critical step for applications in drug development.

Purification MethodTypical Residual Pd LevelKey AdvantagesConsiderationsReferences
Column Chromatography < 100 ppmGood for removing byproducts simultaneously.Can still leave significant Pd levels (>100 ppm) in some cases.[23]
Activated Carbon Variable, can be < 50 ppmCost-effective and widely applicable.May lead to product loss via non-specific adsorption.[19][21]
Filtration through Celite® > 100 ppmSimple, fast, good for bulk/precipitated Pd.Ineffective for removing soluble or colloidal palladium species.[19][20]
Thiol-Based Scavengers < 10 ppm Highly effective for achieving very low Pd levels.More expensive; requires an additional filtration step.[22][23]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24, serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its structural motifs are pertinent in medicinal chemistry, making the precise characterization of its purity paramount.[3][4]

Impurities, even in minute quantities, can originate from the synthetic route (e.g., unreacted starting materials, by-products) or degradation and can significantly impact the biological and toxicological properties of the final product.[1][5] Therefore, a robust analytical strategy is not a single method but an orthogonal approach, employing multiple, disparate techniques to build a comprehensive and trustworthy purity profile. This guide provides an in-depth comparison of key analytical methodologies for the characterization of this compound, explaining the causality behind our experimental choices and presenting a framework for a self-validating purity assessment.

The Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. By combining techniques that measure different physicochemical properties, we create a multi-faceted and reliable assessment. This is the principle of orthogonality. For a crystalline, moderately polar small molecule like this compound, the optimal orthogonal strategy involves a combination of chromatography, spectroscopy, and thermal analysis.

G cluster_0 Primary Purity Assessment cluster_1 Impurity Identification cluster_2 Physical & Thermal Properties HPLC_UV HPLC-UV Purity_Profile Comprehensive Purity Profile HPLC_UV->Purity_Profile Quantitative Purity (%) LC_MS LC-MS LC_MS->Purity_Profile Impurity Mass ID NMR NMR Spectroscopy NMR->Purity_Profile Structural Confirmation & Impurity ID DSC DSC DSC->Purity_Profile Melting Point & Solid Form Purity TGA TGA TGA->Purity_Profile Residual Solvents & Inorganics

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

For quantifying the purity of organic molecules, High-Performance Liquid Chromatography (HPLC) is the industry's gold standard. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Expertise & Causality: We employ a Reversed-Phase HPLC (RP-HPLC) method. This choice is dictated by the physicochemical properties of this compound. It is a moderately polar molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[3] The carboxylic acid moiety is ionizable. To ensure sharp, symmetrical peaks and reproducible retention times, we add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This suppresses the ionization of the carboxyl group, neutralizing its charge and leading to more consistent interactions with the C18 stationary phase.[3] A Diode Array Detector (DAD) is used to monitor the elution, allowing for peak purity analysis across a range of wavelengths.

Experimental Protocol: RP-HPLC for Purity Assay
  • Instrumentation & Consumables:

    • HPLC System: Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD).

    • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Solvents: HPLC grade Acetonitrile (ACN) and Water.

    • Additive: Formic Acid (LC-MS grade).

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water. To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Degas for 15 minutes.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Degas for 15 minutes.

  • Sample Preparation:

    • Diluent: 50:50 mixture of MPA and MPB.

    • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to achieve a 1 mg/mL concentration. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

  • Trustworthiness - System Suitability & Analysis:

    • Blank Injection: Inject the diluent to ensure no system contamination or carryover.

    • System Suitability: Make five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

    • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) and NMR Spectroscopy: Confirming Identity and Characterizing Impurities

While HPLC-UV quantifies purity, it does not identify unknown impurities. For this, we turn to Mass Spectrometry (MS) for mass information and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak and, crucially, any impurity peaks. This is a powerful tool for proposing the structures of unknown impurities. For this compound (MW = 228.24), we would expect to see an [M-H]⁻ ion at m/z 227.2 in negative ion mode Electrospray Ionization (ESI), a soft ionization technique suitable for this molecule. Impurities might include starting materials (e.g., 4-iodobenzoic acid) or by-products from the Suzuki coupling synthesis.[1]

G cluster_workflow LC-MS Impurity Identification Workflow Sample Sample Injection HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Analyzer (e.g., Q-TOF) ESI->MS Detector Detector MS->Detector Data Data Acquisition (Mass Spectrum) Detector->Data

Caption: Workflow for LC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides the definitive structural confirmation of the main compound and can be used to identify and quantify impurities if their signals are resolved. The ¹H NMR spectrum is particularly useful for this. The expected ¹H NMR signals for this compound in DMSO-d₆ are distinct aromatic protons and a characteristic singlet for the methoxy group around 3.80 ppm.[1] The presence of unexpected signals would indicate impurities. Furthermore, by integrating the signals of the main compound against those of a known impurity or a certified reference standard, a quantitative assessment (qNMR) can be performed, which is a primary method of analysis.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 times the longest T1) for accurate integration if quantification is intended.

  • Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with known literature values.[1][6]

    • Impurity Detection: Look for any signals that do not correspond to the main compound or the solvent.

Thermal Analysis (DSC & TGA): Assessing Physical Purity and Volatiles

Thermal analysis techniques provide complementary information about the solid-state properties of the material, which are directly related to its purity.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[7] For a pure crystalline solid, DSC will show a sharp, well-defined endothermic peak at its melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting peak. This phenomenon, known as melting point depression, can be used to estimate purity according to the Van't Hoff equation. It serves as an excellent orthogonal check on the purity values obtained by HPLC.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[7] This technique is exceptionally useful for quantifying non-chromophoric impurities that might be missed by HPLC-UV, such as residual solvents (e.g., from synthesis or recrystallization) and inorganic materials (e.g., catalyst residues).[8] A mass loss at temperatures below the compound's decomposition point typically corresponds to the evaporation of volatile substances like water or organic solvents. Any residue remaining at very high temperatures (e.g., >600 °C) indicates the presence of non-volatile inorganic impurities.

Experimental Protocol: DSC & TGA
  • Instrumentation: A calibrated DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Conditions:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • TGA Conditions:

    • Atmosphere: Nitrogen purge gas (50 mL/min).

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak close to the literature melting point indicates high purity.

    • TGA: Quantify any mass loss steps prior to decomposition to determine the percentage of volatile impurities.

Comparative Data Analysis: A Case Study

To illustrate the power of this orthogonal approach, let's compare hypothetical data from three different batches of this compound.

ParameterBatch A (High Purity)Batch B (Contains Process Impurity)Batch C (Contains Residual Solvent)
Appearance White crystalline solidOff-white solidWhite crystalline solid
HPLC Purity (% Area) 99.8%98.5%99.7%
Major Impurity (by LC-MS) Not Detectedm/z 247.1 [M-H]⁻ (4-Iodobenzoic acid)Not Detected
¹H NMR Conforms to structureConforms, with minor peaks consistent with 4-iodobenzoic acidConforms to structure
Melting Point (DSC, Onset) 248.5 °C244.1 °C (broad)248.2 °C
Residual Solvents (TGA, % w/w) < 0.1%< 0.1%0.8% (identified as Ethyl Acetate by GC-HS)
Overall Purity Assessment High Purity (≥99.8%) Lower Purity (≈98.5%) due to process-related impurity.High Purity (≈98.9%) after accounting for solvent.

Analysis of Results:

  • Batch A demonstrates high purity across all techniques, with a high HPLC area %, a sharp melting point, and negligible volatiles.

  • Batch B shows a lower purity by HPLC, which is corroborated by a depressed and broadened melting point in DSC. LC-MS and NMR successfully identified the major impurity as a starting material, providing crucial feedback for process optimization.

  • Batch C appears highly pure by HPLC. However, TGA reveals the presence of residual solvent. This highlights a critical limitation of HPLC alone: if an impurity has a poor chromophore or is volatile (like a solvent), it may be underestimated. The TGA result provides the necessary orthogonal data for an accurate final purity calculation.

Conclusion

The characterization of this compound purity is a clear example where a single analytical method is insufficient. A scientifically sound, self-validating approach relies on the strategic integration of orthogonal techniques. HPLC-UV provides the primary quantitative assessment of purity, which is then supported and expanded upon by other methods. LC-MS and NMR are indispensable for structural confirmation and impurity identification, while thermal analyses (DSC and TGA) offer vital information on solid-state purity and the presence of non-chromophoric or volatile impurities. By synthesizing the data from this comprehensive suite of analyses, researchers and drug development professionals can establish a trustworthy and complete purity profile, ensuring the quality and reliability of their downstream applications.

References

The Definitive Guide to Structural Elucidation: A Comparative Analysis of Single Crystal X-ray Diffraction for 4'-Methoxy-4-biphenylcarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design, polymorphism screening, and intellectual property are built. For researchers, scientists, and drug development professionals, the choice of analytical technique for structural elucidation is a critical decision that dictates the quality and applicability of the resulting data. This guide provides an in-depth, comparative analysis of Single Crystal X-ray Diffraction (SC-XRD), contextualized through a case study of a 4'-methoxy-4-biphenylcarboxylic acid derivative, and contrasts its capabilities with other widely used analytical methods.

The Unambiguous Power of Single Crystal X-ray Diffraction

Single crystal X-ray diffraction stands as the gold standard for determining the atomic arrangement within a crystalline material.[1] By irradiating a single, well-ordered crystal with X-rays, we can capture the diffraction pattern of the electron clouds of the constituent atoms. This pattern, when analyzed, provides a detailed three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This level of detail is unparalleled by most other analytical techniques.

A Case Study: The Crystal Structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate

To illustrate the power of SC-XRD, we will examine the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a derivative of our topic compound, 4'-methoxy-4-biphenylcarboxylic acid. A study published by the International Union of Crystallography (IUCr) provides a wealth of data on this molecule.[2][3]

The analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁.[2] The precise arrangement of the atoms, including the dihedral angle between the aromatic rings of the biphenyl moiety (24.57 (4)°), was determined with exceptional accuracy.[2][3] This level of detail is crucial for understanding intermolecular interactions, such as the observed short halogen⋯oxygen contacts, which influence the crystal packing and ultimately the material's physical properties.[2][3]

Crystallographic Parameter Value Significance in Drug Development
Crystal SystemOrthorhombicInfluences mechanical properties, dissolution rate, and formulation.
Space GroupP2₁2₁2₁Defines the symmetry of the crystal lattice, critical for polymorphism studies.
Unit Cell Dimensionsa = 8.8347 (3) Å, b = 10.1353 (4) Å, c = 19.9861 (8) ÅProvides the dimensions of the repeating unit in the crystal.
Dihedral Angle (Biphenyl)24.57 (4)°Defines the molecular conformation, which is key to receptor binding.

Experimental Protocol: Single Crystal X-ray Diffraction

The following is a generalized, step-by-step methodology for obtaining a single crystal structure, based on the principles applied in the case study.

Step 1: Crystal Growth (The Art of Patience)

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step. For organic molecules like 4'-methoxy-4-biphenylcarboxylic acid and its derivatives, slow evaporation of a saturated solution is a common and effective technique.

  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A common approach is to dissolve the compound in a "good" solvent and then introduce a "poor" solvent in which the compound is less soluble to induce crystallization.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vessel. Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.

Step 2: Data Collection

  • Crystal Mounting: Carefully select a well-formed, transparent crystal with sharp edges and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal in the X-ray beam of a single-crystal diffractometer.

  • Data Acquisition: A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. A detector records the intensity and position of the diffracted X-rays.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

A Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD provides the most definitive structural information, it is not always feasible or necessary. Other analytical techniques offer complementary information and are often more suitable for routine analysis or for materials that do not readily form single crystals.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites.

Key Differences from SC-XRD:

  • Sample Form: PXRD uses a powder, while SC-XRD requires a single crystal. This makes PXRD more suitable for materials that are difficult to crystallize.

  • Information Obtained: A PXRD pattern is a one-dimensional plot of diffraction intensity versus the diffraction angle (2θ). It provides information about the crystal lattice parameters, phase purity, and crystallinity. While it is possible to solve crystal structures from powder data, the process is significantly more complex and the resulting structure is generally less precise than that from an SC-XRD experiment.

  • Applications: PXRD is widely used for routine quality control, polymorphism screening, and phase identification.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: The sample is typically ground into a fine, uniform powder to ensure random orientation of the crystallites.

  • Sample Mounting: The powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the determination of the molecule's connectivity and, in some cases, its three-dimensional conformation.

Key Differences from SC-XRD:

  • Sample State: NMR is typically performed on samples in solution, providing information about the molecule's structure in a non-crystalline state.

  • Information Obtained: NMR spectra reveal the chemical shifts, coupling constants, and through-space interactions of nuclei, which can be used to piece together the molecule's structure. One-dimensional (1D) NMR provides basic information about the types of protons and carbons present, while two-dimensional (2D) techniques like COSY and HMBC reveal the connectivity between atoms.[6]

  • Limitations: While NMR is excellent for determining the constitution of a molecule, it does not directly provide the precise bond lengths and angles that are obtained from SC-XRD. Determining the absolute configuration of a chiral molecule by NMR can also be challenging.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2][7] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its molecular formula.[8]

Key Differences from SC-XRD:

  • Information Obtained: MS provides the molecular weight and, with high resolution, the elemental composition of a molecule.[8] It does not, however, provide information about the three-dimensional arrangement of the atoms.

  • Applications: MS is crucial for confirming the identity of a synthesized compound and for identifying unknown compounds in complex mixtures.[2][7] It is an essential tool in drug metabolism studies and proteomics.[2][7]

Workflow for Comprehensive Structural Elucidation

A robust approach to structural elucidation often involves a combination of these techniques. The following workflow illustrates how these methods can be used in a complementary fashion.

Caption: A logical workflow for the comprehensive structural elucidation of a small organic molecule.

Conclusion: Choosing the Right Tool for the Task

The choice of analytical technique for structural elucidation is a critical decision that should be guided by the specific research question and the nature of the sample.

  • For definitive, high-resolution three-dimensional structural information, Single Crystal X-ray Diffraction is the undisputed gold standard. It provides a level of detail that is essential for understanding structure-activity relationships, crystal packing, and polymorphism.

  • Powder X-ray Diffraction is the workhorse for the analysis of bulk crystalline materials. It is an invaluable tool for quality control, phase identification, and for studying materials that do not readily form single crystals.

  • Nuclear Magnetic Resonance spectroscopy is the primary technique for determining the connectivity of organic molecules in solution. It provides a wealth of information about the chemical environment of atoms and is essential for confirming the identity of a synthesized compound.

  • Mass Spectrometry is crucial for determining the molecular weight and elemental composition of a molecule. It is a rapid and sensitive technique that is indispensable in modern chemical analysis.

By understanding the strengths and limitations of each of these techniques, researchers can develop a comprehensive analytical strategy that provides a complete and unambiguous picture of a molecule's structure, paving the way for accelerated progress in drug discovery and materials science.

References

A Comparative Guide to 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and Biphenyl-4-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the biphenyl-4-carboxylic acid scaffold is a cornerstone. Its rigid, planar structure provides a versatile framework for developing pharmacologically active agents and functional materials. The strategic functionalization of this core structure can dramatically alter its physicochemical and biological properties. This guide offers an in-depth comparison between the parent molecule, biphenyl-4-carboxylic acid, and its methoxy-substituted analogue, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, providing researchers with the data and insights needed to select the appropriate compound for their specific application.

Molecular Overview and Structural Differences

At a fundamental level, the two molecules differ by a single methoxy group (-OCH₃) at the 4'-position of one phenyl ring. This seemingly minor addition has significant electronic and steric consequences that propagate throughout the molecule, influencing everything from solubility to biological target interactions.

  • Biphenyl-4-carboxylic acid (BCA): The unsubstituted parent compound. It consists of two phenyl rings linked together, with a carboxylic acid group at the 4-position.

  • This compound (MBCA): The derivative featuring a methoxy group on the second phenyl ring, para to the biphenyl linkage.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the 4'-methoxy group systematically alters the key physicochemical parameters that govern a molecule's behavior in both chemical and biological systems. The electron-donating nature of the methoxy group via resonance increases electron density in the biphenyl system, impacting acidity, lipophilicity, and intermolecular interactions.

PropertyBiphenyl-4-carboxylic acidThis compoundCausality of Difference
Molecular Formula C₁₃H₁₀O₂C₁₄H₁₂O₃Addition of -OCH₂ group
Molecular Weight 198.22 g/mol [1]228.24 g/mol [2]Addition of -OCH₂ group
Melting Point 220-228 °C[1][3][4]253-256 °C[5][6]The methoxy group can enhance crystal lattice packing and intermolecular interactions, leading to a higher melting point.
pKa (Predicted) 4.19 ± 0.10[4]4.28 ± 0.10[6]The electron-donating methoxy group slightly increases the electron density on the carboxylic acid, making the proton slightly less acidic (higher pKa).
logP (Predicted) 3.5[7]3.6[2]The methoxy group is lipophilic, thus slightly increasing the octanol-water partition coefficient.
Water Solubility Insoluble / 0.03 g/L[4][8][9]Data not available, but expected to be very low.Both are poorly soluble due to the large, nonpolar biphenyl core. The methoxy group may not significantly alter this.

Synthesis and Reactivity: The Suzuki-Miyaura Coupling

The most prevalent and versatile method for synthesizing these biphenyl scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. The choice of starting materials dictates the final product.

  • For Biphenyl-4-carboxylic acid: Coupling of 4-bromobenzoic acid with phenylboronic acid.

  • For this compound: Coupling of 4-bromobenzoic acid with 4-methoxyphenylboronic acid.

The reactivity of the two syntheses is highly comparable, as the electronic difference is on the boronic acid component, which typically has a lesser impact on the overall efficiency of the Suzuki coupling compared to the halide partner.

Caption: General workflow for Suzuki-Miyaura synthesis.

Representative Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Suzuki-Miyaura coupling procedures.[6]

  • Reagent Preparation: In a round-bottom flask, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.0 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify with 2M HCl until the pH is below 7, which will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether to remove nonpolar impurities.

  • Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic and Analytical Characterization

The structural differences between BCA and MBCA are readily identifiable through standard analytical techniques.

  • ¹H NMR: The most telling difference will be the appearance of a sharp singlet at approximately 3.8 ppm in the spectrum of MBCA, corresponding to the three protons of the methoxy group.[6] The aromatic region will also show distinct splitting patterns for each compound due to the different symmetry and electronic environments.

  • ¹³C NMR: The MBCA spectrum will feature an additional carbon resonance around 55 ppm for the methoxy carbon.[6] The carbon attached to the methoxy group will also be shifted significantly upfield compared to its counterpart in BCA.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by 30.02 m/z units, corresponding to the mass of the added C₂H₂O fragment (OCH₂).

  • IR Spectroscopy: Both molecules will show a strong carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹. MBCA will also exhibit C-O stretching bands associated with the ether linkage.

Biological Activity and Drug Development Potential

The biphenyl scaffold is a "privileged structure," appearing in numerous approved drugs and clinical candidates.[12] Derivatives have shown a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer effects.[13][14][15]

The addition of a methoxy group can profoundly influence biological activity in several ways:

  • Metabolic Stability: Methoxy groups are common sites for metabolism by cytochrome P450 enzymes (O-demethylation). This can be a metabolic liability, leading to faster clearance, or it can be part of a prodrug strategy where the active compound is the resulting hydroxylated derivative. For instance, studies on 4'-hydroxybiphenyl-4-carboxylic acid derivatives have explored their potential as anti-tumor agents.[16]

  • Receptor Binding: The methoxy group can act as a hydrogen bond acceptor, introducing new potential interactions with a biological target that are not possible for the unsubstituted BCA. This can lead to enhanced potency and selectivity.

  • Lipophilicity and Permeability: As indicated by the slightly higher predicted logP, MBCA is more lipophilic. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving membrane permeability but also possibly increasing non-specific binding.

For example, a study on esters derived from biphenyl-4-carboxylic acid demonstrated moderate antifungal activity against Candida species.[13] Substituting the core scaffold, as with MBCA, could modulate this activity by altering binding to fungal enzymes or by changing cell wall penetration properties.

Conclusion: Which Molecule to Choose?

The choice between this compound and biphenyl-4-carboxylic acid depends entirely on the research objective.

  • Choose Biphenyl-4-carboxylic acid (BCA) when you require a simpler, foundational scaffold for initial screening or as a negative control. Its lower molecular weight and lipophilicity make it a good starting point for fragment-based drug design.

  • Choose this compound (MBCA) when you wish to explore the effects of an electron-donating, hydrogen-bond-accepting group. It is a logical next step in a structure-activity relationship (SAR) study to probe a specific pocket in a biological target or to intentionally modulate the molecule's metabolic profile. Its higher melting point also suggests greater thermal stability, which could be advantageous in materials science applications.

Ultimately, both molecules are valuable tools. By understanding the subtle yet significant impact of the 4'-methoxy group, researchers can make more informed decisions in their synthetic strategies and experimental designs.

References

A Comparative Guide for Drug Development Professionals: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid vs. 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the biphenyl scaffold stands as a "privileged" structure, a foundational framework upon which a multitude of pharmacologically active agents are built.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This guide provides an in-depth, comparative analysis of two closely related biphenyl derivatives: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid and 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a critical evaluation of their synthesis, physicochemical characteristics, and potential biological implications, supported by experimental protocols and theoretical insights.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of the physicochemical properties of a drug candidate is paramount, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The seemingly minor difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the 4'-position imparts significant, predictable changes to the molecule's behavior.

PropertyThis compound4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidRationale for Differences
Molecular Formula C₁₄H₁₂O₃[2]C₁₃H₁₀O₃[3]Addition of a methyl group in the methoxy derivative.
Molecular Weight 228.24 g/mol [2]214.22 g/mol [3]The methoxy compound has an additional methyl group (CH₂).
Predicted pKa 4.28 ± 0.10[4]4.29 ± 0.10 (Carboxylic Acid)The electronic effects of the para-methoxy and para-hydroxy groups on the distal carboxylic acid are similar, resulting in very close predicted pKa values. Both are electron-donating through resonance and slightly electron-withdrawing through induction.
Predicted XLogP3 3.6[2]3.2[3]The methoxy group is more lipophilic than the hydroxyl group due to the presence of the methyl group and the absence of a hydrogen bond donor.
Hydrogen Bond Donors 12The hydroxyl group can donate a hydrogen bond, while the methoxy group cannot. Both have a carboxylic acid group which can also donate a hydrogen bond.
Hydrogen Bond Acceptors 33Both molecules contain three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the oxygen of the methoxy/hydroxy group).
Melting Point 253-256 °C[4]295 °C (dec.)[5]The hydroxyl group's ability to form intermolecular hydrogen bonds leads to a stronger crystal lattice and a higher melting point.

The Synthetic Pathway: Mastering the Suzuki-Miyaura Coupling

The construction of the biphenyl core of both molecules is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This Nobel Prize-winning methodology offers high yields, broad functional group tolerance, and mild reaction conditions, making it a staple in medicinal chemistry.[9]

The general synthetic strategy involves the coupling of an aryl halide with an arylboronic acid. For our target molecules, this translates to the reaction of 4-iodobenzoic acid with either 4-methoxyphenylboronic acid or 4-hydroxyphenylboronic acid.

G cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Products A 4-Iodobenzoic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B1 4-Methoxyphenylboronic Acid B1->C B2 4-Hydroxyphenylboronic Acid B2->C D1 This compound C->D1 D2 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid C->D2

Caption: General Suzuki-Miyaura coupling scheme.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4'-Substituted-[1,1'-biphenyl]-4-carboxylic acids

Causality in Experimental Design: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle. A base, typically an inorganic carbonate like potassium carbonate, is required for the transmetalation step. A mixed solvent system, for instance, a combination of an organic solvent like toluene or dioxane with water, is often employed to dissolve both the organic reactants and the inorganic base.[6][7] Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodobenzoic acid (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., toluene/ethanol/water in a 3:1:1 ratio). Subsequently, add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyl carboxylic acid.

Physicochemical Properties: A Deeper Dive

The subtle structural variance between the methoxy and hydroxyl groups leads to significant differences in their physicochemical profiles, which in turn dictates their behavior in biological systems.

Acidity (pKa)

The pKa of a molecule is a measure of its acidity. For our compounds, the primary acidic functional group is the carboxylic acid. The predicted pKa values for both 4'-methoxy and 4'-hydroxy derivatives are remarkably similar (4.28 and 4.29, respectively).[4] This is because the electronic influence of the substituent at the 4'-position on the distal carboxylic acid is attenuated by the biphenyl system. Both the -OH and -OCH₃ groups exert a dual electronic effect: an electron-donating resonance effect and an electron-withdrawing inductive effect. In the para position, these effects largely counterbalance each other in terms of their influence on the acidity of the distant carboxylic acid group.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Principle of the Method: Potentiometric titration is a highly accurate method for determining the pKa of a substance.[1][6] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the carboxylic acid) and monitoring the pH change. The pKa corresponds to the pH at which the acid is half-neutralized.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of the biphenyl carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross cell membranes. The predicted XLogP3 value for the methoxy derivative is 3.6, while for the hydroxy derivative, it is 3.2.[2][3] This indicates that the methoxy compound is more lipophilic. The hydroxyl group's ability to act as a hydrogen bond donor increases its affinity for aqueous phases, thereby reducing its lipophilicity compared to the more nonpolar methoxy group.

Experimental Protocol: Determination of logP by the Shake-Flask Method

Rationale for the Method: The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[10] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the biphenyl carboxylic acid in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

The aqueous solubility of a drug is crucial for its absorption from the gastrointestinal tract. The hydroxyl group of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid can participate in hydrogen bonding with water molecules, which is expected to confer greater aqueous solubility compared to the methoxy derivative.

Experimental Protocol: Determination of Aqueous Solubility

Logic of the Protocol: This method determines the equilibrium solubility of a compound in an aqueous buffer.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid biphenyl carboxylic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method like HPLC.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological data for the parent compounds are not extensively available, the known activities of their derivatives can provide valuable insights into their potential therapeutic applications. The biphenyl-4-carboxylic acid moiety is a common feature in molecules with anti-inflammatory and antifungal activities.[11][12]

For instance, derivatives of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid have been investigated as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy.[13] The presence of the hydroxyl group provides a key interaction point for binding to the receptor.

The choice between a methoxy and a hydroxyl group can significantly impact the metabolic stability and pharmacokinetic profile of a drug. The hydroxyl group is susceptible to phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance. The methoxy group, on the other hand, must first undergo O-demethylation (a phase I metabolic reaction) to the corresponding hydroxyl derivative before it can be conjugated and eliminated. This can result in a longer half-life for the methoxy-containing compound.

G cluster_0 4'-Hydroxy Derivative cluster_1 4'-Methoxy Derivative A 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid B Direct Phase II Metabolism (Glucuronidation/Sulfation) A->B C Rapid Elimination B->C D This compound E Phase I Metabolism (O-demethylation) D->E F Intermediate Hydroxy Metabolite E->F G Phase II Metabolism F->G H Slower Elimination G->H

References

A Senior Application Scientist's Guide to the Biological Activity of Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Methodological Compendium for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] When combined with a carboxylic acid group, this scaffold gives rise to a class of compounds—substituted biphenyl carboxylic acids—that exhibit a remarkable breadth of pharmacological activities.[1][2] These activities span from anti-inflammatory and analgesic to anticancer, antimicrobial, and antihypertensive effects.[1][3][4][5] Marketed drugs such as Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), validate the therapeutic potential of this chemical class.[6]

This guide offers an in-depth comparison of the biological activities of various substituted biphenyl carboxylic acids. We will dissect the structure-activity relationships (SAR) that govern their efficacy, provide quantitative data from key studies, and detail the experimental protocols necessary to validate these findings. Our focus is to provide researchers, scientists, and drug development professionals with a technical and practical resource for advancing research in this promising area.

Comparative Analysis of Key Biological Activities

The therapeutic potential of substituted biphenyl carboxylic acids is not monolithic; specific substitution patterns on the biphenyl rings dramatically influence the type and potency of the biological response. Below, we compare their performance across several key therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

Substituted biphenyl carboxylic acids have emerged as promising candidates for anticancer drug development, with mechanisms often involving the modulation of critical signaling pathways.[7]

Mechanism of Action: A significant number of these derivatives exert their effects by targeting hormone receptors or key enzymes in cancer progression. For instance, some compounds show promising binding interactions with the estrogen receptor alpha (ERα), a key driver in certain types of breast cancer.[3][6] Others have been investigated as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an approach aimed at overcoming resistance to traditional ATP-competitive inhibitors.[8]

Structure-Activity Relationship Insights:

  • Benzyloxy Substitution: The presence of a benzyloxy group has been shown to enhance anticancer activity. Compound 3j (a benzyloxy derivative) displayed potent activity against both MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC50 values of 9.92 µM and 9.54 µM, respectively.[3][6] This activity was superior to the unsubstituted parent compound 3a .[3][6]

  • Hydroxylation: Hydroxylated biphenyl derivatives have also demonstrated significant cytotoxicity, with one such compound showing an IC50 of 1.7 µM against melanoma cells.[7]

  • Thioamide and Triazole Moieties: The incorporation of hydrazine-1-carbothioamide and 1,2,4-triazole moieties into a 4'-hydroxybiphenyl-4-carboxylic acid scaffold has yielded compounds with potent cytotoxic effects against HCT-116 colorectal cancer cells, comparable to the drug Erlotinib.[8]

Quantitative Data: Comparative In Vitro Anticancer Activity

Compound IDKey Substitution PatternTarget Cell LineIC50 (µM)Reference Compound
3a UnsubstitutedMCF-710.14 ± 2.05Tamoxifen
MDA-MB-23110.78 ± 2.58
3j BenzyloxyMCF-79.92 ± 0.97Tamoxifen
MDA-MB-2319.54 ± 0.85
S4 Hydrazine-1-carbothioamideHCT-116Comparable to ErlotinibErlotinib

Data synthesized from multiple sources.[3][6][7][8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of biphenyl carboxylic acids are well-documented, with many NSAIDs belonging to this chemical class.[9]

Mechanism of Action: The primary mechanism for many of these compounds is the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the biosynthesis of prostaglandins from arachidonic acid.[9] This inhibition reduces the key mediators of inflammation, pain, and fever. More complex derivatives, such as amides of 4-oxothiazolidin-3-yl, have also been developed and show significant activity.[10]

Structure-Activity Relationship Insights:

  • Carboxamide Derivatives: A 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide derivative (4e ) demonstrated significant, dose-dependent anti-inflammatory and analgesic activity in animal models.[4][11] Importantly, this compound was found to be devoid of the gastric irritation often associated with NSAIDs.[4][11]

  • Halogen Substitution: In a series of biphenyl-4-carboxylic acid amides, the substitution of bromine on the aromatic rings was found to be the most potent, showing a 55.73% inhibition of inflammation at 4 hours in a carrageenan test.[9] This highlights the role of halogens in enhancing anti-inflammatory effects.[12]

Workflow for Evaluating Anti-inflammatory Candidates

G cluster_0 Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Advanced Evaluation synthesis Synthesize Substituted Biphenyl Carboxylic Acid Derivatives purify Purify & Characterize (NMR, MS, IR) synthesis->purify paw_edema Carrageenan-Induced Paw Edema Test in Rats purify->paw_edema Test Compound measure Measure Paw Volume at 1, 2, 3, 4 hours paw_edema->measure calc_inhibition Calculate % Inhibition vs. Control (e.g., Indomethacin) measure->calc_inhibition granuloma Cotton Pellet Granuloma Assay calc_inhibition->granuloma Active Compounds analgesic Acetic Acid-Induced Writhing Test calc_inhibition->analgesic ulcer Ulcerogenic Potential (Gastric Toxicity) calc_inhibition->ulcer

Caption: Workflow for the discovery and validation of anti-inflammatory biphenyl carboxylic acids.

Antimicrobial & Antifungal Activity

The biphenyl scaffold is also a versatile foundation for developing agents to combat microbial and fungal infections, including those from resistant strains.[13][14]

Mechanism of Action: The mechanisms can be varied, including the disruption of microbial cell walls or membranes and the inhibition of essential protein and nucleic acid synthesis.[15]

Structure-Activity Relationship Insights:

  • Ester Derivatives: Esters derived from biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species. Ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate were among the most active, with MIC values as low as 512 µg/mL.[13] The presence of a heteroatom or bulky groups near the ester function appeared to be important for bioactivity.[13]

  • Thiazolidinone Amides: Biphenyl-4-carboxylic acid-2-(aryl)-4-oxo-thiazolidin-3-yl-amides have demonstrated broad-spectrum antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans, Aspergillus niger).[5]

  • Fluorine Substitution: The incorporation of fluorine into the biphenyl structure significantly enhanced antibacterial activity, particularly against E. coli and S. aureus.[15]

Quantitative Data: Comparative Antifungal Activity (MIC in µg/mL)

CompoundSubstitution TypeCandida albicansCandida tropicalis
Ethyl 4-biphenyl carboxylateEthyl Ester1024512
Decanoyl 4-biphenyl carboxylateDecanoyl Ester512512

Data adapted from a study on biphenyl-4-carboxylic acid esters.[13]

Specialized Activity: Antiresorptive Agents

Beyond the common activities, biphenyl carboxylic acid derivatives have been identified as a new class of antiresorptive agents for treating bone loss, such as in osteoporosis.[16]

Mechanism of Action: These compounds inhibit osteoclast formation and induce osteoclast apoptosis. This is achieved by blocking the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of the NF-κB and ERK MAPK signaling pathways.[16] A key advantage demonstrated by the compound ABD350 is that it prevents bone loss without impairing the bone-building (anabolic) response to parathyroid hormone, a significant limitation of other antiresorptive drugs like bisphosphonates.[16]

Signaling Pathway: Inhibition of Osteoclast Activation

G RANKL RANKL RANK RANK Receptor RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB Activation TRAF6->NFkB ERK ERK MAPK Activation TRAF6->ERK Gene Gene Transcription (Survival, Differentiation) NFkB->Gene ERK->Gene Osteoclast Osteoclast Formation & Bone Resorption Gene->Osteoclast BCA Biphenyl Carboxylic Acid Derivative (e.g., ABD350) BCA->NFkB inhibits BCA->ERK inhibits

Caption: Mechanism of antiresorptive biphenyl carboxylic acids via NF-κB and ERK pathway inhibition.

Experimental Protocols: A Guide to Validation

Reproducibility and validation are paramount in scientific research. The following section provides standardized, step-by-step protocols for key biological assays discussed in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted biphenyl carboxylic acids) and a positive control (e.g., Tamoxifen) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and medium only (blank). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[4][10]

  • Animal Acclimatization: Use Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6):

    • Group 1: Control (vehicle only, e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test compounds at various doses (e.g., 25, 50, 100 mg/kg).[4] Administer the compounds orally (p.o.) 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw edema for each animal. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., C. albicans, S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations typically range from 1024 µg/mL down to 2 µg/mL.[13]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin, Clotrimazole).[5]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be observed visually or by measuring turbidity with a plate reader.

Conclusion and Future Directions

Substituted biphenyl carboxylic acids are a versatile and pharmacologically significant class of molecules with proven therapeutic applications. Structure-activity relationship studies consistently demonstrate that the biological activity can be finely tuned through specific substitutions. Halogenation and the addition of benzyloxy or carboxamide groups are effective strategies for enhancing anticancer and anti-inflammatory activities, respectively. Furthermore, the development of derivatives that act on novel targets, such as allosteric enzyme sites or specific inflammatory pathways, opens new avenues for creating safer and more effective drugs. Future research should focus on optimizing pharmacokinetic properties and further exploring novel mechanisms of action to unlock the full therapeutic potential of this remarkable scaffold.

References

The Influence of Molecular Architecture on the Mesomorphic Properties of Biphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl moiety, with its inherent rigidity and linearity, serves as a foundational building block for a vast array of thermotropic liquid crystals. Its simple, elongated structure is conducive to the formation of the anisotropic molecular arrangements that define liquid crystalline phases. However, the true versatility of biphenyl-based liquid crystals lies in the profound impact that subtle molecular modifications can have on their mesomorphic behavior. The strategic addition or alteration of terminal flexible chains, lateral substituents, and linking groups allows for the fine-tuning of properties such as transition temperatures, mesophase type, and stability. This guide provides an in-depth comparison of different classes of biphenyl derivatives, supported by experimental data, to elucidate these critical structure-property relationships for researchers and professionals in materials science and drug development.

The Biphenyl Core: A Platform for Liquid Crystal Design

The fundamental structure of a biphenyl liquid crystal consists of the rigid biphenyl core, which promotes the necessary intermolecular attractions for forming ordered, yet fluid, phases. The free rotation around the bond connecting the two phenyl rings allows for some conformational flexibility, influencing the molecular packing and, consequently, the mesophase characteristics.[1][2] The planarity of the biphenyl unit plays a crucial role in the packing efficiency of the molecules in the condensed liquid crystalline phase, with a smaller twist angle between the phenyl rings enhancing molecular packing and mesophase stability.[1]

Comparative Analysis of Biphenyl Derivatives

To illustrate the impact of structural modifications, we will compare three classes of biphenyl derivatives:

  • nCB (4-Cyano-4'-alkylbiphenyls): A classic and well-studied series that demonstrates the fundamental role of the alkyl chain.

  • Fluorinated Biphenyls: Highlighting the effect of lateral substitution on melting points and mesophase stability.

  • Ester-Containing Biphenyls: Showcasing the influence of linking groups and more complex terminal functionalities.

The Effect of Alkyl Chain Length: The nCB Series

The 4-cyano-4'-alkylbiphenyl (nCB) series is a cornerstone in liquid crystal research, valued for its systematic variation in alkyl chain length (n).[3][4][5] A prime example is 5CB (4-cyano-4'-pentylbiphenyl), which is nematic at room temperature.[3][5][6]

As the length of the alkyl chain increases in the nCB series, a distinct trend in mesophase behavior is observed. Shorter chains favor the formation of the nematic (N) phase, characterized by long-range orientational order but no positional order. As the chain elongates, the tendency for smectic (Sm) phases, which possess a degree of positional order in one dimension (layered structures), increases.[7][8] This is due to the enhanced van der Waals interactions between the longer, more polarizable alkyl chains, which promote a more ordered, layered arrangement. The transition temperatures also exhibit an "odd-even" effect, where compounds with an even number of carbon atoms in the alkyl chain tend to have higher clearing points (nematic-to-isotropic transition temperature) than those with an odd number of carbons.[1]

CompoundnCrystal to Nematic/Smectic (°C)Nematic to Isotropic (°C)Smectic A to Nematic (°C)
5CB522.0[6]35.0[6]-
7CB730.042.8-
8CB821.540.533.5
8OCB8 (oxy)---

Note: Transition temperatures can vary slightly based on purity and measurement conditions. The data presented is a representative compilation from various sources.

The Impact of Lateral Fluoro Substitution

The introduction of a lateral fluorine atom to the biphenyl core dramatically alters the liquid crystalline properties.[9][10][11] Fluorine is highly electronegative and its substitution can introduce a significant dipole moment perpendicular to the long molecular axis. This lateral dipole disrupts the close packing of the molecules, which often leads to a decrease in the melting point and a suppression of smectic phases in favor of the nematic phase.[9] This effect is highly desirable for creating broad nematic range liquid crystals for display applications.

For instance, fluorinated biphenyl derivatives often exhibit a broader nematic mesophase with lower melting points and higher clearing points compared to their non-fluorinated counterparts.[9]

Compound TypeTypical Phase BehaviorKey Property Change
Non-Fluorinated BiphenylNematic, Smectic AHigher melting point
Laterally Fluorinated BiphenylBroad NematicLower melting point, suppressed smectic phases[9]
The Role of Linking Groups and Terminal Chains

The introduction of linking groups, such as esters, and more complex terminal chains further diversifies the mesomorphic behavior of biphenyl derivatives. Ester groups (-COO-) add to the rigidity and polarity of the core, often leading to an increase in the clearing point and promoting the formation of smectic phases.[12][13]

The nature of the terminal group is also a critical determinant of the mesophase. For example, the substitution of a simple alkyl chain with a more complex group, such as an oxirane or a but-3-enyl group, can significantly impact the mesophase range and thermal stability.[9][14] In some cases, the introduction of a terminal epoxy group can lead to wider multiple smectic mesophases compared to the corresponding alkyl-terminated compound.[14]

Experimental Characterization of Biphenyl Liquid Crystals

The elucidation of the liquid crystalline properties of biphenyl derivatives relies on a suite of complementary analytical techniques. The three primary methods are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).[15][16][17]

Workflow for Liquid Crystal Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesized Biphenyl Derivative dsc DSC Analysis (Phase Transition Temperatures & Enthalpies) synthesis->dsc Initial thermal screening pom Polarized Optical Microscopy (Phase Identification via Textures) dsc->pom Guide temperature for observation analysis Structure-Property Relationship Elucidation dsc->analysis xrd X-Ray Diffraction (Structural Information: Layer Spacing, Molecular Packing) pom->xrd Confirm phase identification pom->analysis xrd->analysis

Caption: Experimental workflow for the characterization of biphenyl liquid crystals.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18] Phase transitions are detected as endothermic or exothermic peaks in the DSC thermogram.

  • Methodology:

    • A small amount of the biphenyl derivative (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in the DSC instrument alongside an empty reference pan.

    • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the phase transitions.

    • The heat flow is recorded as a function of temperature. The peak temperatures correspond to the phase transition temperatures, and the area under the peaks is proportional to the enthalpy of the transition.

  • Causality: The initial DSC scan provides a thermal "fingerprint" of the material, revealing the temperatures at which phase transitions occur and their energetic favorability. This data is crucial for guiding subsequent POM observations.

2. Polarized Optical Microscopy (POM)

  • Principle: POM utilizes polarized light to visualize the anisotropic nature of liquid crystals.[16][19] Different liquid crystal phases exhibit characteristic optical textures, allowing for their identification.[20]

  • Methodology:

    • A small amount of the sample is placed on a glass slide and covered with a coverslip.

    • The slide is placed on a hot stage attached to a polarizing microscope.

    • The sample is heated and cooled while being observed between crossed polarizers.

    • The distinct textures that appear upon phase transitions are recorded and compared to known textures for identification. For example, the nematic phase often shows a Schlieren texture, while the smectic A phase can exhibit a focal conic fan texture.[20][21]

  • Causality: POM provides direct visual evidence of the liquid crystalline phases and their transitions. The observed textures are a direct consequence of the molecular arrangement within the material.[19]

3. X-ray Diffraction (XRD)

  • Principle: XRD is used to determine the structural organization of the liquid crystal phases at the molecular level.[22][23][24] The diffraction pattern provides information about the positional order of the molecules.

  • Methodology:

    • The liquid crystal sample is placed in a capillary tube and mounted in an XRD instrument equipped with a temperature-controlled stage.

    • A monochromatic X-ray beam is directed at the sample.

    • The scattered X-rays are detected, and the diffraction pattern is recorded at various temperatures corresponding to the different mesophases identified by DSC and POM.

    • The positions and shapes of the diffraction peaks are analyzed. For example, a diffuse peak at wide angles is characteristic of the liquid-like short-range positional order in the nematic and smectic A phases, while a sharp peak at small angles in the smectic A phase corresponds to the layer spacing.[22]

  • Causality: XRD provides quantitative structural information that confirms the phase assignments from POM and allows for a deeper understanding of the molecular packing in each mesophase.[25]

Molecular Structures and Mesophase Packing

Caption: Schematic representation of molecular ordering in Nematic and Smectic A phases.

Conclusion

The liquid crystal properties of biphenyl derivatives are exquisitely sensitive to their molecular architecture. By systematically modifying the terminal alkyl chains, introducing lateral substituents, and incorporating various linking groups, a wide spectrum of mesomorphic behaviors can be achieved. The interplay between molecular structure and intermolecular forces dictates the type and stability of the resulting liquid crystal phases. A thorough characterization using a combination of DSC, POM, and XRD is essential for elucidating these structure-property relationships and for the rational design of new liquid crystalline materials with tailored properties for advanced applications.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly the biaryl moieties prevalent in pharmaceuticals and advanced materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an in-depth comparative analysis of the major classes of palladium catalysts, supported by experimental data and mechanistic insights to empower you in catalyst selection and reaction optimization.

The Central Role of the Palladium Catalyst

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalyst is the heart of this transformation, and its evolution has been driven by the need to couple increasingly challenging substrates, such as electron-rich or sterically hindered aryl chlorides, under milder conditions and at lower catalyst loadings.

The efficacy of a palladium catalyst is predominantly influenced by the ligands that coordinate to the metal center. These ligands modulate the electronic and steric properties of the palladium atom, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for rational catalyst selection. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OAS Oxidative Addition Pd0->OAS PdII_Aryl Ar-Pd(II)-X L_n OAS->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-X ArX->OAS ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[1]

A Comparative Analysis of Palladium Catalyst Classes

The major classes of palladium catalysts are defined by their ligand systems. We will compare the three most prominent classes: phosphine-ligated catalysts, N-heterocyclic carbene (NHC) catalysts, and palladacycles.

Palladium-Phosphine Catalysts: The Workhorses

Palladium-phosphine complexes are the most traditional and widely used catalysts for Suzuki coupling. The electronic and steric properties of the phosphine ligand can be finely tuned to optimize catalytic activity.

Key Characteristics:

  • Electron-rich and Bulky Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) are particularly effective. Their electron-donating nature facilitates the oxidative addition step, while their steric bulk promotes reductive elimination.[2]

  • Versatility: A vast array of phosphine ligands is commercially available, allowing for extensive optimization for specific substrates.

  • Precatalysts: Modern phosphine-based catalysts are often supplied as air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) that are readily reduced to the active Pd(0) species in situ.

Comparative Performance:

Catalyst SystemSubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Chlorotoluene, Phenylboronic acid1.0RT298[3]
Pd(OAc)₂ / XPhos4-Chlorotoluene, Phenylboronic acid0.5100495[3]
Pd(dppf)Cl₂2-Nitrophenylboronic acid, Aryl halide1-580-10012-24High[4]
Pd(PPh₃)₄3-Bromopyridine, Phenylboronic acid3801285[5]

Mechanistic Insight: The bulky and electron-rich nature of ligands like SPhos and XPhos stabilizes the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle.[2] This stabilization enhances the overall catalytic efficiency, particularly for challenging substrates like aryl chlorides.[2]

Palladium-NHC Catalysts: The High-Performers

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts.

Key Characteristics:

  • Strong σ-Donors: NHCs are stronger electron donors than most phosphines, which significantly enhances the rate of oxidative addition.

  • High Stability: The strong Pd-NHC bond leads to catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), often allowing for lower catalyst loadings.

  • PEPPSI™ Catalysts: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are a popular class of Pd-NHC precatalysts known for their high efficiency and broad functional group tolerance.[6]

Comparative Performance:

Catalyst SystemSubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
PEPPSI-IPr3-Bromopyridine, Phenylboronic acid0.5100298[5]
(IPr)Pd(allyl)ClAryl chlorides/bromides, Phenylboronic acid1-2RT - 801-3High[7]
Pd-NHC@Eu-BCIAryl halides, Phenylboronic acid0.11000.5-290-99[6]

Mechanistic Insight: The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway for phosphine-based catalysts. This stability translates to longer catalyst lifetimes and higher efficiency, especially in demanding applications.

Palladacycles: The Pre-activated Systems

Palladacycles are organometallic compounds containing a stable palladium-carbon σ-bond within a cyclic structure. They serve as excellent precatalysts that are often air- and moisture-stable, making them easy to handle.

Key Characteristics:

  • Pre-activated: The palladium center in a palladacycle is already in a Pd(II) state, often requiring a reductive step to enter the catalytic cycle. However, some palladacycles are proposed to operate through a Pd(II)/Pd(IV) cycle.

  • High Activity: Palladacycles can exhibit very high catalytic activity, sometimes at room temperature and in aqueous media.[8]

  • Phosphine-Free Options: Some palladacycles are effective without the need for additional phosphine ligands, which can simplify product purification.[7]

Comparative Performance:

Catalyst SystemSubstratesCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
Herrmann's CatalystAryl bromides, Phenylboronic acid0.01-1100-1202-16High[5]
Sulfur-containing palladacycleAryl bromides/chlorides, Phenylboronic acid0.01-1RT0.25-24High[7]
Biphenyl-derived palladacycleAryl halides, Phenylboronic acid0.04RT1-24High[8]

Mechanistic Insight: The activation of palladacycle precatalysts can proceed through various pathways to generate the active Pd(0) species. The stability of the palladacycle structure can influence the rate of catalyst activation and its overall performance.[9]

Experimental Protocols for Catalyst Comparison

To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is essential. The following workflow provides a general framework for such a comparative study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reagent Preparation: Aryl halide, Boronic acid, Base, Solvent C Reaction Setup: Combine reagents under inert gas A->C B Inert Atmosphere: Schlenk line or Glovebox B->C D Catalyst Addition: Add Pd catalyst/precatalyst C->D E Heating & Stirring: Controlled temperature and time D->E F Work-up: Quenching, Extraction E->F G Purification: Column Chromatography F->G H Characterization: NMR, GC-MS, LC-MS G->H caption Figure 2. Generalized Experimental Workflow for Catalyst Comparison.

Caption: Figure 2. Generalized Experimental Workflow for Catalyst Comparison.

General Protocol for a Comparative Suzuki Coupling Study

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Palladium catalyst/precatalyst (0.1 - 2.0 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, 5-10 mL)

  • Internal standard (for GC/LC analysis)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst/precatalyst and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and purity of the product by NMR and GC/LC analysis.

Specific Protocol Example: Coupling of 4-Chlorotoluene with Phenylboronic Acid using a Pd(OAc)₂/XPhos System

This protocol is adapted from a comparative study on palladium precatalysts.[10]

Materials:

  • 4-Chlorotoluene (0.5 M)

  • Phenylboronic acid (0.55 M)

  • K₃PO₄ (0.55 M)

  • Palladium acetate (Pd(OAc)₂) (0.0025 M)

  • XPhos (1.2 equiv relative to Pd)

  • Methanol (MeOH) / Tetrahydrofuran (THF) solvent mixture (e.g., 95:5 v/v)

  • Naphthalene (internal standard)

Procedure:

  • In a reaction vessel, combine 4-chlorotoluene, phenylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and XPhos.

  • Add the MeOH/THF solvent mixture.

  • Stir the reaction mixture at a controlled temperature for a specified time.

  • Determine the product yield by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard.

Conclusion and Future Outlook

The field of palladium-catalyzed Suzuki coupling continues to evolve, with the development of increasingly active and selective catalysts. While phosphine-based catalysts remain the workhorses of organic synthesis, NHC-ligated systems and palladacycles offer significant advantages in terms of activity and stability, particularly for challenging substrates.

As a Senior Application Scientist, my recommendation is to approach catalyst selection systematically. For routine couplings of activated aryl bromides and iodides, traditional phosphine-based catalysts like Pd(PPh₃)₄ may be sufficient. For more challenging substrates, such as aryl chlorides or sterically hindered partners, the use of advanced biarylphosphine ligands (e.g., SPhos, XPhos) or high-performance NHC-based catalysts (e.g., PEPPSI-IPr) is highly recommended. Palladacycles offer an excellent alternative, especially when high stability and ease of handling are desired.

The future of Suzuki coupling catalysis will likely focus on the development of more sustainable and cost-effective systems, including catalysts based on earth-abundant metals and reactions that can be performed in greener solvents like water.

References

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Synthesis to Absolute Confirmation

In the landscape of pharmaceutical and materials science research, 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid serves as a pivotal structural motif and a valuable intermediate. Its synthesis, while seemingly straightforward, demands rigorous validation to ensure the integrity of downstream applications. The success of a synthesis is not merely defined by the yield, but by the unambiguous confirmation of the target molecule's structure and purity.

This guide moves beyond a simple recitation of synthetic steps. As field-experienced scientists, we understand that true experimental trustworthiness comes from a self-validating protocol. Here, we present a comprehensive comparison of synthetic strategies for this compound, with a primary focus on the robust Suzuki-Miyaura coupling reaction. The core of this document is a detailed exposition on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for structural validation. We will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind the expected signals and demonstrating how this powerful analytical technique provides an unassailable confirmation of synthetic success.

Comparative Overview of Synthetic Strategies

While several methods can produce the target biphenyl structure, their efficiencies, scalability, and impurity profiles differ significantly. The choice of synthetic route directly influences the validation strategy, as it dictates the potential byproducts and unreacted starting materials one must screen for.

Primary Route: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for constructing biaryl compounds.[1][2] It involves the cross-coupling of an organoboron species with an organohalide.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite building blocks.[2][3] The boronic acids used are also generally less toxic and more environmentally benign compared to organotin or organozinc reagents used in similar coupling reactions.[2]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronate complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2][4][5]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Conditions R1 4-Iodobenzoic Acid Product This compound R1->Product R2 4-Methoxyphenylboronic Acid R2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., DME/H₂O) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura synthesis.

Alternative Route: Oxidation of an Acetyl Precursor

An alternative, though less common, laboratory synthesis involves the oxidation of 4-acetyl-4'-methoxybiphenyl. A typical method employs sodium hypobromite in a haloform-type reaction to convert the acetyl group into a carboxylic acid.[6] While effective, this route requires the prior synthesis of the acetylbiphenyl precursor, adding steps to the overall process. The primary impurities to monitor for in this case would be unreacted starting material or potential halogenated byproducts.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed not just to produce the compound, but to ensure the final product is suitable for rigorous NMR analysis.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established literature procedures.[7]

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 4-iodobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.0 eq), and cesium carbonate (2.5 eq).

    • Causality: Cesium carbonate is a highly effective base for this reaction, facilitating the crucial transmetalation step in the catalytic cycle.[7] Using stoichiometric amounts of the coupling partners ensures efficient conversion.

  • Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.

    • Causality: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, creating a homogenous reaction environment necessary for efficient catalysis.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen prevents oxidation and deactivation of the catalyst, ensuring a high turnover rate.[3]

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Cool the reaction to room temperature. b. Acidify the mixture with 2M hydrochloric acid until the pH is below 3. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate. c. Collect the solid precipitate by vacuum filtration. d. Wash the solid sequentially with water and then a small amount of cold diethyl ether to remove any non-polar impurities. e. Dry the resulting white solid under vacuum.

Protocol 2: NMR Sample Preparation
  • Accurately weigh approximately 10-15 mg of the dried, synthesized product.

  • Dissolve the solid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

    • Causality: DMSO-d₆ is the solvent of choice because it readily dissolves the carboxylic acid and its acidic proton is observable, unlike in deuterated methanol where it would exchange. Published spectral data is also available in DMSO-d₆ for direct comparison.[7]

Definitive Validation by NMR Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic compounds, providing a detailed "fingerprint" of the molecule's carbon-hydrogen framework.[8][9] A successful synthesis is validated when the ¹H and ¹³C NMR spectra perfectly match the expected data for this compound and show the absence of significant impurity signals.

NMR_Validation_Workflow start_end start_end process process data data decision decision A Synthesized & Purified Product B Prepare NMR Sample (in DMSO-d₆) A->B C Acquire ¹H NMR Spectrum B->C D ¹H NMR Data C->D E Analyze Signals: - Chemical Shift - Integration - Multiplicity (Splitting) D->E F Signals Match Expected Data? E->F G Acquire ¹³C NMR Spectrum F->G Yes K Re-purify or Re-synthesize F->K No (Impurity Detected) H ¹³C NMR Data G->H I Confirm All Expected Carbon Signals? H->I J Structure Validated & High Purity Confirmed I->J Yes I->K No (Structure Incorrect)

Caption: The workflow for definitive structural validation using NMR.

¹H NMR Analysis: Confirming the Proton Environment

The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. For this compound, we expect a highly symmetrical and clean spectrum.

  • Aromatic Region (δ 7.0-8.1 ppm): The biphenyl core should give rise to four distinct signals, each appearing as a doublet due to coupling with its ortho-neighbor.

    • δ ~8.0 ppm (d, 2H) and δ ~7.75 ppm (d, 2H): These two doublets correspond to the four protons on the benzoic acid ring. The protons ortho to the electron-withdrawing carboxylic acid group are shifted further downfield.

    • δ ~7.70 ppm (d, 2H) and δ ~7.05 ppm (d, 2H): These two doublets correspond to the four protons on the methoxy-substituted ring. The protons on the ring with the electron-donating methoxy group are generally more shielded (upfield).

  • Aliphatic Region (δ 3.8 ppm): A sharp singlet integrating to three protons is the classic signature of the methoxy group (-OCH₃).

  • Carboxylic Acid Proton (δ > 12 ppm): In DMSO-d₆, the acidic proton of the carboxylic acid typically appears as a broad singlet far downfield. Its presence is a key indicator of the correct functional group.

The Self-Validation Check: The integration of the signals is critical. The observed ratio of 2:2:2:2 for the aromatic protons and 3 for the methoxy protons provides a robust internal check, confirming the relative number of protons in each unique chemical environment. The absence of signals corresponding to starting materials (e.g., 4-iodobenzoic acid) confirms the completion of the reaction.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum confirms the presence of all carbon atoms and their respective functional groups.

  • Carbonyl Carbon (δ ~167 ppm): The signal for the carboxylic acid carbonyl carbon is highly deshielded and is a definitive marker for this functional group.[7]

  • Aromatic Carbons (δ 114-160 ppm): We expect ten distinct signals in the aromatic region:

    • δ ~159.5 ppm: The carbon directly attached to the electron-donating methoxy group.[7]

    • δ ~114.5 ppm: The carbons ortho to the methoxy group are significantly shielded.[7]

    • The remaining signals correspond to the other aromatic carbons, including the four quaternary (non-protonated) carbons of the biphenyl linkage.

  • Methoxy Carbon (δ ~55 ppm): The signal for the methyl carbon of the methoxy group appears in the aliphatic region.[7]

Comparative Data Summary

The table below summarizes the expected NMR data for the target compound, based on literature values.[7] Any significant deviation from this data would indicate either impurities or an incorrect structure.

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2, H-67.99Doublet (d)8.42HProtons ortho to -COOH
H-3, H-57.74Doublet (d)8.42HProtons meta to -COOH
H-2', H-6'7.69Doublet (d)8.72HProtons ortho to -OCH₃
H-3', H-5'7.04Doublet (d)8.72HProtons meta to -OCH₃
-OCH₃3.80Singlet (s)-3HMethoxy group
-COOH>12 (broad)Singlet (s)-1HCarboxylic acid
¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm) Assignment
C=O167.17Carboxylic acid carbonyl
C-4'159.49Carbon bearing -OCH₃
C-1143.90Quaternary carbon
C-1'131.16Quaternary carbon
C-3, C-5129.91CH
C-4128.77Quaternary carbon
C-2', C-6'128.09CH
C-2, C-6126.08CH
C-3', C-5'114.45CH
-OCH₃55.17Methoxy carbon

Conclusion

The synthesis of this compound via Suzuki-Miyaura coupling is a highly efficient and reliable method. However, the synthesis itself is only half the task. This guide demonstrates that a rigorous, multi-faceted validation by ¹H and ¹³C NMR spectroscopy is essential for ensuring scientific integrity. By carefully analyzing the chemical shifts, integration ratios, and multiplicities, and comparing them against established data, a researcher can achieve unambiguous confirmation of the product's identity and purity. This self-validating workflow, which intrinsically links synthesis to analysis, represents a best practice for researchers, scientists, and drug development professionals who rely on materials of the highest quality and integrity.

References

Thermal Stability Under the Microscope: A Comparative Guide to the TGA/DSC Analysis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of an active pharmaceutical ingredient (API) is not just a regulatory checkbox; it is a fundamental necessity for ensuring product quality, stability, and safety. In this comprehensive guide, we delve into the thermal analysis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the synthesis of various organic compounds. By employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore its thermal behavior and benchmark it against structurally related biphenyl carboxylic acid derivatives.

The Critical Role of Thermal Analysis in Drug Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry. They provide critical information regarding the physical and chemical properties of materials as a function of temperature.[1] For a compound like this compound, TGA and DSC can reveal its melting point, decomposition temperature, and heat of fusion. This data is paramount for determining appropriate storage conditions, formulating stable dosage forms, and predicting potential degradation pathways.[1] TGA measures the change in mass of a sample as it is heated, providing insights into its thermal stability and composition.[2] DSC, on the other hand, measures the heat flow into or out of a sample as its temperature is changed, allowing for the characterization of phase transitions such as melting and crystallization.[2]

Experimental Protocol: A Blueprint for Reliable Thermal Analysis

To ensure the generation of accurate and reproducible data, a standardized experimental protocol is essential. The following outlines the methodology for the TGA and DSC analysis of this compound and its analogs.

Instrumentation:
  • TGA: A calibrated thermogravimetric analyzer is used to measure mass loss.

  • DSC: A calibrated differential scanning calorimeter is used to measure heat flow.

Sample Preparation:
  • A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed to ensure a controlled atmosphere during the analysis.

TGA Method:
  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is performed under a controlled atmosphere of inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • The mass of the sample is continuously monitored as a function of temperature.

DSC Method:
  • A sealed sample pan and an empty reference pan are placed in the DSC cell.

  • The sample is subjected to a heat-cool-heat cycle. For example:

    • Heat from 25 °C to 280 °C at 10 °C/min.

    • Hold at 280 °C for 2 minutes to erase thermal history.

    • Cool from 280 °C to 25 °C at 10 °C/min.

    • Heat from 25 °C to 350 °C at 10 °C/min.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis weigh Weigh 3-5 mg of sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal tga_instrument TGA Instrument seal->tga_instrument TGA dsc_instrument DSC Instrument seal->dsc_instrument DSC tga_heat Heat to 600°C at 10°C/min tga_instrument->tga_heat tga_atmo Nitrogen Atmosphere tga_heat->tga_atmo tga_measure Measure Mass Loss tga_atmo->tga_measure dsc_cycle Heat-Cool-Heat Cycle dsc_instrument->dsc_cycle dsc_measure Measure Heat Flow dsc_cycle->dsc_measure

Figure 1. Experimental workflow for TGA and DSC analysis.

Thermal Profile of this compound: An In-depth Look

While a specific experimental thermogram for this compound is not publicly available, its thermal behavior can be predicted and understood by examining its known physical properties and comparing them with those of its structural analogs.

The reported melting point of this compound is in the range of 253-256 °C.[3] This high melting point is indicative of a stable crystal lattice, likely due to strong intermolecular hydrogen bonding between the carboxylic acid groups and favorable packing of the biphenyl rings.

Expected DSC Thermogram:

A DSC analysis would be expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 253-256 °C. The area under this peak would represent the heat of fusion, providing a quantitative measure of the energy required to break the crystal lattice.

Expected TGA Thermogram:

The TGA curve is anticipated to show thermal stability up to its melting point. Significant mass loss would likely begin at temperatures above the melting point, indicating decomposition. The decomposition of carboxylic acids often proceeds via decarboxylation.[4] Therefore, a primary decomposition step might involve the loss of carbon dioxide.

Comparative Analysis: Benchmarking Against Structural Analogs

To provide context for the thermal properties of this compound, a comparison with its parent compound, 4-phenylbenzoic acid (biphenyl-4-carboxylic acid), and a dicarboxylic acid analog, 4,4'-biphenyldicarboxylic acid, is instructive.

CompoundStructureMelting Point (°C)Decomposition Onset (°C) (approx.)
This compound this compound
253-256[3]> 260 (Predicted)4-Phenylbenzoic acid 4-Phenylbenzoic acid224-228[5]~2504,4'-Biphenyldicarboxylic acid 4,4'-Biphenyldicarboxylic acid> 300[6]> 350

Table 1. Comparison of Thermal Properties of Biphenyl Carboxylic Acid Derivatives.

Analysis of Structural Effects on Thermal Stability:
  • Effect of the Methoxy Group: The introduction of the electron-donating methoxy group in the 4'-position of the biphenyl ring system in this compound appears to increase the melting point compared to the unsubstituted 4-phenylbenzoic acid. This suggests that the methoxy group may contribute to more favorable crystal packing and stronger intermolecular interactions.

  • Effect of the Second Carboxylic Acid Group: The presence of a second carboxylic acid group in 4,4'-biphenyldicarboxylic acid significantly increases both the melting point and the decomposition temperature. This is due to the formation of a more extensive hydrogen-bonding network, leading to a much more stable crystal lattice.

G cluster_structure cluster_stability A 4-Phenylbenzoic acid Lower Melting Point B This compound Higher Melting Point A:f0->B:f0 + Methoxy Group D Increased Intermolecular Forces A->D C 4,4'-Biphenyldicarboxylic acid Highest Melting Point B:f0->C:f0 + Carboxylic Acid Group B->D C->D E Stronger Crystal Lattice D->E

Figure 2. Relationship between structure and thermal stability.

Conclusion: Key Insights for the Pharmaceutical Scientist

The thermal analysis of this compound, through a combination of known physical data and comparative analysis with its analogs, provides valuable insights for its application in drug development. Its high melting point suggests good solid-state stability, a desirable characteristic for an API. The predicted decomposition pathway highlights the importance of controlling temperature during manufacturing and storage to prevent degradation.

This guide underscores the power of TGA and DSC as essential tools for characterizing the thermal properties of pharmaceutical compounds. By understanding the relationship between chemical structure and thermal stability, researchers can make informed decisions that lead to the development of safe, stable, and effective drug products.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of biphenyl compounds—a class prevalent as pharmaceutical intermediates, active pharmaceutical ingredients (APIs), and persistent organic pollutants like polychlorinated biphenyls (PCBs)—is paramount for safety, efficacy, and regulatory compliance. An analytical method, once validated, is not static; its performance must be verified when transferred between laboratories, instruments, or even analysts. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for biphenyl analysis. It further establishes a comprehensive framework for cross-validation, ensuring that analytical data remains reliable and reproducible, irrespective of its origin. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear methodology for interpreting cross-validation data, grounded in international regulatory standards.

The Imperative for Robust Biphenyl Analysis

Biphenyl and its derivatives are structurally simple but analytically diverse. From hydroxylated biphenyls in drug metabolism studies to chlorinated biphenyls in environmental toxicology, the analytical challenge lies in achieving specificity, sensitivity, and accuracy across varied matrices.[1][2] A fully validated analytical method provides documented evidence that the procedure is fit for its intended purpose.

However, validation is just the first step. Cross-validation becomes essential when:

  • Data from different laboratories are being compared.[3][4]

  • A validated method is transferred to a new site or instrument.[5][6][7]

  • Different analytical techniques are used within the same study to measure the same analyte.[3]

The objective of cross-validation is to ensure the equivalency of results, thereby maintaining data integrity throughout a product's lifecycle or a research program.[8]

Selecting the Primary Analytical Technique: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the target biphenyl compound, primarily its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile or thermally labile biphenyls, such as hydroxylated or conjugated metabolites.

  • Causality of Choice: Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This avoids the high temperatures required for vaporization, preserving the integrity of heat-sensitive molecules. A C18 reversed-phase column is often the starting point due to its versatility in separating hydrophobic compounds like biphenyls from aqueous-organic mobile phases.[9][10] UV detection is common, leveraging the strong chromophore of the biphenyl ring system, typically around 254 nm.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and thermally stable biphenyls, most notably the analysis of PCBs.[1][2][12][13]

  • Causality of Choice: GC offers superior resolution for separating complex mixtures of structurally similar congeners. The sample is vaporized and separated in a gaseous mobile phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled specificity and sensitivity, which is critical for trace-level analysis in complex environmental or biological matrices.[12][14]

The Cross-Validation Workflow: A Framework for Trust

Cross-validation is a systematic comparison of data from a reference (or transferring) method/laboratory and a test (or receiving) method/laboratory.[3] The process must be governed by a pre-approved protocol that clearly defines the experiments, samples, and acceptance criteria.

The workflow diagram below illustrates the key stages of a typical cross-validation process, ensuring a logical and comprehensive evaluation.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Need for Cross-Validation P2 Develop & Approve Cross-Validation Protocol P1->P2 P3 Define Acceptance Criteria (e.g., based on ICH Q2) P2->P3 E1 Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) P3->E1 E2 Analysis at Reference Site/Method E1->E2 E3 Analysis at Test Site/Method E1->E3 D1 Compile & Tabulate Results from Both Sites E2->D1 E3->D1 D2 Statistical Comparison (e.g., t-test, F-test, Equivalence) D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Generate Final Cross-Validation Report D3->D4

Caption: A structured workflow for analytical method cross-validation.

Comparative Analysis: A Case Study for 4-Methylbiphenyl

To illustrate the process, we present a hypothetical cross-validation between an established HPLC-UV method and a newly developed, more sensitive GC-MS method for the quantification of 4-Methylbiphenyl, a common process impurity.

Performance Data Summary

The following table summarizes the validation parameters for each method. The goal of cross-validation is to demonstrate that the GC-MS method produces data that is comparable to the established HPLC-UV method within predefined acceptance limits.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.0%≤ 2.0%
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mLN/A (Method Improvement)
Specificity No interference at tR of analyteNo interference at m/z of analyteNo interfering peaks

Data is representative and based on typical performance for these techniques.[11][15]

Experimental Protocols

The protocols below must be followed meticulously at both the transferring and receiving laboratories to ensure a valid comparison.

Protocol 1: HPLC-UV Method for 4-Methylbiphenyl

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[11]

  • Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution of 4-Methylbiphenyl in methanol.

    • Generate a calibration curve (e.g., 0.15 - 50 µg/mL) by diluting the stock with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Dissolve and dilute unknown samples in the mobile phase to fall within the calibration range.

Protocol 2: GC-MS Method for 4-Methylbiphenyl

  • Instrumentation:

    • Gas chromatograph with a Mass Spectrometric detector.

    • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: m/z 168.1

      • Qualifier Ions: m/z 152.1, 153.1

  • Sample Preparation:

    • Prepare a 1 mg/mL primary stock solution of 4-Methylbiphenyl in hexane.

    • Generate a calibration curve (e.g., 0.5 - 200 ng/mL) by diluting the stock with hexane.

    • Prepare QC samples at low, medium, and high concentrations.

    • Extract unknown samples if in a complex matrix, or dissolve and dilute in hexane.

Interpretation of Cross-Validation Data

After analyzing a minimum of three batches of QC samples (at LQC, MQC, and HQC levels) with both methods, the results must be statistically compared. The core of this analysis is to demonstrate that there is no significant systematic difference (bias) between the two methods.

Statistical Evaluation and Acceptance Criteria

The International Council for Harmonisation (ICH) Q2(R1) guideline provides the foundational parameters for validation, which are extended to cross-validation.[16][17][18] The primary statistical tools include the Student's t-test to compare means and the F-test to compare variances.[19]

Acceptance Criteria:

  • The mean concentration values obtained by the two methods should be statistically equivalent. A common approach is to calculate the percentage difference between the means for each QC level.

  • Formula: %Difference = [ (Mean_Test - Mean_Reference) / Mean_Reference ] * 100

  • The acceptance criterion is typically that the %Difference for at least two-thirds of the QC samples should be within ±15% of the nominal concentration.

The logical decision-making process based on these criteria is visualized below.

Acceptance_Criteria_Logic Start Perform Statistical Analysis on QC Sample Results Decision Is the mean difference for ≥ 2/3 of QCs within ±15%? Start->Decision Pass Cross-Validation Successful: Methods are Comparable Decision->Pass Yes Fail Cross-Validation Failed: Investigate Discrepancy Decision->Fail No Investigate Root Cause Analysis: - Analyst Technique - Instrument Calibration - Reagent/Standard Integrity - Method Robustness Fail->Investigate

Caption: Decision logic for accepting cross-validation results.

Conclusion

Cross-validation is a non-negotiable step in maintaining the integrity and continuity of analytical data for biphenyl compounds. It provides the scientific evidence needed to trust data generated across different labs, technologies, and times. By grounding the choice of primary analytical technique in the compound's chemistry and executing a rigorous, protocol-driven comparison, researchers and drug development professionals can ensure their methods are not only validated but also verifiably robust and transferable. This structured approach, combining sound analytical science with clear statistical evaluation, underpins regulatory confidence and the ultimate goal of ensuring product quality and patient safety.

References

A Comparative Guide to the Cytotoxicity of Methoxy-Substituted Biphenyls for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the cytotoxic properties of various methoxy-substituted biphenyls, offering valuable insights for researchers and drug development professionals in the field of oncology. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a practical resource for identifying promising anti-cancer agents within this chemical class.

Introduction: The Therapeutic Potential of Methoxy-Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities.[1] Among these, methoxy-substituted biphenyls have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[1] The number and position of methoxy groups on the biphenyl rings play a crucial role in determining their cytotoxic potency and mechanism of action. This guide will explore these structure-activity relationships, compare the cytotoxicity of representative compounds, and provide detailed protocols for their evaluation.

Comparative Cytotoxicity of Methoxy-Substituted Biphenyls

The cytotoxic efficacy of methoxy-substituted biphenyls is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of several methoxy-substituted biphenyls against a panel of common human cancer cell lines.

CompoundCell LineIC50 (µM)Exposure Time (h)AssayReference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) HuH7.5 (Hepatocellular Carcinoma, p53-mutant)6824MTT[1]
HuH7.5 (Hepatocellular Carcinoma, p53-mutant)5548MTT[1]
HepG2/C3A (Hepatocellular Carcinoma, p53-wild type)>15024MTT[1]
HepG2/C3A (Hepatocellular Carcinoma, p53-wild type)>15048MTT[1]
A549 (Non-small cell lung carcinoma)148 ± 0.0572MTT[2][3]
NCI-H460 (Lung cancer)15424MTT[4][5]
Compound 12e (a (3′S,4′S)-(-)-cis-khellactone derivative) HEPG-2 (Human Liver Carcinoma)6.1 - 9.2Not SpecifiedMTT[1]
SGC-7901 (Human Gastric Carcinoma)6.1 - 9.2Not SpecifiedMTT[1]
LS174T (Human Colon Carcinoma)6.1 - 9.2Not SpecifiedMTT[1]
2,2'-dihydroxy-5,5'-dimethoxybiphenol RAW 264.7 (Macrophage)0.7 mMNot SpecifiedCell counting kit[6]
p-Methoxyphenol RAW 264.7 (Macrophage)2.2 mMNot SpecifiedCell counting kit[6]

Structure-Activity Relationship: The Influence of Methoxy Groups

The cytotoxic activity of biphenyl compounds is significantly influenced by the substitution pattern of methoxy and hydroxyl groups on the aromatic rings. Generally, the presence of hydroxyl groups enhances cytotoxicity, while methoxy groups can modulate this activity. For instance, studies on 2-phenylnaphthalenes, which share a biaryl core, have shown that a hydroxyl group at the C-7 position of the naphthalene ring markedly promotes cytotoxicity.[7] Similarly, hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also enhance cytotoxic effects.[7] Conversely, a hydroxyl group at the C-3' position of the phenyl ring can slightly decrease cytotoxicity.[7]

In the context of methoxy-substituted biphenyls, their conversion to hydroxylated metabolites can be a key factor in their bioactivity. The lipophilicity conferred by methoxy groups can influence cell membrane permeability, while their enzymatic demethylation can lead to the formation of more active hydroxylated species.

Mechanisms of Cytotoxicity

Methoxy-substituted biphenyls exert their cytotoxic effects through a variety of mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the generation of oxidative stress.

Induction of Apoptosis

A primary mode of action for many cytotoxic biphenyls is the induction of apoptosis.[1] This is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis and is a key target for anti-cancer therapies. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Evidence suggests that methoxy-substituted biphenyls predominantly trigger the intrinsic pathway.[1][8]

Apoptosis_Pathway cluster_0 Methoxy-Substituted Biphenyls cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase biphenyl Methoxy-Substituted Biphenyl bax Bax Upregulation biphenyl->bax bcl2 Bcl-2 Downregulation biphenyl->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. Methoxy-substituted biphenyls have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.[9][11] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[12][13]

Oxidative Stress

Another significant mechanism contributing to the cytotoxicity of these compounds is the induction of oxidative stress.[2][3][5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Methoxy-substituted biphenyls can increase the intracellular levels of ROS, leading to damage to cellular components such as DNA, proteins, and lipids, which can also trigger the apoptotic cascade.[4][5][14]

Oxidative_Stress_Pathway biphenyl Methoxy-Substituted Biphenyls ros Increased Reactive Oxygen Species (ROS) biphenyl->ros damage Cellular Damage (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis damage->apoptosis

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the cytotoxic effects of methoxy-substituted biphenyls.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted biphenyl and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is a standard flow cytometry-based method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify apoptotic cells.[15][16][17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[16][18]

Protocol:

  • Induce Apoptosis: Treat cells with the desired concentration of the methoxy-substituted biphenyl for a specified time.

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.[15][18]

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[15][18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[15][18]

  • Incubation: Incubate at room temperature for 5-15 minutes in the dark.[15][18]

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

AnnexinV_Assay_Workflow start Induce Apoptosis & Collect Cells resuspend Resuspend in Binding Buffer start->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, which is specifically cleaved by activated caspase-3. The substrate is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[19][20][21] Upon cleavage by caspase-3, the reporter molecule is released and can be quantified by measuring absorbance or fluorescence, respectively.[19][20]

Protocol (Colorimetric):

  • Cell Lysis: Treat cells with the methoxy-substituted biphenyl, then lyse the cells to release their contents.

  • Lysate Preparation: Prepare cell lysates according to the manufacturer's protocol and determine the protein concentration.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[19]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Conclusion

Methoxy-substituted biphenyls represent a versatile and potent class of cytotoxic agents with significant potential for development as anti-cancer drugs. Their efficacy is closely tied to the substitution pattern of methoxy and hydroxyl groups, which influences their ability to induce apoptosis, primarily through the mitochondrial pathway, and to generate oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these compounds, facilitating the identification of lead candidates for further preclinical and clinical investigation. A thorough understanding of their structure-activity relationships and mechanisms of action will be instrumental in designing novel and more effective biphenyl-based cancer therapeutics.

References

Navigating the Landscape of Biphenyl Synthesis: A Comparative Guide to Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura coupling has long been the workhorse for forging this critical carbon-carbon bond, a diverse and powerful array of alternative cross-coupling reactions has emerged, offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an in-depth, objective comparison of these modern alternatives, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal synthetic strategy.

The Enduring Importance and Evolving Synthesis of Biphenyls

The prevalence of the biphenyl scaffold in molecules of significant biological and material importance drives the continuous development of novel synthetic methodologies. Traditional methods, while groundbreaking, often come with limitations such as the need for pre-functionalized starting materials, harsh reaction conditions, or the use of toxic reagents. The evolution of cross-coupling chemistry has sought to address these challenges, offering milder, more efficient, and more versatile routes to these valuable compounds.

A Comparative Overview of Key Alternative Cross-Coupling Reactions

This guide will explore the nuances of several key alternatives to the Suzuki-Miyaura reaction for biphenyl synthesis, including the Negishi, Ullmann, Hiyama, and Kumada couplings, as well as the more recent advancements in C-H activation, decarboxylative coupling, and photoredox catalysis.

The Negishi Coupling: A Powerful Tool for Complex Syntheses

The Negishi coupling reaction, which utilizes organozinc reagents, is a highly effective method for the formation of carbon-carbon bonds.[1] It is particularly valued for its high reactivity and functional group tolerance, making it a staple in total synthesis.[2]

Mechanism and Causality: The catalytic cycle of the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the organozinc nucleophile often allows for milder reaction conditions compared to other methods. The choice of a palladium or nickel catalyst is crucial, with palladium generally offering broader functional group tolerance.[1]

Experimental Protocol: Synthesis of a Biphenyl Derivative via Negishi Coupling

  • Step 1: Preparation of the Arylzinc Reagent: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add the aryl halide (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add a solution of zinc chloride (1.1 equiv) in THF. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Step 2: Cross-Coupling Reaction: In a separate flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the second aryl halide (1.2 equiv). Add the freshly prepared arylzinc reagent via cannula.

  • Step 3: Reaction and Workup: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Negishi_Coupling cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Ar-X Ar-X Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Ar'-ZnX' Ar'-ZnX' Ar'-ZnX' Transmetalation Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.

The Ullmann Reaction: A Classic Reimagined

The Ullmann reaction, one of the oldest cross-coupling methods, traditionally involves the copper-mediated coupling of two aryl halides.[3] While the classic conditions are often harsh, modern variations have significantly improved its utility for biphenyl synthesis.[4]

Mechanism and Causality: The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. The high temperatures traditionally required are necessary to overcome the activation energy for the C-C bond formation. Modern protocols often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures. The choice of solvent is also critical, with polar aprotic solvents like DMF or NMP often being preferred.

Experimental Protocol: Modern Ullmann Biphenyl Synthesis

  • Step 1: Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equiv), the second aryl halide (1.5 equiv), copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Step 2: Reaction Conditions: Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMSO). Seal the vessel and heat the mixture to 120-160 °C for 12-24 hours.

  • Step 3: Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Ullmann_Reaction cluster_reactants Reactants cluster_product Product Ar-X Ar-X Ar-Cu(I)-X Ar-Cu(I)-X Ar-X->Ar-Cu(I)-X + Cu(0) Ar'-X Ar'-X Cu(0) Cu(0) Ar-Cu(III)(Ar')X Ar-Cu(III)(Ar')X Ar-Cu(I)-X->Ar-Cu(III)(Ar')X + Ar'-X Ar-Ar' Ar-Ar' Ar-Cu(III)(Ar')X->Ar-Ar' Reductive Elimination Cu(I)X Cu(I)X Ar-Cu(III)(Ar')X->Cu(I)X

Caption: Simplified mechanism of the Ullmann reaction.

The Hiyama Coupling: A Fluoride-Activated Approach

The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction.[5] The use of non-toxic and stable organosilicon reagents makes this an environmentally attractive method.[6]

Mechanism and Causality: A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that is competent for transmetalation to the palladium center. The choice of the palladium catalyst and ligand can significantly influence the reaction efficiency and substrate scope.

Experimental Protocol: Hiyama Coupling for Biphenyl Synthesis

  • Step 1: Reaction Setup: In a reaction tube, combine the aryl halide (1.0 equiv), the organosilane (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃, 4-10 mol%).

  • Step 2: Addition of Activator and Solvent: Add the fluoride activator (e.g., TBAF, 2.0 equiv) and a suitable solvent such as THF or dioxane.

  • Step 3: Reaction and Purification: Heat the reaction mixture at 60-100 °C until the starting material is consumed. After cooling, the reaction is quenched with water, extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Hiyama_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Ar-X Ar-X Ar-X Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln [Ar'-SiR3F]- Ar'-SiR3 Ar'-SiR3 [Ar'-SiR3F]- [Ar'-SiR3F]- Ar'-SiR3->[Ar'-SiR3F]- + F- F- F- Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar'

Caption: Catalytic cycle of the Hiyama coupling.

The Kumada Coupling: Harnessing the Power of Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and employs readily available Grignard reagents.[7] It is a powerful method for C-C bond formation, often proceeding with high efficiency.[8]

Mechanism and Causality: The highly nucleophilic nature of Grignard reagents makes them very reactive, which can be both an advantage and a disadvantage. While it allows for rapid coupling, it also limits the functional group tolerance of the reaction.[7] Nickel and palladium catalysts are both effective, with nickel often being a more cost-effective choice.[8]

Experimental Protocol: Kumada Coupling for Biphenyl Synthesis

  • Step 1: Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-5 mol%) and the aryl halide (1.0 equiv) in an ethereal solvent like THF or diethyl ether.

  • Step 2: Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 equiv) via syringe at room temperature or below. An exothermic reaction may be observed.

  • Step 3: Reaction and Workup: Stir the reaction at room temperature or with gentle heating until completion. Carefully quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent, wash with brine, dry, and purify by chromatography or crystallization.

Kumada_Coupling cluster_reactants Reactants M(0)Ln Ni(0)Ln or Pd(0)Ln Ar-M(II)(X)Ln Ar-M(II)(X)Ln M(0)Ln->Ar-M(II)(X)Ln Ar-X Ar-X Ar-X Ar-M(II)(Ar')Ln Ar-M(II)(Ar')Ln Ar-M(II)(X)Ln->Ar-M(II)(Ar')Ln Ar'-MgX' Ar'-MgX' Ar'-MgX' Ar-M(II)(Ar')Ln->M(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)(Ar')Ln->Ar-Ar'

Caption: Catalytic cycle of the Kumada coupling.

C-H Activation: A Paradigm Shift in Biphenyl Synthesis

Direct C-H arylation represents a significant advancement in synthetic efficiency by eliminating the need for pre-functionalization of one of the aromatic partners.[9] This approach offers a more atom-economical and streamlined route to biphenyls.[10]

Mechanism and Causality: These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, where a transition metal catalyst, often palladium or ruthenium, directly activates a C-H bond.[11] The choice of directing group on one of the arenes is often crucial for achieving high regioselectivity. The oxidant and additives play a critical role in regenerating the active catalyst.

Experimental Protocol: Directed C-H Arylation for Biphenyl Synthesis

  • Step 1: Reaction Setup: In a pressure tube, combine the arene with the directing group (1.0 equiv), the aryl halide (1.5 equiv), the catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Step 2: Reaction Conditions: Add a suitable solvent, such as DMA or toluene, and an oxidant (e.g., Ag₂CO₃ or O₂). Seal the tube and heat to 100-140 °C for 12-24 hours.

  • Step 3: Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. The residue is then purified by column chromatography.

CH_Activation Pd(II) Catalyst Pd(II) Catalyst Ar-Pd(II) Intermediate Ar-Pd(II) Intermediate Pd(II) Catalyst->Ar-Pd(II) Intermediate Arene-H Arene-H Arene-H CMD Concerted Metalation- Deprotonation Ar-Pd(IV)(Ar')X Ar-Pd(IV)(Ar')X Ar-Pd(II) Intermediate->Ar-Pd(IV)(Ar')X Ar'-X Ar'-X Ar'-X Oxidative Addition Oxidative Addition Ar-Pd(IV)(Ar')X->Pd(II) Catalyst Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(IV)(Ar')X->Ar-Ar' Reductive Elimination Reductive Elimination

Caption: A simplified pathway for C-H activation/arylation.

Decarboxylative Coupling: Carboxylic Acids as Aryl Surrogates

Decarboxylative cross-coupling reactions utilize readily available and stable carboxylic acids as substitutes for organometallic reagents.[12] This method avoids the preparation of sensitive organometallics and often uses less toxic starting materials.[13]

Mechanism and Causality: The reaction typically involves a bimetallic catalytic system, where a copper or silver salt promotes the decarboxylation of the carboxylic acid to generate an aryl-metal species, which then undergoes transmetalation to a palladium catalyst for the cross-coupling with an aryl halide.[14] The choice of the metal for decarboxylation and the palladium catalyst system is critical for achieving high yields.

Experimental Protocol: Decarboxylative Biphenyl Synthesis

  • Step 1: Reaction Setup: To a reaction vial, add the aromatic carboxylic acid (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the decarboxylation catalyst (e.g., Cu₂O or Ag₂CO₃, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Step 2: Reaction Conditions: Add a high-boiling solvent such as NMP or DMSO. Seal the vial and heat to 140-160 °C for 12-24 hours.

  • Step 3: Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Decarboxylative_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ar'-Pd(II)-X Ar'-Pd(II)-X Pd(0)->Ar'-Pd(II)-X Ar'-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar'-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Cu(I) Cu(I) Ar-COO-Cu(I) Ar-COO-Cu(I) Cu(I)->Ar-COO-Cu(I) Ar-COOH Ar-Cu(I) Ar-Cu(I) Ar-COO-Cu(I)->Ar-Cu(I) - CO2 Ar-Cu(I)->Cu(I) Transmetalation to Pd Ar-COOH Ar-COOH Ar'-X Ar'-X

Caption: Bimetallic catalytic cycles in decarboxylative coupling.

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under exceptionally mild conditions.[15] This approach utilizes light energy to drive redox processes, enabling transformations that are often difficult to achieve through traditional thermal methods.[16]

Mechanism and Causality: In a typical photoredox cycle for biphenyl synthesis, a photocatalyst absorbs visible light and becomes excited. The excited photocatalyst can then engage in single-electron transfer (SET) with one of the coupling partners to generate a radical intermediate. This radical can then participate in a cross-coupling cycle, often in conjunction with a co-catalyst like nickel or copper. The choice of photocatalyst is critical and is determined by its redox potentials and absorption spectrum.

Experimental Protocol: Photoredox-Catalyzed Biphenyl Synthesis

  • Step 1: Reaction Setup: In a vial, combine the aryl halide (1.0 equiv), the coupling partner (e.g., an arylboronic acid or a C-H substrate, 1.5 equiv), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), a co-catalyst if needed (e.g., a nickel salt), a ligand, and a base.

  • Step 2: Reaction Conditions: Add a degassed solvent (e.g., acetonitrile or DMF). Place the vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature for 12-48 hours.

  • Step 3: Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Photoredox_Catalysis PC Photocatalyst PC->PC hv PC•+ PC•+ PC->PC•+ SET PC* Excited Photocatalyst Light Light Ar-X Ar-X Ar• Ar• Ar-X->Ar• e- from PC* Ar-Ar' Ar-Ar' Ar•->Ar-Ar' + Ar'-Nu Ar'-Nu Ar'-Nu PC•+->PC SET

Caption: A simplified representation of a photoredox catalytic cycle.

Comparative Performance Analysis

To provide a clear, at-a-glance comparison, the following table summarizes the key features of these alternative cross-coupling reactions for biphenyl synthesis.

ReactionNucleophileElectrophileCatalyst SystemKey AdvantagesKey Disadvantages
Negishi OrganozincAryl halides, triflatesPd or NiHigh reactivity, excellent functional group tolerance.[1]Moisture-sensitive organozinc reagents.
Ullmann Aryl halideAryl halideCuCost-effective metal catalyst.[3]Often requires high temperatures and stoichiometric copper.[3]
Hiyama OrganosilaneAryl halides, triflatesPdNon-toxic, stable organosilicon reagents.[6]Requires a fluoride activator.[5]
Kumada Grignard reagentAryl halides, triflatesNi or PdHighly reactive, readily available Grignard reagents.[7]Limited functional group tolerance.[7]
C-H Activation Arene (C-H bond)Aryl halidesPd or RuHigh atom economy, no pre-functionalization needed.[9]Often requires directing groups for regioselectivity.
Decarboxylative Carboxylic acidAryl halidesPd/Cu or Pd/AgStable, readily available carboxylic acids as substrates.[12]Can require high temperatures and bimetallic systems.
Photoredox VariousVariousPhotocatalyst +/- co-catalystExtremely mild conditions (often room temp.), unique reactivity.Can require specialized equipment (light source).

Conclusion: Selecting the Right Tool for the Job

The synthesis of biphenyls is no longer dominated by a single method. The diverse array of modern cross-coupling reactions provides chemists with a powerful toolkit to tackle a wide range of synthetic challenges. The optimal choice of reaction depends on a careful consideration of factors such as the nature of the substrates, the presence of sensitive functional groups, cost, and environmental impact. By understanding the mechanistic nuances and practical considerations of each of these alternatives, researchers can make informed decisions to efficiently and effectively construct the valuable biphenyl core in their target molecules.

References

Spectroscopic comparison of 4'-methoxy vs 4'-ethoxy biphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a versatile platform for the design of novel therapeutic agents and functional materials. The substitution pattern on the biphenyl core profoundly influences the molecule's conformational flexibility, electronic properties, and, consequently, its biological activity and photophysical behavior. Among the myriad of possible modifications, the introduction of small alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), at the 4'-position is a common strategy to modulate these properties.

This in-depth technical guide provides a comprehensive spectroscopic comparison of 4'-methoxy and 4'-ethoxy biphenyl derivatives. We will delve into the nuanced differences in their signatures across various analytical techniques, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. By understanding these subtle yet significant spectral distinctions, researchers can gain deeper insights into the structure-property relationships of these important classes of molecules, aiding in their identification, characterization, and rational design for specific applications.

The Subtle Distinction: Methoxy vs. Ethoxy

The primary difference between a methoxy and an ethoxy group lies in the addition of a single methylene (-CH₂-) unit. This seemingly minor change imparts distinct steric and electronic effects that manifest in their spectroscopic profiles.

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, where the lone pair on the oxygen atom delocalizes into the aromatic ring. This generally leads to a bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra compared to the unsubstituted biphenyl core. The inductive effect of the alkyl group is weakly electron-donating. The difference in the electronic donating capacity between a methyl and an ethyl group is minimal but can sometimes be observed in high-resolution spectroscopic measurements.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can influence the dihedral angle between the two phenyl rings of the biphenyl system. A larger dihedral angle can reduce the extent of π-conjugation, potentially leading to a hypsochromic (blue) shift in the electronic spectra, counteracting the electronic donating effect to some extent.

These competing effects make the spectroscopic comparison of 4'-methoxy and 4'-ethoxy biphenyl derivatives a fascinating case study in subtle molecular perturbations.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Clear Distinction

Proton NMR (¹H NMR) spectroscopy provides the most straightforward and definitive method to distinguish between the 4'-methoxy and 4'-ethoxy biphenyl derivatives. The key differences are observed in the chemical shifts and splitting patterns of the alkoxy protons.

For this comparison, we will use the representative examples of 4'-methoxy-4-biphenylcarbonitrile and 4'-ethoxy-4-biphenylcarbonitrile .

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Assignment 4'-Methoxy-4-biphenylcarbonitrile 4'-Ethoxy-4-biphenylcarbonitrile Key Differentiator
Alkoxy Protons ~3.87 ppm (s, 3H)[1]~4.10 ppm (q, J ≈ 7.0 Hz, 2H)~1.45 ppm (t, J ≈ 7.0 Hz, 3H)The ethoxy group exhibits a characteristic quartet-triplet pattern, while the methoxy group is a sharp singlet.
Aromatic Protons (Ring with -OAlkyl) ~7.55 ppm (d, J ≈ 8.8 Hz, 2H)~7.01 ppm (d, J ≈ 8.4 Hz, 2H)[1]~7.54 ppm (d, J ≈ 8.7 Hz, 2H)~6.98 ppm (d, J ≈ 8.7 Hz, 2H)Minimal and often subtle shifts in the aromatic region.
Aromatic Protons (Ring with -CN) ~7.70 ppm (d, J ≈ 8.0 Hz, 2H)~7.64 ppm (d, J ≈ 8.0 Hz, 2H)[1]~7.69 ppm (d, J ≈ 8.5 Hz, 2H)~7.62 ppm (d, J ≈ 8.5 Hz, 2H)Minimal and often subtle shifts in the aromatic region.

Data synthesized from available literature.

Causality Behind the Spectral Differences:

The singlet for the methoxy group arises because all three protons are chemically equivalent and have no adjacent protons to couple with. In contrast, the ethoxy group's methylene protons (-OCH₂-) are adjacent to the methyl protons (-CH₃), leading to spin-spin coupling. The n+1 rule predicts that the methylene protons will be split into a quartet (3+1=4) by the three methyl protons, and the methyl protons will be split into a triplet (2+1=3) by the two methylene protons. This distinct splitting pattern is an unambiguous identifier for the ethoxy group.

Experimental Workflow: ¹H NMR Spectroscopy

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set up experiment: - Standard ¹H pulse program - 16-32 scans - Relaxation delay ~1-2s instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integration & Peak Picking reference->integrate analysis analysis integrate->analysis Analyze Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Subtle Shifts in Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. For biphenyl derivatives, the primary absorption bands arise from π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature of the substituents.

Table 2: Comparative UV-Vis Absorption Data (in a non-polar solvent like cyclohexane)

Parameter 4'-Methoxy Biphenyl Derivative 4'-Ethoxy Biphenyl Derivative Expected Trend
λmax (nm) ~260 - 280~260 - 285A minor bathochromic (red) shift may be observed for the ethoxy derivative due to slightly stronger electron-donating character, though this can be counteracted by steric effects.
Molar Absorptivity (ε) HighHighMolar absorptivity is expected to be of a similar magnitude for both derivatives.

Note: Specific λmax values can vary depending on the exact biphenyl derivative and the solvent used.

Causality Behind the Spectral Differences:

The alkoxy groups, being electron-donating, increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl. The slightly greater inductive effect of the ethyl group compared to the methyl group might lead to a minor additional red shift for the ethoxy derivative. However, as mentioned earlier, the increased steric bulk of the ethoxy group could lead to a greater twisting of the biphenyl rings, reducing conjugation and causing a hypsochromic (blue) shift. The net effect is often a very subtle difference in the λmax between the two.

Experimental Workflow: UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare a concentrated stock solution (e.g., 1 mg/mL) dilute Dilute stock to working concentration (Abs ~ 0.1-1.0) stock->dilute blank Record baseline with cuvette containing only the solvent dilute->blank sample Record spectrum of the sample solution blank->sample find_lambda Determine λmax sample->find_lambda calc_epsilon Calculate molar absorptivity (ε) using Beer-Lambert Law find_lambda->calc_epsilon report report calc_epsilon->report Report Data Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare a concentrated stock solution dilute Dilute to a low absorbance (Abs < 0.1 at λex) to avoid inner filter effects stock->dilute set_ex Set excitation wavelength (λex) at absorption maximum dilute->set_ex scan_em Scan emission spectrum set_ex->scan_em det_max Determine emission and excitation maxima scan_em->det_max set_em Set emission wavelength (λem) at emission maximum scan_ex Scan excitation spectrum set_em->scan_ex calc_q_yield Calculate quantum yield (relative to a standard) det_max->calc_q_yield report report calc_q_yield->report Report Data

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the safe and compliant disposal of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 725-14-4). As professionals in research and development, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of procedures, but the underlying scientific and regulatory rationale, ensuring that your laboratory practices are safe, efficient, and compliant. The foundational principle of chemical waste management is that no experiment should begin until a clear plan for the disposal of all generated waste has been established.[1]

Part 1: Hazard Assessment and Regulatory Framework

Before handling or disposing of any chemical, a thorough understanding of its hazards and the governing regulations is paramount. This proactive assessment is the cornerstone of a self-validating safety protocol.

GHS Hazard Profile

This compound is a solid organic compound that presents several health hazards as classified by the Globally Harmonized System (GHS).[2] This information, derived from the Safety Data Sheet (SDS), dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassGHS Hazard StatementRationale and Implication for Disposal
Skin Corrosion/Irritation H315: Causes skin irritation.[2][3][4]Direct contact with the solid or its dust can cause irritation. This necessitates the use of appropriate gloves and a lab coat during handling and disposal to prevent skin exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][3][4]The dust is particularly hazardous to the eyes. Chemical safety goggles or a face shield are mandatory to prevent accidental contact and serious injury.
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2][3][4]Inhalation of the dust can irritate the respiratory tract. Handling should occur in a well-ventilated area, and measures must be taken to minimize dust generation during transfer and disposal.[5]
Acute Toxicity, Oral H302: Harmful if swallowed.[2]Ingestion is a potential route of exposure. Standard laboratory hygiene, such as washing hands thoroughly after handling, is critical.[3]
Regulatory Imperatives

Two primary federal agencies in the United States govern laboratory waste disposal. Understanding their roles is crucial for compliance.

  • Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that every laboratory develop a written Chemical Hygiene Plan (CHP) .[6][7][8] This CHP must include specific procedures for waste disposal, ensuring employee safety.[6]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste. For laboratories, this means that waste must be properly characterized, stored, and transferred to a licensed disposal facility.[10]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound.

Required Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation and Containerization

The principle of waste segregation is fundamental to prevent unintended chemical reactions and to ensure cost-effective, compliant disposal.[1][11][12]

  • Characterize the Waste: Identify the waste stream. Is it pure, unused this compound, or is it contaminated with solvents or other reagents? This determination is critical. Do not mix this solid waste with liquid waste streams. [11]

  • Select a Compatible Container:

    • Use a container designated for solid chemical waste that is in good condition, free of damage, and has a secure, leak-proof closure.[9]

    • The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) drum or a similar designated solid waste container is appropriate.

  • Label the Container: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant").

    • The date you first added waste to the container (the "accumulation start date").

Accumulation and Storage

Waste must be accumulated in a designated Satellite Accumulation Area (SAA) .[13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][13]

  • Procedure:

    • Carefully transfer the solid waste into the labeled container, minimizing dust formation. A powder funnel can aid in this process.

    • Keep the container securely closed at all times, except when adding waste.[13] This is both a safety and a regulatory requirement.

  • Storage Limits: Under RCRA, an SAA can accumulate up to 55 gallons of hazardous waste.[14] Once a container is full, it must be moved to a central storage area within three days.[13]

Final Disposal

Under no circumstances should this compound be disposed of in the regular trash or down the sewer system. [9]

  • Engage a Licensed Contractor: The final disposal must be handled by an approved and licensed hazardous waste disposal company.[3] Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Method of Disposal: The typical and recommended disposal method for this type of solid organic waste is high-temperature incineration at a licensed facility equipped with appropriate emission controls.[15][16][17]

Part 3: Spill Management

Accidents can happen. A clear and immediate response plan is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If not already wearing it, don the required PPE (gloves, goggles, lab coat).

  • Contain the Spill: For a small spill of this solid, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep or scoop the material and the absorbent into a designated hazardous waste container.[5] Do not use a dry sweeping method that creates dust.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, cloths, gloves) are now considered hazardous waste and must be placed in the solid hazardous waste container along with the spilled chemical.[12]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handle Phase 2: Handling & Accumulation cluster_dispose Phase 3: Final Disposition Start Waste Generated (this compound) Assess Assess Hazards (Skin/Eye/Resp Irritant) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate as Solid Organic Waste PPE->Segregate Container Select Compatible Waste Container Segregate->Container Spill Spill Occurs? Segregate->Spill Potential Event Label Label Container Correctly (Name, Hazards, Date) Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA ContactEHS Contact EHS for Pickup SAA->ContactEHS Contractor Transfer to Licensed Waste Contractor ContactEHS->Contractor Incinerate Final Disposal via High-Temp Incineration Contractor->Incinerate Spill->Segregate No SpillProc Follow Spill Cleanup Protocol Spill->SpillProc Yes SpillProc->Segregate

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.